molecular formula C12H18N2O7 B15594602 N3-(2-Methoxy)ethyluridine

N3-(2-Methoxy)ethyluridine

Cat. No.: B15594602
M. Wt: 302.28 g/mol
InChI Key: DACGSRAGMJSDAA-QCNRFFRDSA-N
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Description

N3-(2-Methoxy)ethyluridine is a useful research compound. Its molecular formula is C12H18N2O7 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-20-5-4-13-8(16)2-3-14(12(13)19)11-10(18)9(17)7(6-15)21-11/h2-3,7,9-11,15,17-18H,4-6H2,1H3/t7-,9-,10-,11-/m1/s1

InChI Key

DACGSRAGMJSDAA-QCNRFFRDSA-N

Origin of Product

United States

Foundational & Exploratory

N3-(2-Methoxy)ethyluridine: A Technical Overview of its Postulated Principle of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific data on the principle of action for N3-(2-Methoxy)ethyluridine. This document, therefore, presents a postulated mechanism based on the known biological activities of structurally related N3-substituted uridine (B1682114) analogs and pyrimidine (B1678525) derivatives. The experimental protocols, quantitative data, and pathway diagrams are illustrative and provided as a representative framework for the potential evaluation of this specific compound.

Executive Summary

Postulated Principle of Action

The proposed mechanism of action for this compound is centered on its role as a nucleoside analog that interferes with nucleic acid synthesis. This process can be broken down into several key steps:

  • Cellular Uptake: The compound is transported into the host or target cell via nucleoside transporters.

  • Intracellular Phosphorylation: this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (N3-ME-UTP).

  • Inhibition of Viral Polymerase: N3-ME-UTP is hypothesized to act as a competitive inhibitor of the natural substrate, uridine triphosphate (UTP), for the active site of viral RNA-dependent RNA polymerase (RdRp). The modification at the N3 position of the uracil (B121893) base may play a critical role in the binding affinity and inhibitory potential.

  • Incorporation and Chain Termination (Hypothesized): Alternatively, the viral polymerase may recognize N3-ME-UTP as a substrate and incorporate it into the nascent viral RNA strand. The presence of the N3-(2-methoxyethyl) group could sterically hinder the formation of the subsequent phosphodiester bond, leading to premature termination of the RNA chain.

  • Viral Mutagenesis (Alternative Hypothesis): If chain termination is not immediate, the incorporated this compound could alter the coding potential of the RNA template, leading to an accumulation of mutations in the viral genome during subsequent rounds of replication, a phenomenon known as "lethal mutagenesis."

Key Signaling and Metabolic Pathways

The following diagram illustrates the postulated metabolic activation and mechanism of action of this compound.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Cytoplasm N3-ME-U This compound N3-ME-UMP N3-ME-U Monophosphate N3-ME-U->N3-ME-UMP Nucleoside Kinase N3-ME-UDP N3-ME-U Diphosphate N3-ME-UMP->N3-ME-UDP Nucleotide Kinase N3-ME-UTP N3-ME-U Triphosphate (Active Form) N3-ME-UDP->N3-ME-UTP Nucleotide Kinase Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) N3-ME-UTP->Viral_RdRp Inhibition Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Chain_Termination Chain Termination / Mutagenesis Viral_RdRp->Chain_Termination Incorporation of N3-ME-UTP Inhibition->Viral_RdRp

Caption: Postulated metabolic activation and mechanism of action of this compound.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data that would be essential for evaluating the antiviral potency and selectivity of this compound. These values are for illustrative purposes only.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Virus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCK2.5>100>40
Respiratory Syncytial Virus (RSV)HEp-25.8>100>17.2
Hepatitis C Virus (HCV)Huh-71.28570.8

Table 2: Enzymatic Inhibition Assay

EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Influenza A Polymerase (PA-PB1-PB2)0.80.35Competitive (with UTP)
Human DNA Polymerase α>50-Not significant
Human DNA Polymerase β>50-Not significant
Human Mitochondrial Polymerase γ>100-Not significant

Detailed Experimental Protocols (Illustrative)

The following are representative protocols that would be employed to determine the principle of action of this compound.

Antiviral Activity and Cytotoxicity Assay

Objective: To determine the 50% effective concentration (EC50) against various viruses and the 50% cytotoxic concentration (CC50) in host cell lines.

Protocol:

  • Cell Seeding: Plate host cells (e.g., MDCK for Influenza, HEp-2 for RSV, Huh-7 for HCV) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • For antiviral assays, remove the culture medium and infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the inoculum and add the medium containing the serially diluted compound.

    • For cytotoxicity assays, add the compound dilutions to uninfected cells.

  • Incubation: Incubate the plates for a period appropriate for the virus-cell system (e.g., 48-72 hours).

  • Quantification of Viral Inhibition and Cell Viability:

    • EC50: Viral replication can be quantified by various methods such as plaque reduction assay, quantitative PCR (qPCR) for viral RNA, or an enzyme-linked immunosorbent assay (ELISA) for a viral antigen.

    • CC50: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Data Analysis: Calculate the EC50 and CC50 values by non-linear regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine the inhibitory activity of the triphosphate form of this compound against a target viral RdRp.

Protocol:

  • Expression and Purification of RdRp: Recombinantly express and purify the viral RdRp complex.

  • Preparation of this compound Triphosphate (N3-ME-UTP): Synthesize the active triphosphate form of the compound.

  • Assay Reaction:

    • Set up a reaction mixture containing the purified RdRp, a suitable RNA template-primer, and a mixture of ATP, CTP, GTP, and a limiting concentration of radiolabeled [α-³²P]UTP.

    • Add increasing concentrations of N3-ME-UTP to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

  • Quantification of RNA Synthesis:

    • Stop the reaction and precipitate the newly synthesized radiolabeled RNA.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition mechanism and Ki value can be determined through kinetic studies by varying the concentration of the natural substrate (UTP).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a novel antiviral compound like this compound.

G Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Antiviral Screening (EC50 Determination) Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (CC50 Determination) Start->Cytotoxicity Selectivity Selectivity Index Calculation (SI = CC50/EC50) In_Vitro_Screening->Selectivity Cytotoxicity->Selectivity Mechanism_Studies Mechanism of Action Studies Selectivity->Mechanism_Studies Phosphorylation Intracellular Phosphorylation Assay Mechanism_Studies->Phosphorylation Enzyme_Inhibition Polymerase Inhibition Assay (IC50, Ki) Mechanism_Studies->Enzyme_Inhibition Resistance Resistance Profiling Mechanism_Studies->Resistance In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Mechanism_Studies->In_Vivo_Studies Chain_Termination_Assay Chain Termination Assay Enzyme_Inhibition->Chain_Termination_Assay

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a potential antiviral agent whose principle of action is likely rooted in the disruption of viral nucleic acid synthesis. Based on the established mechanisms of related N3-substituted pyrimidine nucleosides, it is hypothesized to act as an inhibitor or an alternative substrate for viral RNA-dependent RNA polymerase following intracellular activation to its triphosphate form. The illustrative data and protocols provided in this guide offer a framework for the systematic investigation required to elucidate the precise molecular mechanism and to evaluate the therapeutic potential of this compound. Further empirical studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

N3-(2-Methoxy)ethyluridine: A Technical Guide on its Potential Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-(2-Methoxy)ethyluridine is a modified nucleoside, an analogue of uridine (B1682114), featuring a 2-methoxyethyl group attached to the N3 position of the uracil (B121893) base. While specific research on the molecular biology applications of this compound is currently limited, its structural features suggest a range of potential uses in RNA therapeutics, diagnostics, and fundamental research. This technical guide consolidates the known information about related N3- and 2'-O-modified nucleosides to extrapolate the potential roles of this compound, providing a framework for its investigation and application. We will explore its potential impact on RNA structure and function, propose hypothetical experimental workflows for its characterization, and discuss its promise in the development of novel nucleic acid-based technologies.

Introduction to Nucleoside Modifications

Chemical modifications of nucleosides are a cornerstone of modern molecular biology and drug development. These modifications can dramatically alter the chemical, physical, and biological properties of nucleic acids. In nature, RNA modifications are ubiquitous and play critical roles in gene regulation, translation, and RNA stability. In the laboratory and the clinic, synthetic modifications are employed to enhance the therapeutic potential of oligonucleotides by improving their stability against nucleases, modulating their binding affinity to target sequences, and reducing their immunogenicity.

Common sites for modification include the ribose sugar (e.g., at the 2'-hydroxyl group) and the nucleobase itself. This compound is a base-modified nucleoside. Understanding the implications of such a modification is key to unlocking its potential.

Chemical Structure and Properties

The foundational step to understanding the utility of this compound is to analyze its chemical structure.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₈N₂O₇
Molecular Weight 302.28 g/mol
Canonical SMILES COCCOn1c(=O)cc(n(c1=O)[C@H]2--INVALID-LINK--CO)O">C@@HO)
Structure A uridine nucleoside with a -CH₂CH₂OCH₃ group attached to the N3 atom of the uracil base.

The N3 position of uridine is directly involved in Watson-Crick base pairing with adenine (B156593), where it acts as a hydrogen bond donor. The presence of the bulky and flexible 2-methoxyethyl group at this position is expected to have significant consequences for base pairing and the overall structure of an RNA duplex.

Potential Applications in Molecular Biology

Based on the known effects of similar nucleoside modifications, we can hypothesize several key applications for this compound.

Modulation of RNA Duplex Stability

The N3 position of uracil is crucial for forming a stable Watson-Crick base pair with adenine. The introduction of a 2-methoxyethyl group at this position will sterically hinder the formation of this canonical base pair. This property can be leveraged in several ways:

  • Probing RNA Structure: By strategically incorporating this compound into an RNA probe, researchers could investigate the accessibility of specific adenine residues in a target RNA. A lack of hybridization would suggest the target adenine is involved in a stable secondary or tertiary structure.

  • Controlling Hybridization Specificity: In applications like PCR or Northern blotting, the destabilizing effect of this compound could be used to fine-tune the melting temperature (Tm) of primers and probes, potentially increasing the specificity of the reaction.

Development of RNA Therapeutics

Modified oligonucleotides are at the forefront of a new class of therapeutics. The properties of this compound could be advantageous in this domain.

  • Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded nucleic acids that bind to a target mRNA and modulate its function. The incorporation of this compound could be explored to:

    • Enhance Nuclease Resistance: While modifications at the 2'-O position are more common for this purpose, base modifications can also contribute to stability.

    • Modulate Target Binding: The disruptive nature of the modification could be used to target specific structural motifs in an mRNA, rather than just the linear sequence.

    • Reduce Off-Target Effects: By carefully positioning this modification, it may be possible to reduce hybridization to unintended targets.

  • Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that trigger RNA interference (RNAi) to silence gene expression. While the core of the siRNA duplex requires canonical base pairing for recognition by the RISC complex, modifications at the ends or in loop regions are often tolerated and can enhance stability and reduce immune stimulation. This compound could be investigated in these non-critical positions.

Probing Protein-RNA Interactions

Many RNA-binding proteins recognize specific structural features and base presentations within an RNA molecule. The introduction of a bulky group at the N3 position of uridine could be used as a tool to:

  • Map Protein Footprints: By observing how the incorporation of this compound affects protein binding, researchers could infer the importance of that specific uridine residue for the interaction.

  • Modulate Protein Binding: In therapeutic contexts, it may be desirable to either enhance or disrupt the binding of a specific protein to an RNA. This compound could serve as a tool to achieve this.

Proposed Experimental Protocols

To validate the hypothesized applications, a series of biophysical and cell-based experiments would be required.

Synthesis and Incorporation of this compound

The first step is the chemical synthesis of the this compound phosphoramidite, the building block for automated oligonucleotide synthesis. A plausible synthetic route is outlined below.

Uridine Uridine Protection Protection of 5' and 2' hydroxyls Uridine->Protection Alkylation N3-Alkylation with 2-methoxyethyl halide Protection->Alkylation Deprotection Selective Deprotection Alkylation->Deprotection Phosphitylation Phosphitylation of 3' hydroxyl Deprotection->Phosphitylation Amidite This compound Phosphoramidite Phosphitylation->Amidite cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Nuclease_Assay Nuclease Stability Assay Binding_Assay Target Binding Assay (e.g., SPR, EMSA) Cell_Uptake Cellular Uptake Studies Activity_Assay Functional Activity Assay (e.g., qPCR, Western Blot) Cell_Uptake->Activity_Assay Toxicity_Assay Cytotoxicity Assay Activity_Assay->Toxicity_Assay Oligo Oligonucleotide containing This compound Oligo->Nuclease_Assay Oligo->Binding_Assay Oligo->Cell_Uptake cluster_pathway Antisense Mechanism of Action ASO ASO with This compound Hybridization Hybridization ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein Decreased Protein Production Cleavage->No_Protein

N3-(2-Methoxy)ethyluridine: A Technical Guide to its Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-(2-Methoxy)ethyluridine is a modified pyrimidine (B1678525) nucleoside that holds potential for investigation in various therapeutic areas. While specific research on this compound is not extensively published, its structural similarity to other N3-substituted uridine (B1682114) analogs suggests possible applications in antiviral and neurological drug discovery. This technical guide provides a comprehensive overview of the plausible synthesis of this compound based on established chemical methodologies for N3-alkylation of pyrimidine nucleosides. It further explores potential biological activities by drawing parallels with related compounds for which data is available. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar modified nucleosides.

Discovery and Background

While a singular discovery paper for this compound is not prominent in the scientific literature, its existence is confirmed through its availability from various chemical suppliers. The synthesis and study of N3-substituted uridine derivatives have been a subject of interest for several decades, with research exploring their potential as antiviral, anticancer, and neurological agents.[1][2] The rationale for modifying the N3 position of the uracil (B121893) base often stems from the desire to alter the hydrogen bonding capabilities of the nucleoside, which can impact its recognition by enzymes or its role in nucleic acid structures. The introduction of an alkoxyalkyl group, such as the 2-methoxyethyl moiety, can influence the compound's lipophilicity, metabolic stability, and target-binding affinity.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the N3-alkylation of uridine. A general and effective method involves the reaction of uridine with an appropriate alkylating agent, such as 1-bromo-2-methoxyethane (B44670), in the presence of a base. To ensure selectivity for the N3 position and to prevent undesired reactions at the hydroxyl groups of the ribose sugar, protecting groups are often employed.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-step process: protection of the ribose hydroxyls, N3-alkylation, and deprotection.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N3-Alkylation cluster_deprotection Step 3: Deprotection Uridine Uridine Protected_Uridine 2',3',5'-Tri-O-protected Uridine Uridine->Protected_Uridine Protecting Agent (e.g., TBDMSCl) Alkylated_Intermediate N3-(2-Methoxy)ethyl- protected-Uridine Protected_Uridine->Alkylated_Intermediate 1-bromo-2-methoxyethane, Base (e.g., K2CO3) Final_Product This compound Alkylated_Intermediate->Final_Product Deprotecting Agent (e.g., TBAF)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N3-alkylation of pyrimidine nucleosides.[5][6]

Step 1: Protection of Uridine

  • To a solution of uridine (1 eq.) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl, 3.3 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain 2',3',5'-tri-O-(tert-butyldimethylsilyl)uridine.

Step 2: N3-Alkylation

  • To a solution of the protected uridine (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 3 eq.) and 1-bromo-2-methoxyethane (1.5 eq.).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Alternative Phase-Transfer Catalysis Method:[7][8][9]

  • Dissolve the protected uridine (1 eq.) in a biphasic system of dichloromethane (B109758) and 50% aqueous sodium hydroxide.

  • Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq.), followed by 1-bromo-2-methoxyethane (1.2 eq.).

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the N3-alkylated, protected intermediate in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium fluoride (B91410) (TBAF, 1.1 eq. per silyl (B83357) group) in THF.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent and purify the final product, this compound, by column chromatography or recrystallization.

Characterization

The structure of the synthesized this compound would be confirmed by standard analytical techniques.

Table 1: Expected Spectroscopic Data for this compound (based on related compounds)

TechniqueExpected Observations
¹H NMR Signals corresponding to the ribose protons, the uracil H5 and H6 protons, and the protons of the 2-methoxyethyl group at the N3 position. The chemical shifts of the uracil protons would be expected to shift upon N3-alkylation compared to uridine.[10][11]
¹³C NMR Resonances for all carbon atoms in the molecule, including the ribose, uracil, and 2-methoxyethyl moieties.[12][13][14][15]
Mass Spec. A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₈N₂O₇, Exact Mass: 302.11).

Potential Biological Activities and Applications

While specific biological data for this compound is scarce in the public domain, the activities of structurally related N3-substituted and alkoxyalkylated nucleosides can provide insights into its potential therapeutic applications.

Antiviral Activity

Alkoxyalkyl esters of nucleoside phosphonates have been shown to possess enhanced oral antiviral activity and reduced toxicity.[3][4] These modifications can improve the pharmacokinetic properties of the parent nucleosides. Although this compound is not a phosphonate, the alkoxyalkyl moiety could influence its cellular uptake and metabolic stability, potentially conferring antiviral properties.[16] Research on other N3-substituted pyrimidine nucleosides has explored their activity against various viruses, though the effects can be highly structure-dependent.[17]

Table 2: Antiviral Activity of Selected N3-Substituted Pyrimidine Nucleosides (for comparative purposes)

CompoundVirusActivity (EC₅₀)Reference
N3-Methyl-2'-deoxy-5-fluorouridineHerpes Simplex Virus-1> 100 µM[5]
N3-BenzyluridineNot Reported-[2]
Octadecyloxyethyl 9-(S)-[3-methoxy-2-(phosphonomethoxy)propyl]adenineHepatitis C Virus1-2 µM[16]
Neurological Activity

Uridine and some of its derivatives have been investigated for their roles in the central nervous system, with some N3-substituted analogs exhibiting hypnotic and antinociceptive effects.[1][2] The introduction of substituents at the N3 position can modulate the interaction of these nucleosides with neuronal receptors or signaling pathways. The 2-methoxyethyl group could potentially influence the blood-brain barrier permeability and interaction with CNS targets.

Table 3: Neurological Effects of Selected N3-Substituted Uridine Derivatives

CompoundObserved EffectAnimal ModelReference
N3-BenzyluridineHypnotic activityMice[2]
N3-(2',4'-Dimethoxyphenacyl)uridineAntinociceptive effectMice[1]
Hypothetical Signaling Pathway Involvement

Given the known roles of uridine in cellular metabolism and signaling, this compound could potentially interact with pathways involving pyrimidine biosynthesis, salvage, or nucleotide-activated receptors. For instance, uridine is a precursor for UTP, which can activate P2Y receptors. Modification at the N3 position might alter the ability of the molecule to be phosphorylated or to interact with such receptors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor P2Y Receptor Downstream Downstream Signaling (e.g., Ca2+ mobilization) Receptor->Downstream N3_Uridine This compound N3_Uridine->Receptor Modulation? Uridine_Kinase Uridine Kinase N3_Uridine->Uridine_Kinase Interaction? N3_UMP N3-(2-Methoxy)ethyl-UMP (Hypothetical) Uridine_Kinase->N3_UMP Phosphorylation?

Caption: Hypothetical interaction of this compound with cellular pathways.

Conclusion

This compound represents a modified nucleoside with unexplored potential. Based on established synthetic methodologies for related compounds, its preparation is feasible for research purposes. While direct biological data is limited, the known activities of other N3-substituted and alkoxyalkylated nucleosides suggest that this compound could be a valuable tool for investigating novel antiviral and neurological agents. Further research is warranted to elucidate its specific biological functions and therapeutic potential. This guide provides a starting point for researchers embarking on the synthesis and evaluation of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical Properties of N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-(2-Methoxy)ethyluridine is a modified pyrimidine (B1678525) nucleoside, belonging to the class of N3-substituted uridine (B1682114) derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. Modifications at the N3 position of the uracil (B121893) base can influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, drawing upon data from analogous compounds and established principles of nucleoside chemistry. It includes a summary of its chemical and physical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably inferred from data on closely related N3-substituted uridine analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Basis
Molecular Formula C₁₂H₁₈N₂O₇Calculated
Molecular Weight 302.28 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogy to other uridine derivatives
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water, DMSO, and methanol (B129727) (Predicted)General solubility of nucleosides
pKa (N3-H of Uridine) ~9.3Literature value for uridine; the N3-substituent removes this acidic proton.

Table 2: Spectroscopic Data (Predicted Chemical Shifts)

Note: The following are predicted NMR chemical shifts based on general knowledge of nucleoside chemistry. Actual experimental values may vary.

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~7.7dH6
~5.8dH1'
~5.7dH5
~5.4d2'-OH
~5.1t3'-OH
~4.9t5'-OH
~4.0mH2', H3', H4'
~3.8tN3-CH₂-
~3.6mH5', H5''
~3.5t-OCH₂-
~3.2s-OCH₃

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~163C4
~151C2
~141C6
~102C5
~88C1'
~85C4'
~74C2'
~70C3'
~69-OCH₂-
~61C5'
~58-OCH₃
~48N3-CH₂-

Experimental Protocols

The following protocols are generalized methods for the synthesis and analysis of N3-substituted uridine derivatives and can be adapted for this compound.

Synthesis of this compound

This protocol describes a general method for the N3-alkylation of uridine.

Workflow for the Synthesis of this compound

Uridine Uridine Reaction N3-Alkylation Reaction Uridine->Reaction Base Base (e.g., K₂CO₃, DBU) in DMF Base->Reaction Alkylating_Agent 2-Bromoethyl methyl ether Alkylating_Agent->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Uridine

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of uridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the base.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Analytical Characterization

Workflow for Analytical Characterization

cluster_synthesis Synthesis cluster_analysis Analysis Product Crude Product HPLC HPLC Analysis (Purity Assessment) Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS IR IR Spectroscopy (Functional Group ID) Product->IR

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Purpose: To assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Instruments: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

  • Purpose: To confirm the chemical structure and assign proton and carbon signals.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) in positive mode.

  • Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass.

  • Purpose: To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000-400 cm⁻¹.

  • Purpose: To identify characteristic functional groups (e.g., C=O, O-H, C-O).

Potential Biological Significance and Signaling Pathways

Modification at the N3 position of uridine can significantly impact its biological activity. While the specific signaling pathways affected by this compound have not been elucidated, research on related N3-substituted uridines suggests several potential areas of impact.

Logical Relationship of N3-Substitution to Biological Activity

N3_Mod N3-(2-Methoxy)ethyl Substitution H_Bonding Altered H-Bonding (Disrupts Watson-Crick pairing) N3_Mod->H_Bonding Metabolic_Stability Increased Metabolic Stability (Resistance to degradation) N3_Mod->Metabolic_Stability Receptor_Binding Modified Receptor Binding N3_Mod->Receptor_Binding DNA_RNA_Synth Inhibition of DNA/RNA Synthesis H_Bonding->DNA_RNA_Synth Signaling_Mod Modulation of Cellular Signaling Receptor_Binding->Signaling_Mod

Caption: Potential effects of N3-substitution on uridine's biological activity.

N3-alkylation of uridine prevents the formation of the Watson-Crick base pair with adenosine, which can lead to the termination of DNA or RNA synthesis if the modified nucleoside is incorporated. This mechanism is a common strategy in the design of antiviral and anticancer agents.

Furthermore, N3-substituted uridines have been investigated for their effects on various cellular processes, including:

  • Anticonvulsant and Anxiolytic Activities: Uridine itself has been shown to have neuromodulatory effects, and its analogs are explored for similar or enhanced activities.

  • Antihypertensive Effects: Some nucleoside analogs have been found to influence blood pressure regulation.

The methoxyethyl group at the N3 position may enhance the lipophilicity of the uridine molecule, potentially improving its cell permeability and pharmacokinetic profile.

Conclusion

This compound is a molecule of interest for its potential applications in drug discovery. While specific experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of N3-substituted uridine derivatives. Further research is warranted to fully elucidate the chemical properties and biological activities of this specific compound.

N3-(2-Methoxy)ethyluridine: A Technical Guide to its Mechanism of Incorporation into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-(2-Methoxy)ethyluridine is a modified nucleoside with potential applications in the development of RNA-based therapeutics and diagnostics. Understanding the mechanism by which its triphosphate form is incorporated into nascent RNA chains by RNA polymerases is critical for its effective utilization. This technical guide provides a detailed overview of the hypothesized mechanism of incorporation, its potential role as a chain terminator, and standardized experimental protocols for its characterization. While direct quantitative data for this compound is not extensively available in public literature, this document presents a framework for its investigation based on established principles of RNA biochemistry and the study of analogous modified nucleotides.

Introduction to N3-Modified Uridines

Chemical modifications of nucleosides are a cornerstone of nucleic acid chemistry, enabling the fine-tuning of their properties for therapeutic and research applications. Modifications on the nucleobase can impact hydrogen bonding, base stacking, and interactions with enzymes, while modifications on the sugar moiety can influence the sugar pucker conformation, nuclease resistance, and binding affinity. N3-substituted pyrimidines, such as N3-methyluridine, have been studied in the context of RNA structure and function. The N3 position of uridine (B1682114) is directly involved in Watson-Crick base pairing with adenine (B156593); therefore, any modification at this position is expected to have a significant impact on its interaction with the template DNA and the active site of RNA polymerase.

Hypothesized Mechanism of Incorporation

The incorporation of this compound triphosphate (N3-MOE-UTP) into an RNA strand by an RNA polymerase, such as T7 RNA polymerase, is a multi-step process. The following sections detail the hypothesized mechanism based on the known catalytic cycle of RNA polymerases and the structural features of this modified nucleotide.

Binding and Base Pairing

During transcription elongation, the RNA polymerase active site accommodates the incoming nucleotide triphosphate, positioning it for catalysis. The selection of the correct nucleotide is primarily dictated by its ability to form a Watson-Crick base pair with the template DNA strand. In the case of N3-MOE-UTP, the 2-methoxyethyl group at the N3 position of the uracil (B121893) base will sterically hinder the formation of a standard Watson-Crick hydrogen bond with the templating adenine.

This steric clash is a critical determinant of the efficiency of incorporation. It is hypothesized that the polymerase may still accommodate the modified nucleotide, albeit with a lower affinity (higher K_m) compared to the natural UTP. The flexibility of the active site and the potential for non-canonical base pairing interactions will influence the probability of successful binding.

Catalysis and Phosphodiester Bond Formation

Following the binding of N3-MOE-UTP, the RNA polymerase catalyzes the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain on the α-phosphate of the incoming modified nucleotide. This reaction results in the formation of a new phosphodiester bond and the release of pyrophosphate. The efficiency of this catalytic step (k_cat) will be influenced by the precise positioning of the triphosphate moiety within the active site, which may be perturbed by the N3 modification.

Translocation and Potential for Chain Termination

After the incorporation of this compound monophosphate, the RNA polymerase must translocate along the DNA template to position the next template base in the active site. The presence of the bulky 2-methoxyethyl group on the newly incorporated base could potentially interfere with this translocation process.

A critical question is whether this compound acts as a chain terminator. This is primarily determined by the presence of a 3'-hydroxyl group on the ribose sugar. Assuming this compound possesses a standard ribose with a 3'-OH, it would not be an obligate chain terminator. However, the modification at the N3 position could induce a conformational change in the active site or the RNA-DNA hybrid that impedes the binding of the next incoming NTP, leading to premature termination. This phenomenon is known as non-obligate chain termination.

Quantitative Data on Incorporation Dynamics

To date, specific quantitative data for the incorporation of this compound triphosphate by RNA polymerases has not been reported in peer-reviewed literature. However, based on studies of other N3-modified and base-modified nucleotides, we can anticipate certain trends. The following tables present hypothetical data to illustrate the expected parameters that would be measured to characterize the incorporation of N3-MOE-UTP.

Table 1: Hypothetical Kinetic Parameters for N3-MOE-UTP Incorporation by T7 RNA Polymerase

NucleotideK_m (µM)k_cat (s⁻¹)Incorporation Efficiency (k_cat/K_m) (µM⁻¹s⁻¹)
UTP (natural)501002.0
N3-MOE-UTP500100.02

This table illustrates that a modified nucleotide like N3-MOE-UTP is expected to have a higher Michaelis constant (K_m), indicating weaker binding to the polymerase active site, and a lower catalytic rate (k_cat) compared to its natural counterpart, resulting in significantly lower incorporation efficiency.

Table 2: Hypothetical Chain Termination Efficiency of this compound

Terminating NucleotideConcentration (µM)% Full-Length Product% Terminated ProductTermination Efficiency (%)
N3-MOE-UMP (internal)100406060
ddUTP (obligate terminator)100<1>99>99

This table demonstrates a hypothetical scenario where the incorporation of this compound leads to a significant amount of premature termination compared to a situation with only natural nucleotides, but less complete termination than an obligate chain terminator like dideoxyuridine triphosphate (ddUTP).

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the mechanism of this compound incorporation into RNA.

In Vitro Transcription Assay

Objective: To determine if N3-MOE-UTP can be incorporated into an RNA transcript by T7 RNA polymerase and to assess its effect on the overall yield and length of the transcript.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTP mix (ATP, GTP, CTP)

  • UTP and N3-MOE-UTP

  • [α-³²P]-GTP for radiolabeling

  • Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitors

  • Denaturing polyacrylamide gel (e.g., 12% acrylamide, 8 M urea)

  • Gel loading buffer (e.g., formamide-based)

  • Phosphorimager system

Procedure:

  • Set up transcription reactions in a total volume of 20 µL.

  • Prepare a master mix containing transcription buffer, DTT, RNase inhibitors, and T7 RNA polymerase.

  • In separate tubes, add the DNA template, ATP, CTP, [α-³²P]-GTP, and varying concentrations of UTP and N3-MOE-UTP. Include a control with only UTP and no N3-MOE-UTP.

  • Initiate the reactions by adding the master mix to each tube.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reactions by adding an equal volume of gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the desired separation is achieved.

  • Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager.

Expected Results: The gel will show the full-length RNA transcript and any shorter, terminated products. A decrease in the intensity of the full-length band and the appearance of shorter bands in the presence of N3-MOE-UTP would indicate its incorporation and potential for chain termination.

Single-Nucleotide Incorporation Kinetics

Objective: To determine the steady-state kinetic parameters (K_m and k_cat) for the incorporation of a single this compound monophosphate.

Materials:

  • T7 RNA polymerase

  • DNA template designed to stall the polymerase after the incorporation of a specific number of nucleotides, with an adenine at the next position in the template strand.

  • 5'-radiolabeled RNA primer

  • NTPs for initial elongation

  • N3-MOE-UTP and UTP at various concentrations

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Anneal the radiolabeled RNA primer to the DNA template to form a transcriptionally competent complex.

  • Incubate the primer-template complex with T7 RNA polymerase to form the elongation complex.

  • Initiate transcription by adding a subset of NTPs to allow the polymerase to extend the primer to a specific length, just before the incorporation site for UTP or N3-MOE-UTP.

  • In separate reactions, add varying concentrations of either UTP or N3-MOE-UTP.

  • Allow the single incorporation reaction to proceed for a short, defined time course.

  • Quench the reactions at different time points with the quench solution.

  • Analyze the products on a denaturing polyacrylamide gel.

  • Quantify the amount of extended RNA product at each substrate concentration and time point.

  • Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max (from which k_cat can be calculated).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the hypothesized mechanism and experimental workflows.

Incorporation_Mechanism cluster_polymerase RNA Polymerase Active Site cluster_solution Solution DNA_Template DNA Template (A) Incoming_NTP N3-MOE-UTP DNA_Template->Incoming_NTP Base Pairing (Hindered) RNA_Primer RNA Primer (3'-OH) RNA_Primer->Incoming_NTP Nucleophilic Attack Incorporated_NMP Incorporated N3-MOE-UMP Incoming_NTP->Incorporated_NMP Phosphodiester Bond Formation Pyrophosphate PPi Incoming_NTP->Pyrophosphate Release Next_NTP Next Incoming NTP Incorporated_NMP->Next_NTP Translocation & Elongation (Potential Termination)

Caption: Hypothesized mechanism of this compound incorporation.

Experimental_Workflow cluster_invitro In Vitro Transcription Assay cluster_kinetics Single-Nucleotide Incorporation Kinetics T7_Setup 1. Set up T7 Transcription Reaction (with UTP or N3-MOE-UTP) Incubate 2. Incubate at 37°C T7_Setup->Incubate PAGE 3. Denaturing PAGE Incubate->PAGE Visualize 4. Phosphorimager Analysis PAGE->Visualize Quantify 5. Quantify Product Formation Stall_Complex 1. Form Stalled Elongation Complex Add_Substrate 2. Add varying [UTP] or [N3-MOE-UTP] Stall_Complex->Add_Substrate Time_Course 3. Time-coursed Reaction & Quench Add_Substrate->Time_Course Kinetic_PAGE 4. Denaturing PAGE Time_Course->Kinetic_PAGE Kinetic_PAGE->Quantify MM_Plot 6. Michaelis-Menten Analysis (Km, kcat) Quantify->MM_Plot

Caption: Experimental workflow for characterizing N3-MOE-UTP incorporation.

Conclusion

The incorporation of this compound into RNA is a complex process governed by the interplay between the modified nucleotide's structure and the RNA polymerase's active site. The steric hindrance at the N3 position is predicted to reduce the efficiency of incorporation and may lead to premature transcription termination. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism and kinetic parameters of this process. A thorough understanding of these factors is essential for the rational design and application of this compound in the development of novel RNA-based technologies.

N3-(2-Methoxy)ethyluridine: A Technical Guide to a Novel Modified Nucleoside for RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N3-(2-Methoxy)ethyluridine is not extensively available in peer-reviewed literature. This guide synthesizes information from closely related analogues, namely N3-methyluridine and 2'-O-methoxyethyl (MOE) modified nucleosides, to provide a comprehensive technical overview of its potential synthesis, applications, and effects in RNA studies.

Introduction

Chemical modification of ribonucleosides is a cornerstone of RNA research and therapeutics, enabling the fine-tuning of oligonucleotide properties for enhanced stability, binding affinity, and biological activity. This compound is a novel modification that combines two key features: an alkyl group at the N3 position of the uracil (B121893) base and a 2'-O-methoxyethyl group on the ribose sugar. This dual modification strategy is poised to offer unique advantages for applications in antisense technology, RNA interference (RNAi), and structural biology.

The N3-alkylation of uridine (B1682114) can modulate hydrogen bonding patterns, potentially creating thermodynamic instability that can be advantageous in specific contexts, such as enhancing the activity of small interfering RNAs (siRNAs) by facilitating strand selection.[1][2][3] Concurrently, the 2'-O-methoxyethyl (2'-MOE) modification is a well-established, second-generation modification known to significantly increase nuclease resistance and binding affinity to target RNA.[4][5][6][7][8][9][10] This guide provides a projected synthesis pathway, experimental protocols for incorporation into RNA, and an analysis of the expected impact of this modification on RNA properties.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the this compound phosphoramidite, while not explicitly detailed in the literature, can be proposed based on established protocols for N3-alkylation and 2'-O-modification of uridine.[11] The general strategy involves the sequential modification of a uridine starting material, followed by phosphitylation to yield the final phosphoramidite building block compatible with automated solid-phase oligonucleotide synthesis.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the 2'-O-alkylation of a protected uridine, followed by N3-alkylation, and concluding with phosphitylation. The workflow is depicted below.

G Uridine Uridine Protected_U Protection of 5'-OH and 2'-OH (transient) Uridine->Protected_U Alkylation_2_O 2'-O-Alkylation with 2-methoxyethyl group Protected_U->Alkylation_2_O Deprotection_2_OH Selective deprotection of other hydroxyls Alkylation_2_O->Deprotection_2_OH N3_Alkylation N3-Alkylation Deprotection_2_OH->N3_Alkylation Phosphitylation Phosphitylation at 3'-OH N3_Alkylation->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Proposed synthesis of this compound phosphoramidite.

Experimental Protocols

Incorporation of Modified Nucleosides into RNA via Solid-Phase Synthesis

The incorporation of this compound into a growing RNA chain follows the standard phosphoramidite chemistry used in automated DNA/RNA synthesizers.[12][13][14][15][16][][18][19][20] The process is a cycle of four main steps: deblocking, coupling, capping, and oxidation.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • This compound phosphoramidite and standard A, C, G phosphoramidites

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing agent (Iodine solution)

  • Deblocking agent (e.g., 3% Dichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., mixture of ammonia (B1221849) and methylamine)

Procedure:

  • Deblocking: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[][18]

  • Coupling: The this compound phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[][18] A slightly longer coupling time (e.g., 6 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[21]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[][18]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[][18]

  • Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed by incubation in a basic solution.[13][16]

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Modified Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Final Cleavage & Deprotection Oxidation->End Final Cycle Start Start with CPG-bound first nucleoside Start->Deblocking

Workflow for solid-phase RNA synthesis with a modified nucleoside.

Data Presentation: Anticipated Effects on RNA Properties

The properties of RNA containing this compound can be inferred from studies on analogous modifications.

Effects of N3-Methyluridine on RNA Duplex Stability

N3-methylation disrupts the Watson-Crick hydrogen bond with adenosine, leading to a decrease in the thermal stability of RNA duplexes. This destabilization can be harnessed to modulate siRNA activity.

Modification ContextChange in Melting Temperature (ΔTm) per modification (°C)Reference
2'-OMe-m3U in siRNA duplex~ -1.0 to -3.0[1][2][3][22]
m3U at internal position of A-U pairDestabilizes duplex[23]
m3U at terminal positionStabilizes via dangling end effect[23]
Effects of 2'-O-Methoxyethyl (MOE) on RNA Properties

The 2'-MOE modification is known to enhance both thermal stability and nuclease resistance, making it a valuable component of many oligonucleotide therapeutics.[5][24]

PropertyQuantitative EffectReference
Thermal Stability Increases ΔTm by +0.9 to +1.6 °C per modification[4]
Nuclease Resistance Significantly increased compared to unmodified RNA[4][5][9][10]
Binding Affinity Higher affinity for complementary RNA targets[6][8][24]
Toxicity Relatively low toxicity[7][8]

The combined effect of the N3-(2-Methoxy)ethyl group would likely be a balance between the destabilizing effect of the N3-alkylation and the stabilizing influence of the 2'-MOE group. The net effect on thermal stability would be context-dependent. However, the presence of the 2'-MOE group is expected to confer significant nuclease resistance.

Application in RNA Interference (RNAi)

Modified oligonucleotides are critical for therapeutic applications of RNAi to improve stability and reduce off-target effects.[25] The unique properties of this compound could be leveraged to optimize siRNA performance. For instance, incorporating this modification into the passenger strand of an siRNA duplex could facilitate its removal, thereby promoting the loading of the guide strand into the RNA-Induced Silencing Complex (RISC).[1][2][3]

G siRNA Modified siRNA Duplex (Guide & Passenger Strands) RISC_Loading RISC Loading siRNA->RISC_Loading Strand_Separation Strand Separation RISC_Loading->Strand_Separation Passenger_Degradation Passenger Strand Degradation Strand_Separation->Passenger_Degradation Active_RISC Active RISC (Guide Strand) Strand_Separation->Active_RISC Binding Sequence-specific binding Active_RISC->Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Gene_Silencing Gene Silencing Cleavage->Gene_Silencing

General workflow of RNA interference using modified siRNAs.

Conclusion

This compound represents a promising, albeit underexplored, modified nucleoside for RNA studies. By combining the base-modifying feature of N3-alkylation with the well-established benefits of a 2'-O-methoxyethyl sugar modification, it offers a unique tool for researchers in drug development and molecular biology. The proposed synthetic routes and experimental protocols, derived from extensive data on analogous compounds, provide a solid foundation for the future investigation and application of this novel nucleoside. Further experimental validation is required to fully elucidate its properties and potential in therapeutic and research contexts.

References

Investigating RNA Dynamics with N3-(2-Methoxy)ethyluridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of RNA dynamics, encompassing its synthesis, processing, transport, and decay, is fundamental to understanding gene regulation in health and disease. Metabolic labeling with modified nucleosides has emerged as a powerful tool to probe these processes within living cells. This guide explores the potential application of a novel uridine (B1682114) analog, N3-(2-Methoxy)ethyluridine (N3-mEU), for investigating RNA dynamics. While direct literature on the use of N3-mEU for this purpose is nascent, this document provides a comprehensive overview based on the principles of metabolic labeling and the known chemistry of N3-substituted uridines. We will delve into the hypothetical workflow, potential advantages and challenges, and the experimental protocols that would underpin its use.

Introduction to Metabolic Labeling of RNA

Metabolic labeling of RNA involves introducing a modified nucleoside analog to cells, which is then incorporated into newly transcribed RNA. This "tag" allows for the selective isolation and analysis of nascent RNA, providing a dynamic view of the transcriptome. Commonly used analogs include 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU). The modification on the nucleobase allows for subsequent chemical reactions, such as biotinylation for affinity purification or "click" reactions for the attachment of fluorescent probes or other reporters.

The choice of modified nucleoside is critical and depends on factors such as its efficiency of incorporation by cellular enzymes, its potential for cellular toxicity, and the bioorthogonal chemistry available for its detection. N3-substituted uridines, such as the proposed N3-mEU, represent a class of molecules that could potentially offer new avenues for RNA labeling.

The Potential of this compound (N3-mEU) in RNA Dynamics Research

Modification at the N3 position of uridine offers a unique site for functionalization. The introduction of a (2-Methoxy)ethyl group could influence the molecule's properties in several ways:

  • Cellular Uptake and Metabolism: The methoxyethyl group may affect the compound's polarity and interaction with nucleoside transporters, influencing its uptake into the cell. Subsequent phosphorylation by cellular kinases is a prerequisite for its incorporation into RNA.

  • Incorporation into Nascent RNA: The key challenge for N3-substituted uridines is their acceptance by RNA polymerases. The N3 position is involved in Watson-Crick base pairing with adenine; therefore, any modification at this site could potentially hinder incorporation into the growing RNA chain.

  • Bioorthogonal Chemistry: While the (2-Methoxy)ethyl group itself is not a traditional bioorthogonal handle, its presence could be exploited in other ways, or the core structure could be further modified to include a clickable moiety.

Hypothetical Experimental Workflow

The investigation of RNA dynamics using N3-mEU would likely follow a workflow analogous to that of established methods like SLAM-seq (using 4sU). A generalized workflow is presented below.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Downstream Analysis A Cell Seeding B Addition of N3-mEU A->B C Incubation (Pulse) B->C D Total RNA Isolation C->D E Optional: Chemical Modification (e.g., Click Reaction) D->E F Enrichment of Labeled RNA E->F G Library Preparation F->G H High-Throughput Sequencing G->H I Bioinformatic Analysis (RNA Synthesis/Decay Rates) H->I Salvage_Pathway N3_mEU N3-mEU (extracellular) N3_mEU_intra N3-mEU (intracellular) N3_mEU->N3_mEU_intra Nucleoside Transporter N3_mEU_MP N3-mEU Monophosphate N3_mEU_intra->N3_mEU_MP Uridine Kinase N3_mEU_DP N3-mEU Diphosphate N3_mEU_MP->N3_mEU_DP UMP-CMP Kinase N3_mEU_TP N3-mEU Triphosphate N3_mEU_DP->N3_mEU_TP Nucleoside Diphosphate Kinase RNA Nascent RNA N3_mEU_TP->RNA RNA Polymerase

An In-depth Technical Guide to N3-methyluridine's Role in Epitranscriptomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial literature searches for "N3-(2-Methoxy)ethyluridine" did not yield significant results within the context of epitranscriptomics. It is not a commonly documented RNA modification. Therefore, this guide will focus on a closely related and well-studied modification: N3-methyluridine (m3U) . This modification provides a valuable case study for understanding the principles and methodologies of epitranscriptomics research.

Introduction to N3-methyluridine (m3U)

N3-methyluridine (m3U) is a post-transcriptional modification of RNA where a methyl group is added to the nitrogen at position 3 of the uracil (B121893) base. This seemingly simple modification has significant implications for RNA structure and function. It is found in ribosomal RNA (rRNA) across all domains of life, including archaea, eubacteria, and eukaryotes.[1][2] Specifically, it has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs.[1][2] The presence of m3U in these critical RNA species suggests a fundamental role in the regulation of protein synthesis.

The addition of a methyl group at the N3 position of uridine (B1682114) impacts the Watson-Crick base-pairing face of the nucleobase. This can affect the secondary structure and stability of RNA molecules, thereby influencing molecular interactions, such as the binding of ribosomal subunits and the interaction with transfer RNA (tRNA).[3]

The "Writers," "Readers," and "Erasers" of m3U

The regulation of RNA modifications is often described by the interplay of "writer" enzymes that install the mark, "reader" proteins that recognize the modification and elicit a functional consequence, and "eraser" enzymes that remove the modification.

  • Writers: These are methyltransferase enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to the N3 position of uridine in an RNA molecule. In bacteria, such as Escherichia coli, the KsgA methyltransferase is a known writer for a related modification and is involved in rRNA methylation.[3] In archaea, the enzyme responsible for N1-methylation of pseudouridine (B1679824) at position 54 in tRNAs has been identified as a member of the COG1901 family, which belongs to the SPOUT superfamily of methyltransferases.[4][5] While specific m3U writers in eukaryotes are still being fully elucidated, they are expected to be part of the broader family of RNA methyltransferases.

  • Readers: These are proteins that contain specific domains capable of recognizing and binding to m3U-modified RNA. The binding of a reader protein can initiate downstream signaling events, alter the localization of the RNA, or affect its translation. While the concept of reader proteins is well-established for other modifications like N6-methyladenosine (m6A), specific readers for m3U are not yet well-characterized.[6][7][8] Research in this area is ongoing to identify the proteins that interpret the m3U signal.

  • Erasers: These are demethylase enzymes that remove the methyl group from m3U, reverting it to uridine. This allows for dynamic regulation of the epitranscriptomic mark. The ALKBH family of proteins are known "eraser" enzymes for various RNA and DNA methylations.[9] However, a specific eraser for m3U has not been definitively identified, and it is an active area of investigation.[10][11]

Below is a conceptual diagram of the writer-reader-eraser interplay for RNA modifications.

cluster_0 The Dynamic Regulation of m3U U Uridine in RNA m3U N3-methyluridine (m3U) U->m3U Methylation m3U->U Demethylation Reader Reader Protein (Effector) m3U->Reader Binding Writer Writer (Methyltransferase) Eraser Eraser (Demethylase) (Putative) Function Function Reader->Function Functional Outcome

Caption: The Writer-Reader-Eraser paradigm for m3U modification.

Quantitative Data on the Effects of m3U

The functional impact of m3U modification has been investigated in various contexts. The following table summarizes key quantitative findings from the literature.

Experimental System Parameter Measured Effect of m3U Modification Reference
RNA hairpins with 1920-loop regionRNA thermodynamic stabilityNegligible effect on stability and A-form conformation.[3]
siRNA duplexesNuclease resistance (in human serum)2'-OMe-m3U and 2'-OEt-m3U modifications slightly improved the half-lives of siRNA strands.[12]
siRNA duplexesThermal stability (Tm)Incorporation of 2'-alkoxy/fluoro-N3-methyluridine at central positions resulted in a substantial reduction in melting temperature (around 8–12 °C per modification).[12]
Internally modified RNA duplexesThermal stabilityN3-methyluridine at an internal position inhibits duplex formation.[13]
Terminally modified RNA duplexesThermal stabilityN3-methyluridine at a terminal position stabilizes the duplex, primarily through a 3'-dangling end effect.[13]

Experimental Protocols

Synthesis of N3-methyluridine (m3U) Modified RNA Oligonucleotides

The ability to synthesize RNA oligonucleotides containing site-specific m3U modifications is crucial for functional studies. This is typically achieved through solid-phase synthesis using m3U phosphoramidites.

Protocol: Automated Solid-Phase Synthesis of m3U-Modified RNA Oligonucleotides [14][15]

  • Phosphoramidite (B1245037) Preparation: Synthesize or procure N3-methyluridine phosphoramidite. The synthesis generally involves the methylation of uridine, followed by the protection of hydroxyl groups and phosphitylation.

  • Solid Support: Start with a controlled pore glass (CPG) solid support derivatized with the first nucleoside of the desired RNA sequence.

  • Synthesis Cycle: The automated synthesis proceeds in a cycle of four steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Addition of the m3U phosphoramidite (or a standard RNA phosphoramidite) and an activator (e.g., tetrazole) to the column. The phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

  • Repeat Cycle: Repeat the synthesis cycle until the desired RNA sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine.

  • Purification: The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

The following diagram illustrates the workflow for synthesizing m3U-modified RNA.

start Start with CPG solid support detritylation 1. Detritylation (DMT removal) start->detritylation coupling 2. Coupling (Add m3U phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted chains) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation cycle Repeat for each nucleotide oxidation->cycle cycle->detritylation Next nucleotide cleavage Cleavage from support & Deprotection cycle->cleavage Synthesis complete purification Purification (HPLC or PAGE) cleavage->purification final_product m3U-modified RNA purification->final_product

Caption: Workflow for solid-phase synthesis of m3U-modified RNA.

Mapping of m3U in rRNA

Identifying the precise location of m3U within an RNA molecule is essential for understanding its function. A combination of nuclease protection assays and chromatography can be employed for this purpose.

Protocol: Mapping m3U in rRNA by Mung Bean Nuclease Protection and RP-HPLC [16]

  • Isolation of rRNA: Isolate total RNA from the cells of interest and separate the specific rRNA species (e.g., 18S or 25S) using sucrose (B13894) gradient centrifugation.

  • Oligonucleotide-directed Mung Bean Nuclease Digestion:

    • Design DNA oligonucleotides that are complementary to the regions flanking the suspected m3U site in the target rRNA.

    • Anneal the oligonucleotides to the purified rRNA.

    • Digest the single-stranded regions of the rRNA using Mung bean nuclease, which specifically degrades single-stranded nucleic acids. This will result in a protected rRNA fragment containing the region of interest.

  • Purification of the rRNA Fragment: Purify the protected rRNA fragment from the digestion reaction, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation, followed by separation on a denaturing polyacrylamide gel.

  • Nuclease P1 Digestion: Digest the purified rRNA fragment to individual nucleosides using nuclease P1.

  • RP-HPLC Analysis:

    • Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile using a UV detector.

    • Identify the m3U peak by comparing its retention time to that of a known m3U standard. The elution conditions may need to be optimized for the separation of m3U.[16]

    • Quantify the amount of m3U relative to the canonical nucleosides.

The logical flow for mapping m3U in rRNA is depicted below.

start Isolate target rRNA hybridize Hybridize with flanking DNA oligos start->hybridize digest Mung Bean Nuclease digestion hybridize->digest purify Purify protected rRNA fragment digest->purify nuclease_p1 Nuclease P1 digestion to mononucleosides purify->nuclease_p1 hplc RP-HPLC analysis nuclease_p1->hplc identify Identify & Quantify m3U peak hplc->identify result Map of m3U location identify->result

Caption: Workflow for mapping m3U in ribosomal RNA.

Conclusion and Future Directions

N3-methyluridine is an important epitranscriptomic mark with a conserved presence in ribosomal RNA, highlighting its fundamental role in regulating translation. While significant progress has been made in the chemical synthesis of m3U-containing oligonucleotides and in methods for its detection, several key areas require further investigation. The identification and characterization of the specific writer, reader, and eraser proteins for m3U in eukaryotes are critical next steps. Elucidating the full spectrum of cellular pathways and conditions under which m3U is dynamically regulated will provide deeper insights into its biological significance. As new technologies for transcriptome-wide mapping of RNA modifications continue to emerge, a more comprehensive understanding of the m3U epitranscriptome and its role in health and disease is on the horizon.

References

In-depth Technical Guide: Early Studies on N3-(2-Methoxy)ethyluridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the initial in vitro research concerning the nucleoside analog N3-(2-Methoxy)ethyluridine.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document is structured to provide a detailed overview of early cell culture studies involving this compound, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Introduction

This compound is a synthetic derivative of the nucleoside uridine (B1682114). As a member of the broader class of nucleoside analogs, it holds potential for investigation in various therapeutic areas, including antiviral and anticonvulsant applications. Nucleoside analogs often exert their biological effects by interacting with cellular or viral enzymes involved in nucleic acid synthesis, such as polymerases and nucleoside kinases, or by being incorporated into growing DNA or RNA chains, leading to chain termination or altered function. The initial characterization of such compounds in cell culture is a critical first step in evaluating their therapeutic potential and understanding their mechanism of action.

While extensive public data on early, specific in vitro studies for this compound is limited, this guide synthesizes the available information and provides a framework for understanding its potential biological activities based on the behavior of related uridine analogs.

Quantitative Data Summary

No specific quantitative data from early in-cell culture studies for this compound was identified in the public domain. However, for context, the following table illustrates the type of data typically generated for novel uridine analogs during initial cell culture screening, which would be essential for evaluating this compound.

Table 1: Hypothetical Data Presentation for a Novel Uridine Analog

Cell LineAssay TypeEndpointConcentration (µM)Result
Vero E6Antiviral (SARS-CoV-2)IC₅₀10 - 50Moderate Activity
Vero E6CytotoxicityCC₅₀> 100Low Cytotoxicity
MT-4Antiviral (HIV)EC₅₀5 - 20Moderate Activity
MT-4CytotoxicityCC₅₀> 100Low Cytotoxicity
NIH-3T3CytotoxicityIC₅₀> 100Low Cytotoxicity

IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), EC₅₀ (Half-maximal effective concentration). Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe standard methodologies that would be employed in the initial cell culture evaluation of a novel nucleoside analog.

Antiviral Activity Assays

A common method to assess the antiviral potential of a compound is the cytopathic effect (CPE) reduction assay.

Protocol: Cytopathic Effect (CPE) Reduction Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • CPE Evaluation: Assess the degree of CPE in each well using a microscope.

  • Cell Viability Measurement: Quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the viral CPE by 50%.

Cytotoxicity Assays

Determining the cytotoxicity of a compound is crucial to assess its therapeutic index.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the desired cell lines (e.g., Vero E6, MT-4, NIH-3T3) in 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a duration equivalent to the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for a uridine analog and a typical experimental workflow for its evaluation.

Antiviral_Mechanism cluster_Cell Host Cell N3_Analog This compound Cellular_Kinases Cellular Kinases N3_Analog->Cellular_Kinases Phosphorylation Triphosphate_Analog N3-Analog-TP Cellular_Kinases->Triphosphate_Analog Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate_Analog->Viral_Polymerase Competitive Inhibition Inhibition Inhibition Triphosphate_Analog->Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Inhibition->Viral_Replication

Caption: Potential mechanism of antiviral action for a uridine analog.

Experimental_Workflow Start Start: Synthesize This compound Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screen Antiviral_Screen Primary Antiviral Screening (e.g., CPE Assay) Start->Antiviral_Screen Data_Analysis_1 Calculate CC₅₀ Cytotoxicity_Screen->Data_Analysis_1 Data_Analysis_2 Calculate IC₅₀ Antiviral_Screen->Data_Analysis_2 Selectivity_Index Determine Selectivity Index (SI = CC₅₀ / IC₅₀) Data_Analysis_1->Selectivity_Index Data_Analysis_2->Selectivity_Index Mechanism_Studies Mechanism of Action Studies (e.g., Polymerase Assays) Selectivity_Index->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for in vitro evaluation.

Conclusion

An In-depth Technical Guide to N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of N3-(2-Methoxy)ethyluridine, a modified pyrimidine (B1678525) nucleoside. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

Core Structure and Chemical Identity

This compound is a derivative of the naturally occurring nucleoside, uridine (B1682114). The core structure consists of a uracil (B121893) base attached to a ribose sugar moiety via a β-N1-glycosidic bond. The key modification lies in the substitution at the N3 position of the uracil ring with a 2-methoxyethyl group.

Chemical Structure:

The fundamental structure of this compound is characterized by the following molecular and structural formulas:

  • Molecular Formula: C₁₂H₁₈N₂O₇[1]

  • Molecular Weight: 302.28 g/mol [1]

  • SMILES Code: O=C1N(CCOC)C(C=CN1[C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)=O[1]

Structural Diagram:

Caption: 2D representation of the this compound structure.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents and water.
Melting Point Not determined from available data.
pKa The N1-H proton of the uracil ring is acidic, but is absent due to glycosidic linkage. The ribose hydroxyl groups are weakly acidic.
LogP Predicted to have a low LogP value, indicating hydrophilicity.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general approach for the synthesis of N3-substituted uridine derivatives can be proposed based on established methodologies.

Proposed Synthetic Pathway:

synthesis_pathway cluster_reagents Reagents Uridine Uridine ProtectedUridine Protected Uridine (e.g., 2',3',5'-O-triacetyluridine) Uridine->ProtectedUridine Protection (e.g., Ac₂O, Pyridine) AlkylationReaction N3-Alkylation ProtectedUridine->AlkylationReaction Deprotection Deprotection AlkylationReaction->Deprotection Intermediate FinalProduct This compound Deprotection->FinalProduct e.g., NH₃/MeOH Reagent 2-Bromoethyl methyl ether Reagent->AlkylationReaction Base Base (e.g., K₂CO₃, DBU) Base->AlkylationReaction

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for N3-Alkylation of Uridine:

  • Protection of Ribose Hydroxyl Groups: Uridine is first treated with a suitable protecting group, such as acetyl or silyl (B83357) groups, to prevent side reactions at the 2', 3', and 5' hydroxyl positions of the ribose moiety. A common method involves reacting uridine with acetic anhydride (B1165640) in the presence of a base like pyridine.

  • N3-Alkylation: The protected uridine is then reacted with a 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate, in the presence of a non-nucleophilic base (e.g., potassium carbonate, DBU) in an appropriate aprotic solvent (e.g., DMF, acetonitrile). The reaction mixture is typically stirred at an elevated temperature to facilitate the alkylation at the N3 position of the uracil ring.

  • Deprotection: Following the alkylation, the protecting groups on the ribose are removed. For acetyl groups, this is commonly achieved by treatment with a solution of ammonia (B1221849) in methanol.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as silica (B1680970) gel column chromatography.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For definitive structural confirmation, the following analyses would be required:

Spectroscopic MethodExpected Key Signals
¹H NMR Signals corresponding to the uracil protons (H5 and H6), the ribose protons (H1' to H5'), the methylene (B1212753) protons of the methoxyethyl group, and the methyl protons of the methoxy (B1213986) group.
¹³C NMR Resonances for the carbon atoms of the uracil ring, the ribose sugar, and the methoxyethyl substituent.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₈N₂O₇).
Infrared (IR) Characteristic absorption bands for C=O (carbonyl), C-N, C-O, and O-H (hydroxyl) functional groups.

Biological Activity and Potential Applications

While specific biological studies on this compound are not documented, research on other N3-substituted uridine analogs suggests potential areas of interest for this compound. Uridine and its derivatives are known to be involved in various physiological processes, and their analogs are explored for a range of therapeutic applications.

Potential Areas of Investigation:

  • Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. Modifications at the N3 position can influence the interaction of the nucleoside with viral polymerases or other enzymes essential for viral replication.

  • Anticancer Activity: Some modified nucleosides can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.

  • Neurological Applications: Uridine itself has been investigated for its potential neuroprotective and cognitive-enhancing effects. N3-substituted analogs could be explored for their ability to modulate neuronal function.[2][3][4][5]

Hypothetical Signaling Pathway Involvement:

Given that this compound is a uridine analog, it could potentially interact with pathways involving nucleotide metabolism and signaling.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N3MEU This compound NucleosideTransporter Nucleoside Transporter N3MEU->NucleosideTransporter Uptake CellMembrane Cell Membrane UridineKinase Uridine Kinase NucleosideTransporter->UridineKinase Transport N3MEU_MP N3-MEU-Monophosphate UridineKinase->N3MEU_MP Phosphorylation N3MEU_DP N3-MEU-Diphosphate N3MEU_MP->N3MEU_DP Phosphorylation N3MEU_TP N3-MEU-Triphosphate N3MEU_DP->N3MEU_TP Phosphorylation RNA_Polymerase RNA Polymerase N3MEU_TP->RNA_Polymerase Incorporation? DNA_Polymerase DNA Polymerase N3MEU_TP->DNA_Polymerase Incorporation? RNA_Synthesis Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis

Caption: Hypothetical intracellular activation and mechanism of action.

Experimental Protocols for Biological Evaluation:

Standard assays would be employed to investigate the biological activity of this compound.

  • Cytotoxicity Assays:

    • Cell Culture: Grow relevant cell lines (e.g., cancer cell lines, virally infected host cells) in appropriate media.

    • Compound Treatment: Treat cells with a range of concentrations of this compound.

    • Viability Assessment: After a defined incubation period, assess cell viability using methods such as MTT, XTT, or CellTiter-Glo assays.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's cytotoxic potency.

  • Antiviral Assays:

    • Infection: Infect susceptible host cells with the virus of interest.

    • Treatment: Treat the infected cells with various concentrations of this compound.

    • Quantification of Viral Replication: Measure the extent of viral replication using techniques such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or ELISA for viral antigens.

    • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) of the compound.

Conclusion and Future Directions

This compound represents an under-investigated derivative of uridine. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical properties, spectral data, and biological activities. The synthesis of this compound, followed by comprehensive in vitro and in vivo studies, is warranted to elucidate its potential as a pharmacological agent or a research tool. Future research should focus on its evaluation in antiviral and anticancer screens, as well as its effects on neurological pathways, to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N3-(2-Methoxy)ethyluridine (N3-MEU) RNA Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, including synthesis, processing, and degradation, is fundamental to understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides provides a powerful tool to investigate these dynamics. N3-(2-Methoxy)ethyluridine (N3-MEU) is a uridine (B1682114) analog that contains an azide (B81097) group. This azide moiety serves as a bioorthogonal handle, allowing for the specific detection and isolation of newly transcribed RNA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This application note provides a detailed protocol for the metabolic labeling of RNA using N3-MEU, subsequent biotinylation via click chemistry, and enrichment of the labeled RNA.

Principle of N3-MEU RNA Metabolic Labeling

This compound is cell-permeable and is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases in place of uridine. The azide group on the incorporated N3-MEU does not significantly perturb cellular processes at optimized concentrations. Following labeling, the azide-functionalized RNA can be specifically and efficiently conjugated to alkyne-containing reporter molecules, such as biotin-alkyne or fluorescent-alkyne, through a CuAAC reaction. The biotinylated RNA can then be enriched using streptavidin-coated beads for downstream analysis, such as next-generation sequencing or RT-qPCR, to profile the landscape of newly synthesized transcripts.

Key Advantages of N3-MEU Labeling

  • Bioorthogonal Handle: The azide group is chemically inert within the cellular environment, ensuring specific labeling.

  • Efficient Click Reaction: The CuAAC reaction is highly efficient and specific, allowing for robust and sensitive detection of labeled RNA.

  • Versatility: The azide handle can be reacted with a variety of alkyne-functionalized tags, enabling diverse downstream applications.

Experimental Protocols

Part 1: Determination of Optimal N3-MEU Concentration

Prior to initiating RNA labeling experiments, it is crucial to determine the optimal, non-toxic concentration of N3-MEU for the specific cell line being investigated. This is achieved by performing a cytotoxicity assay.

Protocol: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • N3-MEU Treatment: Prepare a series of N3-MEU concentrations (e.g., 0, 50, 100, 200, 400, 800 µM) in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of N3-MEU.

  • Incubation: Incubate the cells for a period equivalent to the intended labeling time (e.g., 2, 4, 8, or 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control (0 µM N3-MEU). The optimal concentration for labeling experiments is the highest concentration that results in minimal cytotoxicity (e.g., >90% cell viability).

ParameterRecommended Starting Condition
Cell Seeding DensityCell line-dependent
N3-MEU Concentrations0, 50, 100, 200, 400, 800 µM
Incubation TimeMatch intended labeling time
MTT Concentration0.5 mg/mL
Part 2: Metabolic Labeling of Nascent RNA with N3-MEU

This protocol outlines the procedure for labeling newly synthesized RNA in cultured cells with N3-MEU.

Protocol: N3-MEU Labeling

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Labeling: Add N3-MEU to the cell culture medium at the pre-determined optimal concentration.

  • Incubation: Incubate the cells for the desired labeling period. The length of the labeling period will depend on the specific research question. Short labeling times (e.g., 15-60 minutes) are suitable for studying rapid changes in transcription, while longer times may be used to investigate RNA stability.

  • Cell Lysis and RNA Isolation: Following incubation, harvest the cells and immediately lyse them using a chaotropic agent such as TRIzol. Isolate total RNA according to the manufacturer's protocol. It is critical to use RNase-free reagents and techniques throughout the procedure to maintain RNA integrity.

  • RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or gel electrophoresis.

ParameterRecommended Starting Condition
N3-MEU ConcentrationDetermined from cytotoxicity assay
Labeling Time15 minutes - 24 hours
RNA Isolation MethodTRIzol or equivalent
Part 3: Biotinylation of N3-MEU-labeled RNA via Click Chemistry

This protocol describes the copper-catalyzed click chemistry reaction to attach biotin (B1667282) to the azide-modified RNA.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents in the specified order. It is recommended to prepare a master mix for multiple reactions.

    • Total RNA (up to 25 µg)

    • Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 50 µM.

    • Copper(II) Sulfate (CuSO₄) to a final concentration of 200 µM.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM.

    • Sodium Ascorbate to a final concentration of 2 mM (prepare fresh).

    • Adjust the final volume with RNase-free water.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or by ethanol (B145695) precipitation.

ReagentStock ConcentrationFinal Concentration
Total RNA-up to 25 µg
Biotin-Alkyne10 mM in DMSO50 µM
CuSO₄20 mM in water200 µM
THPTA50 mM in water1 mM
Sodium Ascorbate100 mM in water2 mM
Part 4: Enrichment of Biotinylated RNA

This protocol describes the enrichment of biotinylated nascent RNA using streptavidin-coated magnetic beads.

Protocol: Streptavidin Bead-based Enrichment

  • Bead Preparation: Resuspend streptavidin magnetic beads in the vial. For each sample, transfer the required volume of beads to a new RNase-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads twice with a high-salt wash buffer.

  • RNA Binding: Resuspend the washed beads in a binding buffer. Add the purified biotinylated RNA to the beads. Incubate at room temperature with rotation for 30 minutes to allow the biotinylated RNA to bind to the streptavidin beads.

  • Washing: Place the tube on the magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA). Wash the beads three times with a high-salt wash buffer and then twice with a low-salt wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the bound, newly synthesized RNA from the beads by adding a suitable elution buffer (e.g., a buffer containing biotin or by heating in RNase-free water) and incubating at the recommended temperature. Place the tube on the magnetic stand and collect the supernatant containing the enriched nascent RNA.

ParameterDescription
BeadsStreptavidin-coated magnetic beads
Binding BufferHigh-salt buffer to promote binding
Wash BuffersHigh-salt and low-salt buffers
ElutionBiotin-containing buffer or heat elution

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Downstream Analysis start Cell Culture labeling Add N3-MEU start->labeling incubation Incubate labeling->incubation lysis Cell Lysis & RNA Isolation incubation->lysis total_rna Total RNA with N3-MEU lysis->total_rna click_reaction CuAAC Reaction (Biotin-Alkyne) total_rna->click_reaction purification RNA Purification click_reaction->purification biotin_rna Biotinylated RNA purification->biotin_rna bead_binding Streptavidin Bead Binding biotin_rna->bead_binding washing Wash Beads bead_binding->washing elution Elution washing->elution enriched_rna Enriched Nascent RNA elution->enriched_rna analysis NGS, RT-qPCR, etc. enriched_rna->analysis

Caption: Experimental workflow for N3-MEU RNA metabolic labeling.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide_rna N3-MEU Labeled RNA (Azide) triazole_product Biotinylated RNA (Triazole Linkage) azide_rna->triazole_product alkyne_biotin Alkyne-Biotin alkyne_biotin->triazole_product cuso4 CuSO4 (Cu(II)) cu_i Cu(I) cuso4->cu_i Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i cu_i_complex Cu(I)-THPTA Complex cu_i->cu_i_complex thpta THPTA (Ligand) thpta->cu_i_complex cu_i_complex->triazole_product Catalyzes Cycloaddition

Caption: Signaling pathway of the CuAAC click chemistry reaction.

Application Notes and Protocols for Nascent RNA Capture Using N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of newly transcribed RNA, or nascent RNA, provides a dynamic snapshot of the cellular response to various stimuli, offering invaluable insights into gene regulation that are often missed by steady-state RNA analysis. Metabolic labeling of RNA with modified nucleosides is a powerful technique to capture these transient molecules.[1][2] This document provides detailed application notes and protocols for the use of a novel uridine (B1682114) analog, N3-(2-Methoxy)ethyluridine (N3-ME-U), for the specific capture and analysis of nascent RNA.

This compound is designed for efficient incorporation into newly synthesized RNA by cellular RNA polymerases. The methoxyethyl group at the N3 position of the uridine base provides a bioorthogonal handle for subsequent chemical modification via click chemistry.[3][4] This allows for the specific biotinylation of nascent RNA transcripts, enabling their enrichment and downstream analysis, such as in quantitative PCR (qPCR), microarray analysis, and next-generation sequencing.[5]

Principle of the Method

The nascent RNA capture protocol using this compound is based on a three-step process:

  • Metabolic Labeling: Cells are incubated with N3-ME-U, which is taken up by the cells and incorporated into newly transcribed RNA in place of uridine.

  • Biotinylation via Click Chemistry: The incorporated N3-ME-U is then specifically tagged with biotin (B1667282) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6][7][8]

  • Affinity Capture: The biotinylated nascent RNA is selectively captured from the total RNA population using streptavidin-coated magnetic beads.

The captured RNA is then ready for various downstream applications to analyze the nascent transcriptome.

Nascent_RNA_Capture_Workflow cluster_0 Cell Culture cluster_1 Metabolic Labeling cluster_2 RNA Processing cluster_3 Affinity Capture & Analysis A Cells in Culture B Incubate with This compound A->B Add N3-ME-U C Labeled Nascent RNA (within Total RNA) B->C Incorporation D Total RNA Isolation C->D E Click Chemistry: Biotin-Azide Conjugation D->E F Biotinylated Nascent RNA E->F G Streptavidin Magnetic Bead Capture F->G H Isolated Nascent RNA G->H I Downstream Analysis (qPCR, RNA-Seq, etc.) H->I

Figure 1: Experimental workflow for nascent RNA capture using this compound.

Application Notes

  • Optimization of Labeling: The optimal concentration of N3-ME-U and the labeling time will vary depending on the cell type and experimental goals. It is recommended to perform a titration experiment to determine the optimal conditions. Shorter incubation times will capture more transient RNA species.

  • Cell Viability: While uridine analogs are generally well-tolerated by cells, it is good practice to assess cell viability after labeling, especially for long incubation times or high concentrations of N3-ME-U.

  • Controls: A negative control experiment with cells not treated with N3-ME-U should always be included to assess the background binding to the streptavidin beads.

  • RNA Integrity: Maintaining RNA integrity throughout the procedure is critical for successful downstream applications. Use RNase-free reagents and techniques at all stages.

  • Comparison to Other Methods: Unlike methods that require cell lysis and nuclear isolation prior to labeling (e.g., BrU-based run-on assays), N3-ME-U is cell-permeable, allowing for in vivo labeling of nascent transcripts.[9]

Data Presentation

The following tables provide examples of expected quantitative data from nascent RNA capture experiments using this compound.

Table 1: Effect of Labeling Time on Nascent RNA Yield

Labeling Time (minutes)Total RNA Input (µg)Captured Nascent RNA (ng)% of Total RNA Captured
1510500.5%
30101201.2%
60102502.5%
120104504.5%
No N3-ME-U Control10< 5< 0.05%

Table 2: Comparison of N3-ME-U with Other Nascent RNA Labeling Methods

Labeling ReagentLabeling Time (min)Cell PermeabilityRelative Yield of Captured RNA
This compound30High1.0 (normalized)
5-Ethynyluridine (EU)30High~1.0 - 1.2
4-Thiouridine (4sU)30High~0.8 - 1.0
Bromouridine (BrU)30Low (requires nuclear isolation)~0.3 - 0.5

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

  • Plate cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in DMSO or sterile water.

  • Add the N3-ME-U stock solution to the cell culture medium to the desired final concentration (e.g., 0.1-1 mM).

  • Incubate the cells for the desired labeling period (e.g., 15-120 minutes) under standard culture conditions.

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed immediately to total RNA isolation or lyse the cells in a suitable buffer for storage at -80°C.

Protocol 2: Total RNA Isolation

Isolate total RNA from the labeled cells using a standard RNA purification method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.[10] Ensure that the protocol is capable of recovering all RNA species, including small RNAs if desired.

Protocol 3: Biotinylation of N3-ME-U-labeled RNA via Click Chemistry

This protocol is adapted from standard click chemistry procedures for nascent RNA capture.[10]

  • In an RNase-free tube, combine the following in order:

    • Total RNA (1-10 µg)

    • Biotin-azide (e.g., PEG4-carboxamide-6-azidohexanyl biotin) to a final concentration of 0.1 mM

    • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 0.5 mM

    • A reducing agent, such as sodium ascorbate, to a final concentration of 5 mM

    • RNase-free water to a final volume of 50 µL

  • Incubate the reaction at room temperature for 30 minutes in the dark.

  • Purify the biotinylated RNA from the reaction components using an RNA cleanup kit or by ethanol (B145695) precipitation.

Protocol 4: Capture of Biotinylated Nascent RNA

  • Resuspend streptavidin magnetic beads in a suitable binding buffer.

  • Add the biotinylated RNA to the bead suspension.

  • Incubate at room temperature for 30 minutes with gentle rotation to allow the biotinylated RNA to bind to the beads.

  • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

  • Wash the beads several times with a series of wash buffers to remove non-specifically bound RNA.

  • Elute the captured nascent RNA from the beads using a suitable elution buffer or by treating with RNase-free DNase and proteinase K, followed by RNA purification.

Studying Signaling Pathways with N3-ME-U

Nascent RNA capture is a powerful tool to investigate the immediate transcriptional consequences of signaling pathway activation. For example, stimulation of a cell surface receptor can trigger a signaling cascade that leads to the activation of transcription factors and the expression of target genes. By pulse-labeling cells with N3-ME-U at different times after pathway activation, researchers can capture the primary wave of transcriptional changes.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Signal_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Signal_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Signal_Cascade->Transcription_Factor Activates Gene Target Gene Transcription_Factor->Gene Binds to Promoter Nascent_RNA Nascent RNA (labeled with N3-ME-U) Gene->Nascent_RNA Transcription

Figure 2: A generic signaling pathway leading to gene transcription that can be studied using N3-ME-U.

By capturing and analyzing the N3-ME-U-labeled nascent RNA, one can identify the specific genes that are rapidly transcribed in response to the growth factor stimulus, providing direct insights into the downstream effects of the signaling pathway.

References

Application Notes and Protocols: N3-(2-Methoxy)ethyluridine Click Chemistry with Biotin Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling and tracking of RNA molecules are fundamental to understanding their biological functions, from gene expression and regulation to their roles in disease pathogenesis. The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and bio-orthogonal method for the specific and efficient modification of biomolecules.[1][2][3] This application note provides a detailed protocol for the biotinylation of RNA containing N3-(2-Methoxy)ethyluridine via a click reaction with biotin (B1667282) azide (B81097). This method allows for the sensitive detection, purification, and analysis of target RNA molecules in various research and drug development applications.

This compound is a modified nucleoside that can be incorporated into RNA strands. The methoxyethyl group at the N3 position of uridine (B1682114) provides a handle for chemical modification. For click chemistry applications, this position would be functionalized with either an alkyne or an azide. For the purposes of this protocol, we will assume the this compound has been further modified to contain a terminal alkyne, making it ready to react with biotin azide. The N3 position of uridine is accessible for such modifications, particularly in single-stranded RNA.[4]

The subsequent click reaction with biotin azide attaches a biotin molecule to the RNA. This biotin tag enables a range of downstream applications, including:

  • Affinity Purification: Biotinylated RNA can be efficiently captured using streptavidin-coated beads, isolating the target RNA from complex biological mixtures.[5][6]

  • Detection and Imaging: The strong interaction between biotin and streptavidin can be utilized for the detection of RNA via streptavidin conjugates carrying fluorescent labels or enzymes for colorimetric or chemiluminescent assays.

  • RNA-Protein Interaction Studies: Biotinylated RNA can be used as a bait to pull down interacting proteins, facilitating the study of ribonucleoprotein complexes.[7][8]

This document provides two primary protocols: the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the alternative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free method that can be advantageous when working with sensitive biological systems.[9][10]

Signaling Pathways and Experimental Workflows

Chemical Reaction of CuAAC

The core of the biotinylation process is the copper(I)-catalyzed click reaction between the alkyne-functionalized this compound within the RNA and the azide group of biotin azide. This reaction forms a stable triazole linkage.

cluster_reactants Reactants RNA_Alkyne RNA with N3-(2-Methoxy)ethyl-alkyne-uridine Biotinylated_RNA Biotinylated RNA RNA_Alkyne->Biotinylated_RNA Biotin_Azide Biotin Azide Biotin_Azide->Biotinylated_RNA Cu_Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Cu_Catalyst->Biotinylated_RNA catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Workflow for RNA Biotinylation and Analysis

The overall experimental process involves the click reaction, purification of the biotinylated RNA, and subsequent downstream analysis.

cluster_analysis Analysis Start Start: Alkyne-modified RNA Click_Reaction Click Reaction with Biotin Azide (CuAAC or SPAAC) Start->Click_Reaction Purification Purification of Biotinylated RNA (e.g., Ethanol (B145695) Precipitation or Spin Column) Click_Reaction->Purification Analysis Downstream Applications Purification->Analysis Affinity_Purification Affinity Purification (Streptavidin Beads) Analysis->Affinity_Purification Detection Detection/Imaging (Streptavidin Conjugates) Analysis->Detection Pull_down RNA-Protein Pull-down Analysis->Pull_down

Caption: General experimental workflow for RNA biotinylation and analysis.

Data Presentation

The efficiency of the click chemistry reaction can be influenced by the concentration of reactants and the reaction conditions. The following table summarizes typical starting concentrations and conditions for optimization.

ParameterCuAAC ProtocolSPAAC ProtocolNotes
Alkyne-RNA Concentration 1 - 10 µM1 - 10 µMHigher concentrations may improve reaction efficiency.
Biotin Azide Concentration 50 - 250 µM50 - 250 µMA molar excess of biotin azide is generally recommended.
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMN/AThe source of the copper catalyst.
Copper Ligand (e.g., THPTA) 0.5 - 5 mMN/AProtects RNA from degradation and enhances reaction rate.
Reducing Agent (Sodium Ascorbate) 1 - 5 mMN/AReduces Cu(II) to the active Cu(I) state.
Strain-Promoted Alkyne (e.g., DBCO-Biotin) N/A50 - 250 µMUsed in place of biotin azide for SPAAC.
Reaction Temperature Room Temperature to 37°CRoom Temperature to 37°CHigher temperatures can increase reaction rates but may affect RNA integrity.
Reaction Time 1 - 4 hours1 - 12 hoursReaction progress can be monitored over time for optimization.
Reaction Buffer Phosphate or Tris buffer (pH 7-8)Phosphate or Tris buffer (pH 7-8)The pH should be maintained for optimal reaction conditions.

Experimental Protocols

Materials and Reagents
  • N3-(2-Methoxy)ethyl-alkyne-uridine modified RNA

  • Biotin Azide

  • DBCO-Biotin (for SPAAC protocol)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand

  • Sodium Ascorbate

  • Nuclease-free water

  • Reaction buffers (e.g., 100 mM Tris-HCl, pH 7.5)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Streptavidin-coated magnetic beads

  • Wash buffers (specific to the downstream application)

  • Elution buffer (e.g., a solution containing free biotin)

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for most applications where the presence of copper is not a major concern.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Biotin Azide in nuclease-free DMSO.

    • Prepare a 20 mM stock solution of Copper(II) Sulfate in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. Note: This solution should be prepared fresh.

  • Click Reaction Setup:

    • In a nuclease-free microcentrifuge tube, add the alkyne-modified RNA to the desired final concentration (e.g., 10 µM) in your reaction buffer.

    • Add the Biotin Azide stock solution to a final concentration of 100 µM.

    • Prepare a premix of the copper catalyst by combining the Copper(II) Sulfate and THPTA stock solutions. Add this premix to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification of Biotinylated RNA:

    • Following incubation, the biotinylated RNA can be purified by ethanol precipitation. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer for your downstream application.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living cells or with sensitive proteins where copper toxicity is a concern.[10]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of a strain-promoted alkyne-biotin conjugate (e.g., DBCO-biotin) in nuclease-free DMSO. For this reaction, the RNA should contain an azide modification at the N3 position of uridine.

  • Click Reaction Setup:

    • In a nuclease-free microcentrifuge tube, add the azide-modified RNA to the desired final concentration (e.g., 10 µM) in your reaction buffer.

    • Add the DBCO-biotin stock solution to a final concentration of 100 µM.

    • Gently mix the reaction and incubate at 37°C for 1-12 hours. The reaction time may need to be optimized depending on the specific strain-promoted alkyne used.

  • Purification of Biotinylated RNA:

    • Follow the same purification protocol as described for the CuAAC method (ethanol precipitation).

Downstream Application Example: Affinity Purification of Biotinylated RNA
  • Bead Preparation:

    • Resuspend streptavidin-coated magnetic beads in a binding buffer.

    • Wash the beads according to the manufacturer's instructions to remove any preservatives.

  • Binding of Biotinylated RNA:

    • Add the purified biotinylated RNA to the washed streptavidin beads.

    • Incubate at room temperature with gentle rotation for 30-60 minutes to allow for binding.

  • Washing:

    • Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.

    • Wash the beads several times with a wash buffer to remove non-specifically bound molecules.

  • Elution (Optional):

    • The biotinylated RNA can be eluted from the beads using a solution containing a high concentration of free biotin, or by using denaturing conditions if the RNA is to be analyzed by gel electrophoresis. Alternatively, the RNA can be used directly on the beads for downstream applications like protein pull-down assays.

Conclusion

The click chemistry-based biotinylation of this compound-modified RNA is a powerful and versatile tool for RNA research and drug development. The protocols provided herein for both CuAAC and SPAAC offer reliable methods for labeling RNA with high efficiency and specificity. By optimizing the reaction conditions, researchers can achieve robust biotinylation for a wide range of downstream applications, ultimately enabling a deeper understanding of RNA biology.

References

Illuminating the Transcriptome: A Protocol for N3-(2-Methoxy)ethyluridine Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA synthesis in living cells is crucial for understanding the dynamic nature of the transcriptome and its role in cellular processes, disease, and response to therapeutics. Metabolic labeling of nascent RNA with modified nucleosides offers a powerful tool for these investigations. This document provides a detailed protocol for the use of N3-(2-Methoxy)ethyluridine (N3-MEU), an azide-modified uridine (B1682114) analog, for labeling newly synthesized RNA in live cells. This method allows for the subsequent visualization and analysis of RNA dynamics through bioorthogonal click chemistry.

N3-MEU is incorporated into newly transcribed RNA by cellular polymerases. The azide (B81097) group serves as a bioorthogonal handle, enabling a highly specific covalent reaction with a corresponding alkyne- or cyclooctyne-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This two-step labeling strategy provides a versatile platform for studying RNA synthesis, localization, and turnover in a variety of cell types and experimental conditions.

Principle of the Method

The N3-MEU labeling workflow involves two primary stages: metabolic incorporation and bioorthogonal detection.

  • Metabolic Labeling: Live cells are incubated with N3-MEU, which is taken up by the cells and converted into its triphosphate form. This triphosphate analog is then utilized by RNA polymerases as a substrate in place of natural uridine triphosphate (UTP), leading to the incorporation of the azide-modified nucleoside into newly synthesized RNA transcripts.

  • Bioorthogonal Detection (Click Chemistry): Following the labeling period, the azide-modified RNA is detected by a click chemistry reaction. The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In this step, an alkyne- or cyclooctyne-containing detection reagent (e.g., a fluorescent dye) is introduced, which specifically and covalently links to the azide group on the incorporated N3-MEU. This results in tagged RNA that can be visualized by fluorescence microscopy or captured for downstream analysis.

Experimental Protocols

This section provides detailed protocols for N3-MEU labeling, fixation, permeabilization, and subsequent detection via click chemistry.

Materials
  • This compound (N3-MEU)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry detection reagents (e.g., alkyne-fluorophore or DBCO-fluorophore)

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Copper-stabilizing ligand (e.g., THPTA)

    • Reducing agent (e.g., sodium ascorbate)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Antifade mounting medium

Protocol 1: N3-MEU Labeling of Live Cells
  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) at a density that will result in 50-70% confluency at the time of labeling.

  • Preparation of N3-MEU Stock Solution: Prepare a stock solution of N3-MEU in DMSO or sterile water. The final concentration in the culture medium will need to be optimized, but a starting range of 100 µM to 1 mM is recommended.

  • Labeling: Remove the culture medium and replace it with fresh medium containing the desired final concentration of N3-MEU.

  • Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling window and the transcriptional activity of the cells.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with warm PBS to remove any unincorporated N3-MEU.

Protocol 2: Cell Fixation and Permeabilization
  • Fixation: Fix the cells by incubating with a 4% formaldehyde solution in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

Protocol 3: Click Chemistry Detection (CuAAC Method)

This method is suitable for fixed cells.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL reaction, mix the following in order:

    • PBS (to final volume)

    • Alkyne-fluorophore (final concentration 1-10 µM)

    • Copper(II) sulfate (premixed with ligand if necessary; final concentration 100-500 µM)

    • Sodium ascorbate (B8700270) (freshly prepared; final concentration 2-5 mM)[1]

  • Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer (e.g., 3% BSA in PBS).

Protocol 4: Click Chemistry Detection (SPAAC Method)

This method is suitable for both live and fixed cells due to its copper-free nature.

  • Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in an appropriate buffer (e.g., PBS or live cell imaging medium) at a final concentration of 1-10 µM.

  • Labeling Reaction: Add the labeling solution to the live or fixed and permeabilized cells and incubate for 30-60 minutes at room temperature (or 37°C for live cells), protected from light.

  • Washing: Wash the cells three times with the appropriate buffer (PBS for fixed cells, imaging medium for live cells).

Protocol 5: Counterstaining and Imaging
  • Counterstaining: Incubate the cells with a nuclear counterstain, such as Hoechst 33342, according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Add a drop of antifade mounting medium and cover with a coverslip.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Quantitative Data Summary

The optimal conditions for N3-MEU labeling can vary between cell types and experimental goals. The following table provides a summary of recommended starting concentrations and incubation times, which should be optimized for each specific application.

ParameterRecommended RangeNotes
N3-MEU Concentration 100 µM - 1 mMHigher concentrations may increase signal but could also lead to cytotoxicity. A concentration-response curve to assess both signal and viability is recommended.
Labeling Time 30 minutes - 24 hoursShorter times are suitable for capturing rapid changes in transcription, while longer times provide a cumulative view of RNA synthesis.
Cell Viability >90%Cell viability should be assessed, especially at higher concentrations and longer incubation times of N3-MEU. Standard assays like MTT or Trypan Blue exclusion can be used.[2]
Alkyne/DBCO-Fluorophore 1 µM - 10 µMThe optimal concentration should provide a strong signal with minimal background.
CuSO₄ (for CuAAC) 100 µM - 500 µMIt is crucial to use a copper-stabilizing ligand to prevent cellular damage and improve reaction efficiency.
Sodium Ascorbate 2 mM - 5 mMShould be prepared fresh to ensure its reducing activity.[1]

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection start Seed Live Cells add_n3meu Incubate with N3-MEU start->add_n3meu wash1 Wash to Remove Unincorporated N3-MEU add_n3meu->wash1 fix Fix Cells wash1->fix permeabilize Permeabilize Cells fix->permeabilize click Click Chemistry Reaction (CuAAC or SPAAC) permeabilize->click wash2 Wash click->wash2 counterstain Counterstain Nuclei wash2->counterstain image Fluorescence Imaging counterstain->image

Caption: Experimental workflow for N3-MEU labeling and detection in live cells.

click_chemistry_pathway cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product rna_n3 N3-MEU in RNA (Azide) cuaac CuAAC (+ Cu(I)) rna_n3->cuaac spaac SPAAC rna_n3->spaac probe Alkyne/DBCO-Fluorophore probe->cuaac probe->spaac labeled_rna Fluorescently Labeled RNA cuaac->labeled_rna spaac->labeled_rna

Caption: Bioorthogonal detection of N3-MEU labeled RNA via Click Chemistry.

Troubleshooting and Considerations

  • High Background: Insufficient washing after labeling or click chemistry can lead to high background fluorescence. Ensure thorough washing steps. Using a background suppressor may also be beneficial.[3]

  • Low Signal: This could be due to low transcriptional activity, inefficient N3-MEU incorporation, or a suboptimal click reaction. Consider increasing the N3-MEU concentration or labeling time. Ensure all click chemistry reagents are fresh and active.

  • Cell Toxicity: High concentrations of N3-MEU or copper catalyst (in CuAAC) can be toxic to cells.[4] Perform a toxicity assay to determine the optimal, non-toxic concentrations of your reagents. For live-cell imaging, SPAAC is the preferred method as it avoids copper-induced toxicity.

  • Optimization: The provided protocols are a starting point. Optimal conditions will vary depending on the cell line, its metabolic state, and the specific experimental question. It is highly recommended to perform optimization experiments for key parameters such as N3-MEU concentration and incubation time.

By following these protocols and considerations, researchers can effectively utilize this compound to label and visualize nascent RNA in live cells, enabling a deeper understanding of the complex dynamics of the transcriptome.

References

N3-(2-Methoxy)ethyluridine: Uncharted Territory in RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no established applications or protocols for the use of N3-(2-Methoxy)ethyluridine in RNA sequencing. While the modification of uridine (B1682114) at the N3 position is a known strategy in RNA chemical biology, the specific this compound compound has not been documented in the context of metabolic labeling or sequencing. Its existence is confirmed through chemical supplier listings, but its biological incorporation and effects on reverse transcription and sequencing remain uncharacterized.

For researchers, scientists, and drug development professionals interested in leveraging modified nucleosides for RNA sequencing, this signifies that this compound represents a novel, yet unvalidated, tool. Any application would require foundational research to determine its biocompatibility, incorporation efficiency by cellular polymerases, and its signature in sequencing data.

In the absence of specific data for this compound, we present detailed application notes and protocols for a well-established and analogous technique: Thiol-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq) . This method utilizes the uridine analog 4-thiouridine (B1664626) (s4U) to metabolically label newly transcribed RNA. The underlying principles of metabolic labeling, chemical derivatization, and sequencing-based detection are conceptually similar to how a novel analog like this compound might be investigated and applied.

Application Notes: SLAM-seq for Dynamic Transcriptome Analysis

Introduction

Thiol-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq) is a powerful technique to measure RNA synthesis and decay dynamics.[1][2][3][4] By metabolically labeling newly transcribed RNA with 4-thiouridine (s4U), a non-toxic uridine analog, it is possible to distinguish nascent transcripts from the pre-existing RNA pool.[5][6][7] The incorporated s4U is chemically modified through alkylation with iodoacetamide (B48618) (IAA), which leads to a specific base change during reverse transcription in the course of library preparation for next-generation sequencing.[8][9] This T-to-C conversion allows for the bioinformatic identification and quantification of newly synthesized RNA at single-nucleotide resolution.[1][3][10]

Principle of the Method

The SLAM-seq workflow is a multi-step process that begins with the introduction of s4U into cell culture media.[9][11] As cells grow, they incorporate s4U into newly transcribed RNA in place of uridine. Following a labeling period, total RNA is isolated and treated with iodoacetamide (IAA). IAA specifically alkylates the thiol group of the incorporated s4U. During the reverse transcription step of RNA sequencing library preparation, the alkylated 4-thiouracil (B160184) base is read as a cytosine by the reverse transcriptase, resulting in a T-to-C conversion in the sequencing data.[9][11] By analyzing the frequency of T-to-C conversions, researchers can quantify the proportion of newly transcribed RNA for each gene, enabling the calculation of RNA synthesis and decay rates.[2][8]

Applications

  • Measuring RNA Synthesis and Decay Kinetics: SLAM-seq allows for the determination of transcriptome-wide RNA half-lives and turnover rates by performing pulse-chase experiments with s4U.[2][8]

  • Identifying Immediate Transcriptional Responses: The high temporal resolution of SLAM-seq makes it ideal for studying the immediate effects of stimuli, such as drug treatment or environmental stress, on gene expression.[2][12]

  • Dissecting Gene Regulatory Mechanisms: By providing a dynamic view of the transcriptome, SLAM-seq can offer insights into the post-transcriptional gene regulatory pathways, including those mediated by microRNAs and RNA-binding proteins.[1][3]

  • Cell Type-Specific Transcriptomics: A variation of the method, SLAM-ITseq, allows for the analysis of gene expression in specific cell types within a tissue without the need for cell sorting.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SLAM-seq experiments as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: 4-Thiouridine (s4U) Labeling Conditions

Cell Types4U Concentration (µM)Labeling DurationReference
Mouse Embryonic Stem Cells (mESCs)10024 hours[1]
Human B-cellsNot specified5 minutes to 1 hour[14]
HEK293 cells3000, 15, 30, 60 minutes[15]
K562, yeastNot specifiedTime-course[2]

Table 2: SLAM-seq Performance Metrics

ParameterTypical ValueNotesReference
T>C Conversion Rate (in s4U-labeled samples)>90%The efficiency of identifying s4U incorporation.[1]
Background T>C Error Rate (in unlabeled samples)LowShould be close to the inherent sequencing error rate.[1]
Required RNA Input0.5 - 500 ng (for Quant-seq)Low-input protocols are available.[1]
s4U Incorporation into Total RNA~0.8% to 3.5%After 5 minutes and 1 hour of labeling, respectively, in human B-cells.[14]

Experimental Protocols

Metabolic Labeling of Cultured Cells with 4-Thiouridine (s4U)

This protocol is adapted for adherent mammalian cells in a 10 cm dish.

  • Cell Seeding: Seed cells the day before the experiment to reach 50-80% confluency at the time of labeling.[10]

  • Prepare s4U Medium: Prepare a stock solution of 4-thiouridine (e.g., 100 mM in sterile water or DMSO). Protect the stock solution from light.[10][16] On the day of the experiment, dilute the s4U stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).

  • Labeling: Aspirate the existing medium from the cells and replace it with the s4U-containing medium.[6]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 5 minutes to 24 hours) under standard cell culture conditions. Protect the cells from bright light during incubation.[5]

  • Harvesting: To end the labeling, aspirate the s4U medium and immediately add 3 mL of TRIzol reagent to the plate to lyse the cells.[6]

Total RNA Isolation
  • Lysate Collection: Scrape the cells in TRIzol and transfer the lysate to a new tube.

  • Phase Separation: Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol (B130326) and 1/10 volume of 5 M NaCl. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the pellet and resuspend in RNase-free water. Quantify the RNA concentration and assess its integrity.

Thiol-alkylation of s4U-containing RNA
  • Prepare Alkylation Reaction: In a new tube, combine:

    • Total RNA: up to 25 µg

    • Iodoacetamide (IAA) solution: 50 mM final concentration (from a freshly prepared 500 mM stock in DMSO)

    • Sodium Phosphate Buffer (pH 8.0): 10 mM final concentration

    • RNase-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 50°C for 15 minutes in the dark.

  • RNA Purification: Purify the alkylated RNA using a standard ethanol precipitation protocol or an RNA cleanup kit to remove residual IAA.[12]

Library Preparation and Sequencing
  • Library Preparation: Use a suitable RNA sequencing library preparation kit, such as the QuantSeq 3' mRNA-Seq Library Prep Kit, which is compatible with the SLAM-seq workflow.[9][11] Follow the manufacturer's instructions. The alkylated s4U will be read as a 'C' during reverse transcription.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform, ensuring a sufficient read depth to accurately quantify T>C conversions. A read length of at least 100 bp is recommended.[12]

Bioinformatic Analysis
  • Data Preprocessing: Perform standard quality control and adapter trimming of the raw sequencing reads.

  • Alignment: Align the reads to the reference genome using a T>C-aware aligner.

  • T>C Conversion Analysis: Use a dedicated software package like SLAMdunk to identify and quantify T>C conversions in the aligned reads.[8] This will allow for the differentiation of nascent (T>C containing) and pre-existing (no T>C) transcripts.

  • Kinetic Modeling: Apply appropriate kinetic models to the quantified nascent and total RNA levels to calculate RNA synthesis, processing, and degradation rates.

Visualizations

SLAM_seq_Workflow s4U_labeling Metabolic Labeling with 4-Thiouridine (s4U) rna_isolation Total RNA Isolation s4U_labeling->rna_isolation alkylation Thiol-Alkylation with Iodoacetamide (IAA) rna_isolation->alkylation Total RNA library_prep RNA-Seq Library Preparation alkylation->library_prep Alkylated RNA sequencing High-Throughput Sequencing library_prep->sequencing cDNA Library alignment T>C Aware Alignment sequencing->alignment Raw Reads quantification Quantification of Nascent & Total RNA alignment->quantification Aligned Reads kinetic_modeling Kinetic Modeling quantification->kinetic_modeling RNA Counts

Caption: The SLAM-seq experimental workflow from metabolic labeling to data analysis.

TC_Conversion_Principle cluster_RNA Nascent RNA cluster_Modification Chemical Modification cluster_RT Reverse Transcription cluster_Sequencing Sequencing Read s4U 4-Thiouridine (s4U) in RNA Alkylated_s4U Alkylated s4U (with IAA) s4U->Alkylated_s4U Alkylation Guanine Guanine (G) in cDNA Alkylated_s4U->Guanine Misincorporation Cytosine Cytosine (C) in Read Guanine->Cytosine Sequencing

Caption: The principle of T-to-C conversion in SLAM-seq.

References

Application Notes and Protocols for N3-(2-Methoxy)ethyluridine Pulse-Chase Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a powerful technique to study the dynamics of biological molecules, including their synthesis, processing, and degradation. In the context of RNA biology, this method allows for the determination of RNA half-lives, providing crucial insights into gene expression regulation. This document provides a detailed guide for conducting pulse-chase experiments using N3-(2-Methoxy)ethyluridine, a modified nucleoside analog, to label and track newly synthesized RNA.

This compound is incorporated into nascent RNA transcripts during a "pulse" phase. Subsequently, the cells are transferred to a medium containing an excess of unlabeled uridine (B1682114) for a "chase" phase, preventing further incorporation of the labeled analog. By isolating and quantifying the labeled RNA at various time points during the chase, researchers can determine the decay rates of specific RNA molecules. This method offers a direct measurement of RNA stability without relying on transcriptional inhibitors, which can have confounding effects on cellular physiology.

These application notes and protocols are intended for researchers in molecular biology, pharmacology, and drug development who are interested in studying the post-transcriptional regulation of gene expression.

Experimental Protocols

Cell Culture and Treatment

Successful pulse-chase experiments begin with healthy, actively dividing cells. The following protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or sterile water)

  • Unlabeled uridine (stock solution in sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of the experiment.

  • Pre-incubation (Optional): For some cell lines, a pre-incubation period in a uridine-deficient medium may enhance the uptake of the labeled analog. This step should be tested and optimized.

  • Pulse Phase:

    • Remove the culture medium from the cells.

    • Add fresh, pre-warmed medium containing this compound at a final concentration to be optimized (a starting range of 100 µM to 1 mM is recommended).

    • Incubate the cells for a defined "pulse" period. The optimal pulse time depends on the transcription rate of the genes of interest and should be empirically determined (e.g., 1-4 hours).

  • Chase Phase:

    • After the pulse, rapidly remove the labeling medium.

    • Wash the cells twice with pre-warmed PBS to remove any residual labeled nucleoside.

    • Add fresh, pre-warmed "chase" medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to outcompete any remaining this compound.

    • Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-lives of the RNAs of interest.

  • Cell Harvesting: At each time point, wash the cells with ice-cold PBS and harvest them using a method appropriate for downstream RNA extraction (e.g., trypsinization followed by centrifugation, or direct lysis in the culture dish).

Experimental Workflow Diagram:

G Figure 1. This compound Pulse-Chase Experimental Workflow cluster_0 Cell Preparation cluster_1 Pulse Phase cluster_2 Chase Phase cluster_3 Downstream Analysis a Seed Cells b Logarithmic Growth Phase a->b c Add this compound (Labeling Medium) b->c d Incubate (e.g., 1-4 hours) c->d e Remove Labeling Medium Wash with PBS d->e f Add Unlabeled Uridine (Chase Medium) e->f g Collect Samples at Time Points f->g h RNA Extraction g->h i Quantification of Labeled RNA h->i j Data Analysis (Half-life Calculation) i->j

Caption: Figure 1. A step-by-step workflow of the this compound pulse-chase experiment.

RNA Extraction and Quality Control

High-quality, intact RNA is essential for accurate downstream analysis.

Materials:

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • DNase I, RNase-free

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer or equivalent for assessing RNA integrity

Protocol:

  • RNA Extraction: Isolate total RNA from the harvested cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Purity and Concentration: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: Assess the RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer. The RNA Integrity Number (RIN) should be > 8 for reliable downstream applications.

Quantification of this compound-labeled RNA

Several methods can be employed to quantify the amount of labeled RNA at each chase time point. The choice of method will depend on the available instrumentation and the desired sensitivity.

LC-MS is a highly sensitive and specific method for the absolute quantification of modified nucleosides.

Protocol:

  • RNA Hydrolysis: Digest a known amount of total RNA (e.g., 1-5 µg) from each time point into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC-MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Develop MRM transitions specific for this compound and a standard unmodified nucleoside (e.g., adenosine) for normalization.

  • Quantification: Generate a standard curve using known concentrations of pure this compound. Calculate the amount of labeled uridine in each sample relative to the total amount of the normalization nucleoside.

HPLC with UV detection can also be used to separate and quantify the modified nucleoside.

Protocol:

  • RNA Hydrolysis: Hydrolyze the RNA to nucleosides as described for the LC-MS method.

  • HPLC Analysis: Separate the nucleosides on a C18 reverse-phase HPLC column.

  • Quantification: Detect the nucleosides by their UV absorbance at 260 nm. The peak corresponding to this compound can be identified by its retention time, which should be determined using a pure standard. The peak area is proportional to the amount of the nucleoside.

Data Analysis and Half-Life Calculation

The data obtained from the quantification of labeled RNA at different chase time points are used to calculate the RNA half-life.

Protocol:

  • Data Normalization: Normalize the amount of this compound at each time point to the amount at time zero (the beginning of the chase).

  • Decay Curve: Plot the natural logarithm of the percentage of remaining labeled RNA against the chase time.

  • Half-Life Calculation: The data should fit a first-order decay model. The slope of the linear regression of this plot is equal to the negative of the decay rate constant (k). The half-life (t₁/₂) can be calculated using the following equation:

    • t₁/₂ = ln(2) / k

Signaling Pathway Diagram (Illustrative):

The following diagram illustrates a generic signaling pathway that could be studied using this pulse-chase method to understand how a signaling molecule might affect the stability of a target mRNA.

G Figure 2. Example Signaling Pathway Affecting mRNA Stability Signaling Molecule Signaling Molecule Receptor Receptor Signaling Molecule->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates RNA-Binding Protein RNA-Binding Protein Kinase Cascade->RNA-Binding Protein Activates/Inactivates Target Gene Target Gene Transcription Factor->Target Gene Activates Transcription Target mRNA Target mRNA Target Gene->Target mRNA transcribed as mRNA Decay mRNA Decay Target mRNA->mRNA Decay undergoes RNA-Binding Protein->Target mRNA Binds to

Caption: Figure 2. A diagram showing how a signaling pathway can modulate mRNA decay.

Data Presentation

Quantitative data from a hypothetical pulse-chase experiment are summarized in the tables below for easy comparison.

Table 1: Quantification of this compound in Total RNA

Chase Time (hours)This compound (pmol/µg RNA) - Condition AThis compound (pmol/µg RNA) - Condition B
015.2 ± 1.114.9 ± 1.3
210.8 ± 0.97.5 ± 0.6
47.6 ± 0.73.8 ± 0.4
83.7 ± 0.40.9 ± 0.1
121.8 ± 0.20.2 ± 0.05

Table 2: Calculated RNA Half-Lives

ConditionRNA Half-Life (hours)R² of Decay Curve
Condition A (Control)5.50.992
Condition B (Treatment)2.80.998

Troubleshooting

  • Low Incorporation of this compound:

    • Optimize the concentration of the labeled nucleoside.

    • Increase the pulse duration.

    • Ensure cells are healthy and actively dividing.

    • Consider using a uridine-deficient medium for pre-incubation.

  • High Background at Time Zero:

    • Ensure efficient washing steps between the pulse and chase phases.

    • Use a sufficiently high concentration of unlabeled uridine in the chase medium.

  • Poor RNA Quality:

    • Use RNase-free reagents and techniques throughout the RNA extraction process.

    • Minimize the time between cell harvesting and RNA extraction.

  • Non-linear Decay Curve:

    • This may indicate complex decay kinetics or the presence of multiple RNA populations with different stabilities.

    • Re-evaluate the chosen time points for the chase.

    • Ensure complete inhibition of labeled nucleoside incorporation during the chase.

Studying RNA Turnover Rates with Metabolic Labeling: Application of 4-Thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N3-(2-Methoxy)ethyluridine: Extensive searches for "this compound" did not yield information on its use for studying RNA turnover rates. It is possible that this is an uncommon or novel compound with limited publicly available data. This document will instead focus on a widely used and well-validated alternative, 4-thiouridine (B1664626) (4sU) , to provide comprehensive application notes and protocols for researchers, scientists, and drug development professionals interested in RNA dynamics.

Application Notes for 4-Thiouridine (4sU) in RNA Turnover Studies

4-thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1] This metabolic labeling allows for the specific isolation and quantification of nascent RNA transcripts, providing a powerful tool to study RNA synthesis, processing, and degradation.[2][3] By employing a pulse-chase experimental design, researchers can track the fate of a cohort of newly synthesized RNA over time, enabling the calculation of RNA half-lives on a transcriptome-wide scale.[4][5]

The key to this technique lies in the thiol group on the 4sU molecule, which allows for the specific biotinylation of the labeled RNA.[6] This biotin (B1667282) tag facilitates the separation of the newly transcribed, 4sU-containing RNA from the pre-existing, unlabeled RNA population using streptavidin-coated beads.[1][4] The isolated RNA can then be quantified using various methods, including RT-qPCR for specific genes of interest or next-generation sequencing (RNA-seq) for a global analysis of RNA turnover.[7]

Key applications in research and drug development include:

  • Understanding Gene Regulation: Elucidating how different cellular conditions or signaling pathways affect the stability of specific mRNAs.

  • Mechanism of Action Studies: Determining if a drug candidate alters the transcription or degradation rates of its target genes.

  • Identifying Drug Targets: Screening for compounds that selectively modulate the stability of disease-associated RNAs.

  • Basic Research: Investigating the fundamental processes of RNA metabolism and their role in cellular function.

Experimental Protocols

I. Metabolic Labeling of RNA with 4-Thiouridine (Pulse-Chase)

This protocol describes a pulse-chase experiment to determine RNA decay rates in cultured mammalian cells.

Materials:

  • Cell culture medium

  • 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

  • Uridine stock solution (e.g., 1 M in water)

  • Phosphate-buffered saline (PBS), RNase-free

  • TRIzol reagent or other lysis buffer for RNA extraction

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency at the time of the experiment.

  • 4sU Pulse:

    • Prepare cell culture medium containing the desired final concentration of 4sU (typically 100-500 µM). The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[8]

    • Aspirate the old medium from the cells and replace it with the 4sU-containing medium.

    • Incubate the cells for a "pulse" period (e.g., 2-4 hours) to allow for the incorporation of 4sU into newly transcribed RNA.

  • Uridine Chase:

    • After the pulse, aspirate the 4sU-containing medium.

    • Wash the cells once with pre-warmed PBS to remove any residual 4sU.

    • Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the 4sU and prevent further incorporation.

  • Time-Course Collection:

    • Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).

    • The 0-hour time point represents the end of the pulse period.

    • At each time point, wash the cells with PBS and lyse them directly in the culture dish using TRIzol reagent.

  • RNA Isolation:

    • Proceed with total RNA isolation using the TRIzol-chloroform extraction method followed by isopropanol precipitation.

    • Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

    • Quantify the RNA concentration and assess its integrity.

II. Biotinylation and Purification of 4sU-Labeled RNA

Materials:

  • Total RNA from the pulse-chase experiment

  • Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

  • Dimethylformamide (DMF)

  • Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Streptavidin-coated magnetic beads

  • Washing buffers (low and high salt)

  • Elution buffer (containing a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Biotinylation Reaction:

    • In an RNase-free tube, mix the total RNA (up to 100 µg) with biotinylation buffer and Biotin-HPDP (dissolved in DMF).

    • Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.

  • Purification of Biotinylated RNA:

    • Remove excess biotin by performing a phenol:chloroform extraction followed by isopropanol precipitation.

  • Affinity Purification of 4sU-Labeled RNA:

    • Resuspend the biotinylated RNA pellet and incubate it with pre-washed streptavidin-coated magnetic beads for 30-60 minutes at room temperature with rotation.

    • Use a magnetic stand to capture the beads (and the bound 4sU-labeled RNA) and discard the supernatant (containing unlabeled RNA).

    • Wash the beads several times with low and high salt wash buffers to remove non-specifically bound RNA.

  • Elution of 4sU-Labeled RNA:

    • Elute the purified 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent to cleave the disulfide bond of the biotin linker.

    • Collect the eluate and purify the RNA using a standard ethanol precipitation method.

III. Quantification and Data Analysis

The purified 4sU-labeled RNA from each time point can be quantified using RT-qPCR for specific genes or subjected to RNA sequencing for a transcriptome-wide analysis. The amount of a specific RNA at each time point is plotted, and the decay rate (and half-life) is calculated by fitting the data to a first-order exponential decay curve.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a 4sU-based RNA turnover experiment. These values may require optimization for specific cell types and experimental goals.

ParameterTypical RangeNotes
4sU Concentration 50 - 500 µMHigher concentrations can be cytotoxic; optimal concentration should be determined empirically.[8]
Pulse Duration 1 - 4 hoursShorter pulses are suitable for highly transcribed genes, while longer pulses may be needed for less abundant transcripts.
Chase Duration 0 - 24 hoursThe length of the chase should be tailored to the expected half-lives of the RNAs of interest.
Total RNA Input 50 - 100 µgThe amount of starting material will influence the final yield of purified 4sU-labeled RNA.[9]
Yield of 4sU-labeled RNA 0.5 - 2% of total RNAThis is dependent on the cell type, labeling time, and transcriptional activity.[9]
RNA Half-life Minutes to DaysVaries widely depending on the specific RNA molecule.

Visualizing the Workflow and Principles

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_collection Sample Collection cluster_rna_processing RNA Processing cluster_analysis Analysis start Seed Cells pulse Pulse with 4sU start->pulse chase Chase with Uridine pulse->chase collect Collect Cells at Time Points chase->collect extract Total RNA Extraction collect->extract biotinylate Biotinylation of 4sU-RNA extract->biotinylate purify Affinity Purification biotinylate->purify quantify Quantification (RT-qPCR/RNA-seq) purify->quantify analyze Calculate Decay Rates quantify->analyze

Caption: Experimental workflow for 4sU-based RNA turnover analysis.

pulse_chase_principle cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_analysis Data Analysis pulse_start Time 0 (Start of Pulse) pulse_end End of Pulse (Start of Chase) pulse_start->pulse_end 4sU Incorporation label_rna Newly Synthesized RNA is Labeled with 4sU pulse_end->label_rna chase_t1 Time Point 1 pulse_end->chase_t1 Uridine Chase chase_t2 Time Point 2 chase_t1->chase_t2 chase_tn Time Point n chase_t2->chase_tn decay_rna Labeled RNA Decays Over Time chase_t2->decay_rna plot Plot Labeled RNA vs. Time chase_tn->plot fit Fit Exponential Decay Curve plot->fit half_life Determine Half-Life fit->half_life

Caption: Principle of pulse-chase labeling with 4sU for RNA decay analysis.

References

Application Notes and Protocols for Immunoprecipitation of N3-(2-Methoxy)ethyluridine Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nascent RNA transcripts provides a dynamic snapshot of the cellular response to various stimuli, including therapeutic interventions. Metabolic labeling of RNA with nucleoside analogs offers a powerful tool to isolate and characterize newly synthesized RNA. N3-(2-Methoxy)ethyluridine (N3-methoxy-EU) is a uridine (B1682114) analog that can be incorporated into RNA during transcription. This modification allows for the specific enrichment of newly synthesized RNA transcripts through immunoprecipitation using an antibody that recognizes the N3-methoxy-ethyl group.

These application notes provide a detailed protocol for the immunoprecipitation of N3-methoxy-EU labeled RNA from cultured cells. The enriched RNA can be used in a variety of downstream applications, including RT-qPCR, microarray analysis, and next-generation sequencing, to investigate changes in gene expression, RNA stability, and RNA processing. This technique is particularly valuable in drug development for assessing the on-target and off-target effects of compounds on transcription dynamics.

Principle of the Method

The immunoprecipitation of N3-methoxy-EU labeled RNA is a multi-step process that begins with the metabolic labeling of cellular RNA.

  • Metabolic Labeling: Cells are incubated with N3-methoxy-EU, which is actively transported into the cell and converted into its triphosphate form. This modified nucleotide is then incorporated into newly transcribed RNA by RNA polymerases.

  • Cell Lysis and RNA Extraction: After labeling, cells are lysed, and total RNA is extracted.

  • RNA Fragmentation: The extracted RNA is fragmented to a suitable size range for immunoprecipitation and downstream applications.

  • Immunoprecipitation: The N3-methoxy-EU labeled RNA is selectively captured from the total RNA population using an antibody specific for the this compound modification. The antibody is typically pre-conjugated to magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the enriched N3-methoxy-EU labeled RNA is then eluted.

  • Downstream Analysis: The purified RNA can be analyzed by various molecular biology techniques to quantify specific transcripts or for transcriptome-wide profiling.

Applications in Research and Drug Development

  • Studying Transcription Dynamics: Measure the rate of synthesis of specific RNAs in response to stimuli or drug treatment.

  • RNA Stability Analysis: By performing pulse-chase experiments, the degradation rates of specific transcripts can be determined.

  • Mechanism of Action Studies: Elucidate how a drug candidate affects the transcription of its target genes and other pathways.

  • Off-Target Effect Profiling: Identify unintended changes in the transcriptome following drug administration.

  • Biomarker Discovery: Identify novel RNA biomarkers that are modulated by disease or drug treatment.

Experimental Workflow

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_extraction RNA Processing cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis A Plate Cells B Add N3-methoxy-EU A->B C Lyse Cells & Extract Total RNA B->C D Fragment RNA C->D E Incubate RNA with anti-N3-methoxy-EU Antibody-Bead Conjugate D->E F Wash Beads E->F G Elute Labeled RNA F->G H RT-qPCR G->H I Next-Generation Sequencing G->I J Microarray G->J

Caption: Experimental workflow for N3-methoxy-EU RNA immunoprecipitation.

Detailed Protocols

Note: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. A specific antibody for this compound is required for this protocol.

Part 1: Metabolic Labeling of RNA with N3-methoxy-EU
  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of N3-methoxy-EU. The optimal concentration should be determined empirically but can range from 100 µM to 1 mM.

  • Labeling: Remove the old medium from the cells and replace it with the N3-methoxy-EU containing medium.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental goals. Shorter labeling times are suitable for capturing nascent transcripts, while longer times may be necessary for less abundant transcripts.

Part 2: Total RNA Extraction and Fragmentation
  • Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them using a lysis buffer compatible with standard RNA extraction kits (e.g., TRIzol).

  • RNA Extraction: Extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or similar instrument.

  • RNA Fragmentation:

    • Resuspend the desired amount of total RNA in fragmentation buffer.

    • Incubate at the recommended temperature and time to achieve the desired fragment size (e.g., 100-500 nucleotides).

    • Stop the fragmentation reaction by adding a stop buffer.

    • Purify the fragmented RNA using an RNA cleanup kit.

Part 3: Immunoprecipitation of N3-methoxy-EU Labeled RNA
  • Antibody-Bead Conjugation:

    • Resuspend magnetic beads (e.g., Protein A/G) in an appropriate buffer.

    • Add the anti-N3-methoxy-EU antibody and incubate with rotation to allow for conjugation.

    • Wash the antibody-conjugated beads to remove unbound antibody.

  • Immunoprecipitation:

    • Add the fragmented RNA to the antibody-conjugated beads.

    • Add immunoprecipitation buffer and incubate with rotation at 4°C for 2-4 hours or overnight.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound RNA. Perform washes with increasing stringency if high background is observed.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Incubate at a temperature that will disrupt the antibody-antigen interaction without degrading the RNA.

    • Pellet the beads and collect the supernatant containing the enriched N3-methoxy-EU labeled RNA.

  • RNA Purification: Purify the eluted RNA using an RNA cleanup kit to remove any contaminants from the elution buffer.

Part 4: Downstream Analysis

The enriched RNA can be used for various downstream applications:

  • RT-qPCR: To quantify the abundance of specific labeled transcripts.

  • Next-Generation Sequencing (RNA-Seq): For transcriptome-wide analysis of newly synthesized RNA.

  • Microarray Analysis: To assess changes in the expression of a predefined set of genes.

Quantitative Data

The following tables provide examples of expected quantitative data from N3-methoxy-EU RNA immunoprecipitation experiments. These are for illustrative purposes and actual results may vary.

Table 1: Example of N3-methoxy-EU Labeling Efficiency

N3-methoxy-EU Concentration (µM)Labeling Time (hours)Total RNA Yield (µg)% Labeled RNA (Hypothetical)
0 (Control)425.20.0
100424.81.5
250425.53.2
500424.95.1
1000423.76.8

Table 2: Example of Immunoprecipitation Enrichment

GeneInput RNA (Relative Abundance)Enriched RNA (Relative Abundance)Fold Enrichment
Housekeeping Gene (e.g., GAPDH)1.001.201.2
Gene of Interest A (Induced)0.5010.5021.0
Gene of Interest B (Repressed)1.200.300.25
Negative Control Gene0.800.851.06

Hypothetical Signaling Pathway Analysis

This technique can be used to dissect signaling pathways that regulate gene expression. For example, in a pathway where a ligand activates a receptor, leading to the activation of a transcription factor and subsequent gene expression, N3-methoxy-EU labeling can be used to measure the direct transcriptional output following ligand stimulation.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_transduction Signal Transduction cluster_response Transcriptional Response cluster_measurement Measurement Ligand Drug / Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF TF_nucleus Activated TF translocates to Nucleus TF->TF_nucleus Gene Target Gene Transcription TF_nucleus->Gene RNA N3-methoxy-EU Labeled RNA Gene->RNA Labeling IP Immunoprecipitation of Labeled RNA RNA->IP Analysis Quantification of Target Gene RNA IP->Analysis

Caption: Analysis of a signaling pathway using N3-methoxy-EU RNA IP.

Application Notes and Protocols for the Detection of N3-(2-Methoxy)ethyluridine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N3-(2-Methoxy)ethyluridine is a modified nucleoside of interest in various fields, including virology and drug development, due to its potential as an antiviral agent or as a biomarker. Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolism research, and clinical monitoring. This document provides a detailed protocol for the detection and quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process involves sample preparation to extract the analyte from the biological matrix, followed by separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard Matrix->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC Liquid Chromatography Separation Injection->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: Experimental workflow for this compound analysis.

Proposed Signaling Pathway for Mass Spectrometry Detection

The detection of this compound by tandem mass spectrometry relies on the principle of selecting a specific precursor ion (the protonated molecule) and then fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

MRM_Pathway Analyte This compound in Solution Precursor Precursor Ion [M+H]+ Analyte->Precursor ESI Source Product1 Product Ion 1 (e.g., Ribose Fragment) Precursor->Product1 CID Product2 Product Ion 2 (e.g., Base Fragment) Precursor->Product2 CID Detector Detector Product1->Detector Product2->Detector

Figure 2: Multiple Reaction Monitoring (MRM) pathway.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow:

    • Desolvation Gas: 800 L/hr.

    • Cone Gas: 50 L/hr.

  • MRM Transitions: The following hypothetical MRM transitions can be used for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compoundTo be determinedTo be determinedTo be optimized100
Internal StandardTo be determinedTo be determinedTo be optimized100

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated during the validation of this analytical method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.991/x
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110
Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low395 - 105> 85
High80095 - 105> 85

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for a variety of research and development applications, offering high selectivity and throughput. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

Application Notes and Protocols for Flow Cytometry Analysis of N3-(2-Methoxy)ethyluridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Click Chemistry for High-Resolution Analysis of Newly Synthesized RNA

Introduction

The ability to accurately measure the synthesis of new biomolecules is crucial for understanding cellular processes in both healthy and diseased states. The analysis of newly synthesized RNA provides a dynamic view of gene expression that is not captured by steady-state RNA levels. N3-(2-Methoxy)ethyluridine (N3-EtO-U) is a uridine (B1682114) analog that can be metabolically incorporated into nascent RNA transcripts. This incorporation introduces a bioorthogonal azide (B81097) group that can be specifically detected using click chemistry. This application note provides a detailed protocol for the labeling, detection, and quantification of newly synthesized RNA using N3-EtO-U incorporation followed by flow cytometry analysis. This method offers a powerful alternative to traditional techniques like BrdU labeling for DNA synthesis, enabling the specific analysis of RNA production.[1][2][3][4]

The detection of N3-EtO-U is achieved through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[5][6][7] This highly specific and efficient reaction allows for the covalent attachment of a fluorescent probe to the azide group on the incorporated N3-EtO-U. The resulting fluorescent signal, directly proportional to the amount of newly synthesized RNA, can then be quantified on a per-cell basis using flow cytometry. This technique is compatible with multiplexing, allowing for simultaneous analysis of RNA synthesis with other cellular markers, such as surface proteins or DNA content.[8][9]

Principle of the Assay

The workflow for analyzing N3-EtO-U incorporation by flow cytometry involves three main steps:

  • Metabolic Labeling: Cells are incubated with N3-EtO-U, which is taken up by the cells and incorporated into newly transcribed RNA in place of uridine.

  • Fixation and Permeabilization: The cells are fixed to preserve their cellular structure and then permeabilized to allow the detection reagents to enter the cell.

  • Click Chemistry and Detection: A fluorescently-labeled alkyne probe is "clicked" onto the azide group of the incorporated N3-EtO-U. The cells are then analyzed by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of RNA synthesis.

Experimental Protocols

Materials

  • This compound (N3-EtO-U)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)

  • Click reaction buffer (e.g., Copper (II) sulfate (B86663) (CuSO4), reducing agent, and a copper-chelating ligand)

  • Fluorescently-labeled alkyne probe (e.g., an Alexa Fluor™ dyne alkyne)

  • DNA stain (optional, for cell cycle analysis, e.g., DAPI or Propidium Iodide)

  • Flow cytometer

Protocol 1: Cell Labeling with N3-EtO-U

  • Plate cells at the desired density in a multi-well plate and culture overnight.

  • Prepare a stock solution of N3-EtO-U in DMSO or sterile water. The optimal concentration of N3-EtO-U should be determined empirically for each cell type, but a starting concentration of 10-100 µM is recommended.

  • Add the N3-EtO-U solution to the cell culture medium and incubate for a period ranging from 30 minutes to 24 hours, depending on the desired experimental window for RNA synthesis.

  • Following incubation, harvest the cells by trypsinization or scraping.

  • Wash the cells once with PBS.

Protocol 2: Cell Fixation and Permeabilization

  • Resuspend the cell pellet in 100 µL of Fixation Buffer.

  • Incubate for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

  • Incubate for 15 minutes at room temperature.

  • Wash the cells once with PBS.

Protocol 3: Click Chemistry Reaction and Staining

  • Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen fluorescently-labeled alkyne probe.

  • Resuspend the permeabilized cell pellet in the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells twice with Permeabilization Buffer.

  • (Optional) If performing cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or PI) and RNase A.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

Protocol 4: Flow Cytometry Analysis

  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore and DNA stain.

  • Use unstained and single-stained controls to set up the flow cytometer and for compensation.

  • Gate on single cells to exclude doublets.

  • Analyze the fluorescence intensity of the incorporated N3-EtO-U in the appropriate channel.

  • If performing cell cycle analysis, correlate the N3-EtO-U signal with the DNA content to determine RNA synthesis in different phases of the cell cycle.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison between different experimental conditions.

Table 1: Example Data for N3-EtO-U Labeling Efficiency

Cell LineN3-EtO-U Concentration (µM)Incubation Time (hours)Percentage of Labeled Cells (%)Mean Fluorescence Intensity (MFI)
HeLa021.2 ± 0.3150 ± 25
HeLa50295.8 ± 2.18500 ± 450
A549020.8 ± 0.2120 ± 20
A54950292.3 ± 3.57200 ± 600

Data are presented as mean ± standard deviation from three independent experiments. This is example data and actual results may vary.

Table 2: Comparison of N3-EtO-U and BrdU Incorporation for Cell Proliferation Analysis

MethodMarker ofDetectionDNA Denaturation RequiredCompatibility with Antibody Staining
N3-EtO-URNA SynthesisClick ChemistryNoHigh
BrdUDNA SynthesisAntibodyYesCan be problematic[8][10]
EdUDNA SynthesisClick ChemistryNoHigh[5][8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture labeling 2. N3-EtO-U Labeling cell_culture->labeling harvest 3. Cell Harvest labeling->harvest fix_perm 4. Fixation & Permeabilization harvest->fix_perm click_reaction 5. Click Chemistry (Fluorophore Conjugation) fix_perm->click_reaction dna_stain 6. DNA Staining (Optional) click_reaction->dna_stain flow_cytometry 7. Flow Cytometry Acquisition dna_stain->flow_cytometry data_analysis 8. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for N3-EtO-U incorporation analysis.

Click Chemistry Reaction

click_chemistry cluster_catalyst Catalyst cluster_product Product rna Nascent RNA with incorporated N3-EtO-U (Azide) catalyst Cu(I) rna->catalyst alkyne Fluorescently-labeled Alkyne Probe alkyne->catalyst product Fluorescently Labeled RNA catalyst->product

Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no signal Inefficient labelingOptimize N3-EtO-U concentration and incubation time. Ensure cell viability is not compromised.
Incomplete permeabilizationUse a different permeabilization agent or optimize incubation time.
Inefficient click reactionUse fresh click chemistry reagents. Ensure the correct stoichiometry of reactants.
High background signal Non-specific antibody bindingIncrease the number of wash steps. Include a blocking step before the click reaction.
Cell clumpsEnsure single-cell suspension before analysis by gentle pipetting or filtering.
High cell death Toxicity of N3-EtO-UPerform a dose-response curve to determine the optimal, non-toxic concentration.
Harsh fixation/permeabilizationUse a milder fixation method or reduce incubation times.

Conclusion

The use of this compound in conjunction with click chemistry and flow cytometry provides a robust and sensitive method for quantifying newly synthesized RNA at the single-cell level. This technique avoids the harsh denaturation steps required for BrdU detection, preserving cell morphology and epitope integrity for multiparametric analysis.[8] The detailed protocols and troubleshooting guide provided in this application note will enable researchers to successfully implement this powerful technology to investigate the dynamics of RNA synthesis in various biological systems.

References

Troubleshooting & Optimization

Optimizing N3-(2-Methoxy)ethyluridine Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the concentration of N3-(2-Methoxy)ethyluridine for nascent RNA labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a modified nucleoside, specifically a uridine (B1682114) analog. It is designed to be incorporated into newly synthesized RNA (nascent RNA) by cellular RNA polymerases. The methoxyethyl group at the N3 position serves as a bioorthogonal handle. This means that once incorporated into RNA, it can be specifically detected through a highly selective chemical reaction known as "click chemistry." This allows for the precise labeling and subsequent visualization or purification of RNA that was actively being transcribed during the labeling period.

Q2: What is the principle behind the detection of this compound-labeled RNA?

A2: The detection of this compound-labeled RNA is typically a two-step process. First, the cells or organisms are incubated with this compound, which is incorporated into the nascent RNA. Second, the incorporated methoxyethyl group is detected using a click chemistry reaction. This usually involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a fluorescently tagged azide (B81097) molecule reacts with the alkyne-like methoxyethyl group on the uridine. This covalent linkage allows for the sensitive and specific detection of the newly synthesized RNA.

Q3: What are the potential advantages of using this compound over other uridine analogs like 5-ethynyluridine (B57126) (EU)?

A3: While both this compound and 5-ethynyluridine (EU) are used for labeling nascent RNA via click chemistry, modifications at different positions of the uridine ring can influence their properties. N3-substituted uridines may exhibit different incorporation efficiencies by RNA polymerases or have varied effects on cellular processes compared to C5-substituted analogs like EU. The choice between them may depend on the specific cell type, experimental goals, and potential downstream applications. It is often recommended to empirically determine the optimal labeling reagent for your specific experimental system.

Q4: What are the key parameters to optimize for a successful labeling experiment?

A4: The key parameters to optimize include the concentration of this compound, the incubation time, cell density, and the specific click chemistry reaction conditions. It is crucial to find a balance where the labeling is efficient enough for detection without causing significant cytotoxicity or altering normal cellular physiology.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal this compound Concentration Titrate the concentration of this compound. Start with a range based on similar uridine analogs (e.g., 0.1 µM to 10 µM) and perform a dose-response experiment.Identification of a concentration that provides a robust signal without inducing cytotoxicity.
Insufficient Incubation Time Increase the incubation time to allow for more incorporation of the analog. Test a time course (e.g., 1, 2, 4, 8, and 24 hours).Enhanced fluorescence signal due to increased labeling of nascent RNA.
Inefficient Click Chemistry Reaction Ensure all click chemistry reagents are fresh and correctly prepared. Optimize the concentration of the fluorescent azide and the copper catalyst. The use of a copper ligand, such as THPTA, is recommended to improve reaction efficiency and reduce cell damage.A brighter and more specific fluorescence signal.
Low Transcriptional Activity in Cells Use a positive control with high transcriptional activity. If applicable, stimulate cells to induce transcription.Confirmation that the labeling and detection workflow is functional.
RNA Degradation Minimize the time between fixation, permeabilization, and the click reaction. Use RNase inhibitors where appropriate.Preservation of labeled RNA leading to a stronger signal.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Steps Expected Outcome
Non-specific Binding of the Fluorescent Azide Decrease the concentration of the fluorescent azide. Increase the number and duration of wash steps after the click reaction. Include a blocking agent like BSA in your buffers.Reduced background noise and improved signal-to-noise ratio.
Excess Copper Catalyst Ensure the use of a copper-chelating ligand in sufficient excess (e.g., 5-10 fold) over the copper sulfate. Perform a final wash with a copper chelator like EDTA.Quenching of non-specific fluorescence caused by copper.
Autofluorescence of Cells Image a control sample of unlabeled cells to determine the level of autofluorescence. If necessary, use a spectral imaging system to subtract the autofluorescence signal.Accurate assessment of the specific fluorescence signal from the labeled RNA.
Issue 3: Cell Death or Altered Morphology (Cytotoxicity)
Potential Cause Troubleshooting Steps Expected Outcome
High Concentration of this compound Perform a cytotoxicity assay (e.g., MTS or LDH assay) with a range of this compound concentrations. Choose the highest concentration that does not significantly impact cell viability.Maintenance of healthy cell morphology and viability during the labeling experiment.
Toxicity of the Solvent (e.g., DMSO) Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%).Minimal solvent-induced cytotoxicity.
Toxicity of the Copper Catalyst Reduce the concentration of the copper catalyst or the incubation time for the click reaction. Use a copper ligand to chelate the copper and reduce its toxicity.Improved cell viability after the click chemistry step.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Cell Seeding: Seed cells on a suitable plate (e.g., 96-well plate for cytotoxicity assays or chambered cover glass for microscopy) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent like DMSO.

  • Labeling: The next day, treat the cells with a range of this compound concentrations. Based on protocols for similar uridine analogs like 5-ethynyluridine (EU), a starting range of 0.1 µM to 10 µM is recommended. Incubate for a defined period (e.g., 2 to 24 hours).

  • Cytotoxicity Assessment (Parallel Plate): On a parallel 96-well plate, perform a cytotoxicity assay such as the MTS or LDH assay according to the manufacturer's instructions to determine the effect of each concentration on cell viability.

  • Click Chemistry and Imaging: For the cells on chambered cover glass, proceed with fixation, permeabilization, and the click chemistry reaction using a fluorescent azide.

  • Analysis: Quantify the mean fluorescence intensity per cell for each concentration using imaging software. Plot fluorescence intensity and cell viability against the this compound concentration to determine the optimal concentration that gives a strong signal with minimal toxicity.

Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy
  • Fixation: After labeling with this compound, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction Cocktail: Prepare the click reaction cocktail fresh. For a typical reaction, mix a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a buffer. The use of a copper ligand like THPTA is highly recommended.

  • Incubation: Wash the cells with PBS and then add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.

  • Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye like DAPI. Image the cells using a fluorescence microscope with the appropriate filter sets.

Data Presentation

Table 1: Example Data for Optimizing this compound Concentration

Concentration (µM)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
0 (Control)10.5 ± 1.2100
0.155.2 ± 4.898.5 ± 2.1
0.5250.1 ± 15.397.2 ± 3.5
1.0480.6 ± 25.995.8 ± 2.8
5.0510.3 ± 30.185.1 ± 4.2
10.0525.8 ± 32.570.3 ± 5.1

Note: The above data is illustrative. Users should generate their own data for their specific cell type and experimental conditions.

Visualizations

experimental_workflow cluster_labeling Step 1: Labeling cluster_detection Step 2: Detection cluster_analysis Step 3: Analysis cell_culture Cell Culture add_reagent Add this compound cell_culture->add_reagent incubation Incubation add_reagent->incubation fixation Fixation incubation->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click Reaction permeabilization->click_reaction imaging Fluorescence Imaging click_reaction->imaging quantification Image Quantification imaging->quantification

Caption: Experimental workflow for this compound labeling.

signaling_pathway cluster_cell Cellular Processes uridine_analog N3-Modified Uridine rna_polymerase RNA Polymerase uridine_analog->rna_polymerase cellular_stress Cellular Stress? uridine_analog->cellular_stress nascent_rna Nascent RNA (Labeled) rna_polymerase->nascent_rna translation Translation nascent_rna->translation immune_response Innate Immune Sensing? nascent_rna->immune_response protein_synthesis Altered Protein Synthesis? translation->protein_synthesis

Caption: Potential cellular effects of N3-modified uridine incorporation.

Troubleshooting low N3-(2-Methoxy)ethyluridine incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation efficiency of N3-(2-Methoxy)ethyluridine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into RNA?

A1: this compound is a modified nucleoside analog used for metabolic labeling of newly synthesized RNA. It is taken up by cells and processed through the nucleotide salvage pathway, where it is converted into its triphosphate form. This triphosphate analog is then incorporated into nascent RNA transcripts by RNA polymerases in place of uridine (B1682114).[1][2][3] The methoxyethyl group at the N3 position serves as a handle for subsequent detection or enrichment, often via bio-orthogonal chemistry.

Q2: What are the common downstream applications for RNA labeled with this compound?

A2: Labeled RNA can be detected and isolated for various downstream applications, including:

  • RNA imaging: Visualizing newly synthesized RNA within cells.

  • RNA purification: Isolating nascent transcripts to study gene expression dynamics.

  • RNA sequencing: Quantifying newly synthesized RNA through techniques like SLAM-seq. The N3-alkoxy group is not directly suited for standard click chemistry, which typically requires an azide (B81097) or alkyne. Detection would likely involve specific antibodies or specially designed chemical ligation strategies.

Q3: How does the incorporation efficiency of this compound compare to other uridine analogs?

A3: Direct comparative data for this compound is limited. However, the incorporation efficiency of uridine analogs can be influenced by the specific modification. For instance, in in vitro transcription, N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine (B1679824).[4][5][6] The efficiency of this compound will depend on its recognition by cellular kinases and RNA polymerases.

Q4: Can this compound be toxic to cells?

A4: High concentrations of modified nucleosides can be cytotoxic.[3] Toxicity may arise from interference with RNA processing, translation, or the inhibition of enzymes involved in nucleotide metabolism.[3] It is crucial to determine the optimal, non-toxic concentration of this compound for each cell type and experimental condition through a dose-response curve and cell viability assays.

Troubleshooting Guide for Low Incorporation Efficiency

This guide addresses common issues that can lead to low signal or apparent low incorporation of this compound.

Issue 1: Low or No Detectable Signal After Labeling

Possible Cause 1: Suboptimal Concentration of this compound

  • Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations based on those used for other uridine analogs (see Table 1) and assess both incorporation signal and cell viability (e.g., using an MTT or LDH assay).

Possible Cause 2: Inappropriate Incubation Time

  • Solution: Optimize the labeling duration. Short incubation times may not be sufficient for detectable incorporation, while very long times can lead to cytotoxicity. Test a time course (e.g., 2, 4, 8, 12, 24 hours) to find the best balance between signal and cell health.

Possible Cause 3: Competition with Endogenous Uridine

  • Solution: The presence of uridine in the cell culture medium can compete with the analog, reducing its incorporation. Consider using a uridine-free medium or a medium with a low concentration of uridine during the labeling period.

Possible Cause 4: Poor Cell Health or Low Proliferation Rate

  • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Metabolic labeling is most effective in actively transcribing cells. Check cell viability and confluence prior to adding the labeling reagent.

Possible Cause 5: Inefficient Cellular Uptake

  • Solution: While most nucleoside analogs are cell-permeable, uptake efficiency can vary between cell types. If uptake is a suspected issue, ensure that the cell culture conditions are optimal.

Issue 2: High Background Signal

Possible Cause 1: Non-specific Binding of Detection Reagents

  • Solution: If using an antibody for detection, ensure its specificity. Include appropriate controls, such as unlabeled cells stained with the detection reagents, to assess background signal. Optimize blocking and washing steps in your staining protocol.

Possible Cause 2: Contamination

  • Solution: Ensure all reagents and consumables are sterile and free of contaminants that might interfere with the assay.

Data Presentation

Table 1: Recommended Starting Concentrations for Various Uridine Analogs

Disclaimer: This table provides starting concentrations for commonly used uridine analogs. These should be used as a guideline for optimizing the concentration of this compound for your specific cell type and experimental setup.

Uridine AnalogTypical Concentration RangeCell Type(s)Reference
5-Ethynyluridine (EU)100 µM - 1 mMHeLa, various eukaryotic cells[7]
4-Thiouridine (4sU)100 µM - 200 µMMammalian cells[8]
Pseudouridine (Ψ)Used in in vitro transcriptionN/A (in vitro)[4][9]
N1-methyl-pseudouridine (m1Ψ)Used in in vitro transcriptionN/A (in vitro)[4][6]

Experimental Protocols

Protocol 1: General Metabolic Labeling of RNA in Cultured Cells
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. If possible, use a uridine-free medium.

  • Labeling: Remove the old medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Downstream Processing: Proceed with cell lysis and RNA extraction or fixation and permeabilization for imaging, depending on the downstream application.

Protocol 2: RNA Detection via Copper-Catalyzed Click Chemistry (CuAAC)

Note: This protocol is for azide- or alkyne-modified uridine analogs. A different detection method would be required for this compound, likely involving a specific antibody or a specialized chemical ligation protocol. This is provided as a general example of a common detection method for metabolically labeled RNA.

  • Prepare Click Reaction Cocktail: For a 50 µL reaction, mix the following components in order:

    • Azide- or Alkyne-tagged fluorescent dye (e.g., Alexa Fluor 488 Azide)

    • Copper(II) Sulfate (CuSO4)

    • Reducing Agent (e.g., Sodium Ascorbate)

    • Buffer (e.g., PBS)

  • Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells or to the purified, labeled RNA.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells or purified RNA three times with PBS to remove unreacted reagents.

  • Imaging or Analysis: Proceed with fluorescence microscopy or other analytical methods to detect the labeled RNA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_processing Processing & Detection seed_cells Seed Cells prep_media Prepare Labeling Medium (with this compound) add_media Add Labeling Medium to Cells prep_media->add_media incubate Incubate (e.g., 2-24h) add_media->incubate wash_cells Wash Cells with PBS incubate->wash_cells extract_rna Option A: RNA Extraction wash_cells->extract_rna fix_perm Option B: Fix & Permeabilize wash_cells->fix_perm detect Detection/Analysis extract_rna->detect fix_perm->detect

Caption: Workflow for metabolic RNA labeling and detection.

troubleshooting_flowchart decision decision solution solution start_node Start: Low/No Signal decision_control Are positive/negative controls okay? start_node->decision_control Check Controls decision_cytotoxicity Is there evidence of cytotoxicity? decision_control->decision_cytotoxicity Yes solution_protocol Review and optimize detection protocol (e.g., antibody concentration, washing steps) decision_control->solution_protocol No solution_concentration Lower the concentration of This compound. Reduce incubation time. Perform viability assay. decision_cytotoxicity->solution_concentration Yes decision_media Is endogenous uridine present in the medium? decision_cytotoxicity->decision_media No solution_media Use uridine-free medium during labeling. decision_media->solution_media Yes solution_optimize Systematically optimize: - Concentration - Incubation time - Cell density decision_media->solution_optimize No

Caption: Troubleshooting flowchart for low signal.

References

Lack of Public Data Precludes Creation of a Technical Support Center for N3-(2-Methoxy)ethyluridine Long-Term Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for long-term studies on the cell toxicity of N3-(2-Methoxy)ethyluridine has revealed a significant gap in publicly available scientific literature. Due to the absence of foundational research data, it is not possible to create the requested technical support center, including troubleshooting guides, FAQs, and detailed experimental protocols.

Extensive queries for long-term toxicity, cytotoxicity, genotoxicity, and safety profiles of this compound did not yield any specific studies detailing its effects on cells over extended periods. The scientific landscape lacks the necessary data to address potential issues researchers might encounter during their experiments, which is a critical component for a technical support resource.

Consequently, the core requirements for this request—summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways or experimental workflows—cannot be fulfilled. Any attempt to generate such content would be speculative and not based on validated scientific findings.

Researchers and drug development professionals interested in the toxicological profile of this compound are encouraged to conduct foundational in vitro and in vivo studies to establish its safety and mechanism of action. Such research would be essential for building a knowledge base that could support future development and troubleshooting.

Minimizing background signal in N3-(2-Methoxy)ethyluridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N3-(2-Methoxy)ethyluridine for metabolic labeling of RNA. The following sections offer solutions to common issues related to high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary sources of high background signal in my this compound labeling experiment?

A1: High background signal can originate from several stages of the experiment:

  • Non-specific incorporation: The this compound analog may be incorporated into molecules other than RNA, such as DNA. Some uridine (B1682114) analogs have been shown to be incorporated into DNA in certain organisms, potentially after metabolic conversion.[1]

  • Excess unbound probe: Residual, unreacted fluorescent probes (e.g., azide (B81097) or alkyne dyes) can bind non-specifically to cellular components or the slide surface.[2][3]

  • Suboptimal click chemistry conditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, if not optimized, can lead to side reactions and non-specific labeling of proteins or other molecules.[2][3][4]

  • Inadequate washing: Insufficient washing after the click reaction can leave behind unbound fluorescent probes, contributing to high background.[2][5]

  • Autofluorescence: Some cell or tissue types exhibit natural fluorescence, which can obscure the specific signal.[6]

Q2: I am observing a high background signal in my negative control (cells not treated with this compound). What is the likely cause?

A2: A high background in your negative control strongly suggests that the issue lies with the detection steps of the protocol, rather than the metabolic labeling itself. The most probable causes are:

  • Non-specific binding of the fluorescent probe: The azide- or alkyne-containing fluorophore may be binding to cellular components independently of the click reaction.

  • Contaminated reagents: Impurities in your click chemistry reagents or buffers could be fluorescent or cause non-specific reactions.

Q3: Could this compound be toxic to my cells, and could this affect my results?

Q4: How can I confirm that the signal I am observing is from labeled RNA?

A4: To validate that your signal is from RNA, you can perform a control experiment with RNase treatment. After labeling and fixation, but before the click reaction, treat a sample with RNase A. A significant reduction in the fluorescent signal after RNase treatment would indicate that the label was incorporated into RNA.[8]

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

This is a common issue that can often be resolved by optimizing the post-labeling processing steps.

Potential Cause Troubleshooting Steps Expected Outcome
Excessive concentration of fluorescent probe Titrate the concentration of the azide/alkyne fluorophore. Start with a lower concentration and incrementally increase it to find the optimal signal-to-noise ratio.Reduced background with minimal impact on specific signal.
Inadequate washing Increase the number and duration of washing steps after the click chemistry reaction. Consider adding a mild detergent (e.g., 0.1% Tween-20) to your wash buffer to help remove non-specifically bound probes.[2]A clearer image with a significant reduction in diffuse background fluorescence.
Suboptimal blocking If applicable to your protocol (e.g., for tissue sections), ensure that a proper blocking step is included before adding the fluorescent probe. Reagents like bovine serum albumin (BSA) can help prevent non-specific binding.[2]Reduced non-specific binding of the probe to cellular and extracellular components.
Autofluorescence Image an unstained sample (cells that have not been labeled or stained) using the same imaging settings to determine the level of intrinsic autofluorescence. If autofluorescence is high, consider using a fluorophore in a different spectral range (e.g., far-red) where autofluorescence is typically lower.[6]Ability to distinguish the specific signal from the sample's natural fluorescence.
Issue 2: Punctate or Speckled Background Signal

This type of background may indicate aggregation of the fluorescent probe or issues with the click reaction.

Potential Cause Troubleshooting Steps Expected Outcome
Aggregation of fluorescent probe Centrifuge your fluorescent probe solution at high speed before use to pellet any aggregates. Prepare fresh probe dilutions for each experiment.A more uniform and less speckled background.
Precipitation of click chemistry reagents Ensure all click chemistry reagents are fully dissolved before use. Prepare fresh solutions, especially for the copper catalyst and reducing agent.A cleaner reaction with fewer fluorescent precipitates on the sample.
Non-specific copper-mediated reactions Use a copper-chelating ligand (e.g., THPTA, BTTAA) in your click reaction mixture to stabilize the Cu(I) and prevent side reactions.[2]Reduced off-target labeling and a cleaner signal.
Issue 3: Suspected Off-Target (e.g., DNA) Labeling

If you suspect that this compound is being incorporated into DNA, the following steps can help diagnose and mitigate the issue.

Potential Cause Troubleshooting Steps Expected Outcome
Metabolic conversion of the uridine analog Perform a co-localization experiment with a known DNA marker (e.g., DAPI). Significant overlap between your experimental signal and the DNA marker may indicate off-target incorporation.Clearer understanding of the localization of the incorporated analog.
Cell cycle-dependent incorporation into DNA Synchronize your cells and perform the labeling at different stages of the cell cycle. If the signal is significantly higher during S-phase, it is likely being incorporated into newly synthesized DNA.Identification of cell cycle-dependent off-target effects.
High concentration of the labeling reagent Reduce the concentration of this compound to the lowest level that still provides a detectable signal. This may reduce the likelihood of the metabolic pathways that lead to off-target incorporation being overwhelmed.Reduced off-target signal while retaining specific RNA labeling.

Experimental Protocols

General Protocol for this compound Labeling and Detection

This protocol provides a general framework. Optimal concentrations, incubation times, and washing steps should be empirically determined for each cell type and experimental setup.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add this compound to the culture medium at the desired final concentration (e.g., 0.1-1 mM).

    • Incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Fluorescent azide or alkyne probe (e.g., 1-10 µM)

      • Copper(II) sulfate (B86663) (e.g., 100 µM)

      • A reducing agent, such as sodium ascorbate (B8700270) (e.g., 5 mM, freshly prepared)

      • A copper-chelating ligand (e.g., 500 µM THPTA)

    • Incubate the samples with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three to five times with PBS containing 0.1% Tween-20, for 5 minutes each wash.

    • (Optional) Counterstain for DNA with DAPI or Hoechst.

    • Mount the coverslips and image using an appropriate fluorescence microscope.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture add_reagent Add this compound cell_culture->add_reagent incubation Incubation add_reagent->incubation fixation Fixation & Permeabilization incubation->fixation click_reaction Click Reaction with Fluorescent Probe fixation->click_reaction washing Washing click_reaction->washing imaging Fluorescence Microscopy washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for this compound labeling.

troubleshooting_workflow start High Background Signal Observed neg_control Is background high in negative control? start->neg_control probe_binding Reduce probe concentration Increase washing stringency neg_control->probe_binding Yes rnase_control Is signal sensitive to RNase treatment? neg_control->rnase_control No reagent_purity Check reagent purity Prepare fresh solutions probe_binding->reagent_purity dna_labeling Potential DNA labeling - Co-localize with DNA stain - Reduce analog concentration rnase_control->dna_labeling No optimize_click Optimize click reaction: - Titrate reagents - Use Cu(I) ligand rnase_control->optimize_click Yes

Caption: Troubleshooting decision tree for high background signal.

click_chemistry_pathway cluster_reactants Reactants RNA_alkyne RNA-N3-(2-Methoxy)ethyluridine (alkyne) catalyst + Cu(I) catalyst RNA_alkyne->catalyst Fluorophore_azide Fluorophore-Azide Fluorophore_azide->catalyst product Labeled RNA catalyst->product

Caption: Principle of the click chemistry reaction for RNA labeling.

References

Improving signal-to-noise ratio for N3-(2-Methoxy)ethyluridine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for N3-(2-Methoxy)ethyluridine detection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the detection of this compound?

A1: The most common and sensitive method for the detection and quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing modified nucleosides that are often present at low concentrations in complex biological matrices.

Q2: What are the main factors affecting the signal-to-noise ratio in LC-MS/MS analysis of this compound?

A2: Several factors can impact the S/N ratio, including:

  • Sample Preparation: The efficiency of the extraction and cleanup process to remove interfering matrix components.

  • Chromatographic Separation: The ability to separate this compound from other isomers and matrix components.

  • Mass Spectrometry Parameters: The optimization of ionization source settings and fragmentation parameters.

  • Chemical Noise: Contaminants from solvents, reagents, and labware.

Q3: How can I minimize matrix effects when analyzing biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[1][2][3] To minimize these effects, consider the following:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Q4: Which ionization mode is best for this compound detection?

A4: While uridine (B1682114) itself can be challenging to protonate in positive ion mode due to its low pKa, N3-substituted uridines can often be detected in positive ion mode.[4] However, it is always recommended to test both positive and negative ionization modes during method development to determine which provides the better signal for this compound.

Troubleshooting Guides

Issue 1: Low Signal Intensity
Possible Cause Recommended Solution
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.[5][6] Test both positive and negative ion modes.
Inefficient Extraction Evaluate different solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode) or liquid-liquid extraction (LLE) protocols to improve recovery.
Poor Fragmentation Optimize the collision energy in the mass spectrometer to ensure efficient fragmentation of the precursor ion to a specific product ion.
Analyte Degradation Ensure sample stability by keeping samples cold and minimizing processing time. Check the pH of solutions to prevent degradation.
Issue 2: High Background Noise
Possible Cause Recommended Solution
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Matrix Effects Improve sample cleanup using a more selective SPE sorbent or by adding a washing step to your protocol.[1][2][3]
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections.
Non-Optimal MS Parameters Adjust the mass resolution and isolation window to reduce the detection of background ions.
Issue 3: Poor Peak Shape
Possible Cause Recommended Solution
Incompatible Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte's pKa. Additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.
Column Overload Reduce the injection volume or dilute the sample.
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance loss.
Secondary Interactions Use a column with a different stationary phase or modify the mobile phase to minimize secondary interactions.

Data Presentation

The following tables present illustrative data on how different experimental parameters can affect the signal-to-noise ratio for this compound detection. This data is intended to be a guideline for method development.

Table 1: Comparison of Sample Preparation Methods on S/N Ratio

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Signal-to-Noise (S/N) Ratio
Protein Precipitation (Acetonitrile) 85-4050
Liquid-Liquid Extraction (Ethyl Acetate) 70-25120
Solid-Phase Extraction (C18 cartridge) 95-10350
Solid-Phase Extraction (Mixed-mode cartridge) 92-5450

Table 2: Effect of ESI Source Parameters on Signal Intensity

Parameter Setting 1 Signal Intensity (cps) Setting 2 Signal Intensity (cps)
Capillary Voltage 3000 V1.2 x 10⁵4000 V2.5 x 10⁵
Gas Temperature 300 °C1.8 x 10⁵350 °C2.2 x 10⁵
Gas Flow 8 L/min1.5 x 10⁵12 L/min2.0 x 10⁵
Nebulizer Pressure 30 psi1.7 x 10⁵40 psi2.3 x 10⁵

Experimental Protocols

Detailed Protocol for LC-MS/MS Detection of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., cell lysate, urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of 80% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For a similar compound, N3-alkylated uridine, a transition of m/z 444 -> 284 has been reported.[7] The exact masses will differ for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Loading Cleanup Elution & Reconstitution Extraction->Cleanup Washing & Elution LC LC Separation Cleanup->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Analysis MS->Data Signal Acquisition

Caption: Experimental workflow for this compound detection.

troubleshooting_low_signal Start Low Signal for This compound Check_MS Are MS parameters optimized? Start->Check_MS Optimize_MS Optimize ESI source and collision energy. Check_MS->Optimize_MS No Check_SamplePrep Is sample preparation efficient? Check_MS->Check_SamplePrep Yes Optimize_MS->Check_SamplePrep Optimize_SamplePrep Improve extraction recovery and cleanup. Check_SamplePrep->Optimize_SamplePrep No Check_LC Is chromatography optimal? Check_SamplePrep->Check_LC Yes Optimize_SamplePrep->Check_LC Optimize_LC Adjust mobile phase and gradient. Check_LC->Optimize_LC No Final Signal Improved Check_LC->Final Yes Optimize_LC->Final

Caption: Troubleshooting guide for low signal intensity issues.

References

Technical Support Center: N3-(2-Methoxy)ethyluridine Based RNA Pulldown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-(2-Methoxy)ethyluridine (N3-MEU) based RNA pulldown. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N3-MEU) based RNA pulldown?

A1: N3-MEU based RNA pulldown is a technique used to identify and isolate RNA-binding proteins (RBPs) that interact with newly synthesized RNA. It involves the metabolic labeling of nascent RNA with the modified nucleoside N3-MEU, followed by a click chemistry reaction to attach a biotin (B1667282) handle. The biotinylated RNA can then be used as bait to capture interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry.

Q2: What are the key steps in an N3-MEU RNA pulldown experiment?

A2: The main steps are:

  • Metabolic Labeling: Incubating cells with N3-MEU to allow its incorporation into newly transcribed RNA.

  • Cell Lysis: Preparing a whole-cell or nuclear lysate under conditions that preserve RNA-protein interactions.

  • Click Chemistry: Attaching a biotin azide (B81097) to the alkyne group of the incorporated N3-MEU.

  • RNA-Protein Complex Pulldown: Using streptavidin-coated beads to capture the biotinylated RNA-protein complexes.

  • Washing: Removing non-specifically bound proteins.

  • Elution and Protein Identification: Eluting the bound proteins and identifying them using mass spectrometry.

Q3: What are the advantages of using N3-MEU over other methods like BrU-based immunoprecipitation?

A3: N3-MEU with click chemistry offers several advantages, including high specificity and efficiency of the click reaction, which is bio-orthogonal and occurs under mild conditions. This can lead to lower background and higher yields compared to antibody-based methods, which can suffer from antibody specificity and efficiency issues.

Q4: Can N3-MEU be incorporated into DNA?

A4: While uridine (B1682114) analogs are primarily incorporated into RNA, some studies with similar modified nucleosides, like 5-ethynyluridine (B57126) (EU), have shown that they can be incorporated into the DNA of certain organisms.[1] It is crucial to perform controls to assess the specificity of N3-MEU incorporation for your specific model system.

Troubleshooting Guides

Here we address common problems encountered during N3-MEU RNA pulldown experiments, categorized by the experimental stage.

Metabolic Labeling with N3-MEU
Problem Possible Cause Recommended Solution
Low N3-MEU Incorporation 1. Inefficient cellular uptake of N3-MEU. 2. Low transcription rate in the cells. 3. N3-MEU toxicity at the concentration used. 4. Degradation of N3-MEU in the culture medium.1. Optimize N3-MEU concentration and incubation time. 2. Use transcriptionally active cells or stimulate transcription. 3. Perform a dose-response curve to assess toxicity. 4. Prepare fresh N3-MEU solutions for each experiment.
High Cell Death/Toxicity 1. N3-MEU concentration is too high. 2. Prolonged incubation time.1. Reduce the concentration of N3-MEU. 2. Shorten the labeling period.
N3-MEU Incorporation into DNA Ribonucleotide reductases may convert the uridine analog to its deoxyribonucleotide form.1. Perform a control experiment treating the sample with DNase. 2. Consider using inhibitors of ribonucleotide reductase if available and compatible with your system.[1]
Click Chemistry Reaction
Problem Possible Cause Recommended Solution
Low Biotinylation Efficiency 1. Inefficient click reaction. 2. Degradation of the biotin-azide reagent. 3. Presence of inhibitors in the cell lysate.1. Optimize the concentrations of copper sulfate (B86663), reducing agent (e.g., sodium ascorbate), and biotin-azide. 2. Use fresh, high-quality reagents. 3. Purify the RNA before the click reaction to remove potential inhibitors.
RNA Degradation 1. RNase contamination. 2. Copper-catalyzed RNA cleavage.1. Maintain a strict RNase-free environment.[2] 2. Use a copper ligand (e.g., THPTA) to protect RNA or consider copper-free click chemistry methods.[3][4][5]
RNA Pulldown and Mass Spectrometry
Problem Possible Cause Recommended Solution
High Background of Non-specific Proteins 1. Insufficient washing. 2. Non-specific binding to the beads. 3. Hydrophobic interactions.1. Increase the number and stringency of wash steps. 2. Pre-block the streptavidin beads with yeast tRNA and BSA. 3. Include detergents (e.g., SDS, Triton X-100) in the wash buffers.
Low Yield of Specific Proteins 1. Inefficient pulldown of biotinylated RNA. 2. Disruption of RNA-protein interactions during lysis or washing. 3. Inefficient elution.1. Ensure complete capture of biotinylated RNA by the beads. 2. Use a milder lysis buffer and less stringent wash conditions. 3. Optimize the elution buffer (e.g., by using biotin competition or denaturing conditions).
Contamination with Abundant Proteins (e.g., ribosomal proteins) These are common contaminants in RNA pulldown experiments.1. Perform a negative control pulldown with cells not treated with N3-MEU. 2. Use stringent wash conditions. 3. Employ quantitative mass spectrometry to distinguish specific interactors from background.

Experimental Protocols

Protocol 1: N3-MEU Metabolic Labeling and Cell Lysis
  • Cell Culture and Labeling:

    • Plate cells to be 70-80% confluent on the day of the experiment.

    • Add N3-MEU to the culture medium at a final concentration of 100-500 µM.

    • Incubate for 4-24 hours, depending on the desired labeling window.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and RNase inhibitors).

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

Protocol 2: Click Chemistry Reaction and RNA Pulldown
  • Click Reaction:

    • To the cell lysate, add the click chemistry reaction mix:

      • Biotin-azide (final concentration 25-100 µM)

      • Copper (II) sulfate (CuSO4) (final concentration 100-500 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (final concentration 1-5 mM)

    • Incubate at room temperature for 30-60 minutes with rotation.

  • Preparation of Streptavidin Beads:

    • Wash streptavidin magnetic beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Resuspend the beads in the wash buffer.

  • RNA-Protein Complex Pulldown:

    • Add the prepared streptavidin beads to the lysate after the click reaction.

    • Incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • High-salt buffer (e.g., 1 M NaCl)

      • Low-salt buffer (e.g., 150 mM NaCl)

      • Wash buffer without salt

  • Elution:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

    • Collect the supernatant for downstream analysis by mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_click Click Chemistry cluster_pulldown Pulldown & Analysis cells Cells in Culture add_n3meu Add N3-MEU cells->add_n3meu labeled_rna N3-MEU Incorporated into Nascent RNA add_n3meu->labeled_rna lysis Cell Lysis labeled_rna->lysis lysate Cell Lysate with RNA-Protein Complexes lysis->lysate click_reaction Add Biotin-Azide, CuSO4, Reducing Agent lysate->click_reaction biotinylated_rna Biotinylated RNA-Protein Complexes click_reaction->biotinylated_rna pulldown Pulldown biotinylated_rna->pulldown streptavidin_beads Streptavidin Beads streptavidin_beads->pulldown washing Washing pulldown->washing elution Elution washing->elution ms_analysis Mass Spectrometry elution->ms_analysis

Caption: Experimental workflow for N3-MEU based RNA pulldown.

troubleshooting_logic cluster_checks cluster_solutions start Low Protein Yield in MS check_labeling Check N3-MEU Labeling Efficiency start->check_labeling Is labeling efficient? check_click Check Biotinylation Efficiency check_labeling->check_click Yes solution_labeling Optimize N3-MEU concentration and time. Ensure cells are transcriptionally active. check_labeling->solution_labeling No check_pulldown Check Pulldown Efficiency check_click->check_pulldown Yes solution_click Optimize click reaction components. Use fresh reagents. Consider RNA purification before click. check_click->solution_click No check_ms Check MS Sensitivity check_pulldown->check_ms Yes solution_pulldown Check bead capacity. Optimize lysis and wash buffers. check_pulldown->solution_pulldown No solution_ms Ensure sufficient protein input for MS. check_ms->solution_ms No

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Refining N3-(2-Methoxy)ethyluridine Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-(2-Methoxy)ethyluridine (N3-ME-U). This resource is designed to assist researchers, scientists, and drug development professionals in successfully applying this novel uridine (B1682114) analog for metabolic labeling of RNA in primary cells. Here you will find troubleshooting guides and frequently asked questions to help you refine your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N3-ME-U) and how is it used?

A1: this compound is a modified nucleoside, an analog of uridine. It is designed for metabolic labeling of newly synthesized RNA. When introduced to cells in culture, N3-ME-U is taken up and incorporated into elongating RNA transcripts by RNA polymerases in place of the natural uridine. The methoxyethyl group at the N3 position serves as a chemical handle for subsequent detection or enrichment of the labeled RNA, often through biotinylation or fluorophore conjugation via click chemistry.

Q2: What is the advantage of using N3-ME-U in primary cells?

A2: Metabolic labeling with uridine analogs like N3-ME-U allows for the specific analysis of newly transcribed RNA, providing a dynamic view of gene expression that is not captured by steady-state RNA analysis. Primary cells, which more closely mimic the physiological state of tissues in vivo, can yield more relevant biological insights when their transcriptomic dynamics are studied.[1] N3-ME-U enables the investigation of RNA synthesis, processing, and decay rates in these more physiologically relevant models.

Q3: How is the labeled RNA containing N3-ME-U detected?

A3: The N3-position modification on the uridine base allows for specific chemical reactions for detection.[2] While the exact chemistry depends on the full structure of the N3-ME-U (which may contain a terminal azide (B81097) or alkyne for click chemistry), the general principle involves a bioorthogonal reaction. This typically involves "clicking" a biotin (B1667282) or fluorophore molecule onto the incorporated N3-ME-U. This allows for subsequent affinity purification (with streptavidin beads if biotinylated) or visualization by fluorescence microscopy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with N3-ME-U in primary cells.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal from Labeled RNA 1. Suboptimal Concentration of N3-ME-U: The concentration may be too low for efficient uptake and incorporation. 2. Insufficient Labeling Time: The incubation period may be too short to accumulate a detectable amount of labeled RNA. 3. Low Proliferation Rate of Primary Cells: Primary cells often divide slower than cell lines, resulting in lower overall RNA synthesis. 4. Poor Health of Primary Cells: Cells that are stressed, senescent, or have low viability will have reduced metabolic and transcriptional activity.[3] 5. Inefficient "Click" Reaction: The subsequent chemical ligation step may not be optimized.1. Perform a dose-response experiment. Test a range of N3-ME-U concentrations (e.g., 10 µM to 500 µM) to find the optimal balance between signal and toxicity. 2. Optimize incubation time. Test different labeling durations, from 1 hour to 24 hours, depending on the specific research question and the turnover rate of the RNA of interest. 3. Increase cell seeding density. Ensure a sufficient number of actively transcribing cells. Also, allow cells to recover and enter a healthy growth phase after plating and before labeling. 4. Assess cell viability before and after labeling. Use methods like Trypan Blue exclusion or a viability assay (e.g., MTT) to ensure cells are healthy. Ensure optimal culture conditions. 5. Optimize click chemistry conditions. Titrate the copper catalyst, ligand, and reducing agent. Ensure reagents are fresh. Consider a copper-free click reaction if cytotoxicity is a concern.
High Cell Death or Signs of Toxicity 1. N3-ME-U Concentration is Too High: Like many nucleoside analogs, N3-ME-U can be toxic at high concentrations.[4][5] 2. Prolonged Incubation Time: Extended exposure can lead to cumulative toxicity. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve N3-ME-U, the final concentration in the culture medium may be toxic. 4. Toxicity from Click Chemistry Reagents: The copper catalyst used in CuAAC click chemistry is known to be cytotoxic.[6]1. Determine the optimal concentration. Perform a dose-response curve and assess cell viability at each concentration to identify the highest non-toxic dose. 2. Reduce the labeling duration. Find the shortest time that still provides a detectable signal. 3. Minimize the final solvent concentration. Ensure the final concentration of DMSO or other solvents is well below the toxic threshold for your primary cells (typically <0.1%). 4. Use a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if possible. If using copper, use a chelating ligand and the lowest effective copper concentration.
High Background Signal 1. Non-specific Binding of Detection Reagents: The biotin or fluorophore probes may be binding non-specifically to cells or other molecules. 2. Incomplete Removal of Unreacted Reagents: Residual click chemistry reagents can contribute to background.1. Include appropriate controls. A key control is a sample of cells not treated with N3-ME-U but subjected to the entire detection protocol. This will reveal non-specific binding. 2. Optimize washing steps. Increase the number and stringency of washes after the click reaction to thoroughly remove any unbound detection molecules.

Experimental Protocols

Protocol 1: Optimizing N3-ME-U Concentration in Primary Cells

This protocol provides a framework for determining the optimal, non-toxic concentration of N3-ME-U for your specific primary cell type.

  • Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in a healthy, sub-confluent state at the time of labeling. Allow the cells to adhere and recover for at least 24 hours.

  • Preparation of N3-ME-U Dilutions: Prepare a high-concentration stock of N3-ME-U in a suitable sterile solvent (e.g., DMSO or sterile water). From this stock, create a series of working concentrations in your complete cell culture medium. A common starting range to test is 10 µM, 50 µM, 100 µM, 200 µM, and 500 µM. Include a vehicle-only control.

  • Labeling: Carefully remove the old medium from your cells and replace it with the medium containing the different concentrations of N3-ME-U.

  • Incubation: Incubate the cells for a defined period (a good starting point is 4-8 hours).

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a preferred method (e.g., MTT, MTS, or a live/dead staining kit).

  • Data Analysis: Plot cell viability against the N3-ME-U concentration. The optimal concentration range will be the highest concentrations that show minimal to no decrease in cell viability compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Downstream Analysis A Plate Primary Cells B Prepare N3-ME-U Dilutions C Metabolic Labeling with N3-ME-U B->C D Cell Lysis & RNA Isolation C->D E Click Chemistry Reaction (Biotin/Fluorophore Ligation) D->E F Affinity Purification (for Biotin) E->F G Fluorescence Microscopy E->G H Next-Generation Sequencing F->H

Caption: General experimental workflow for metabolic labeling of RNA in primary cells using N3-ME-U.

troubleshooting_flowchart Start Experiment Start: Low/No Signal Q1 Is N3-ME-U concentration optimized? Start->Q1 A1 Perform Dose-Response (10-500 µM) Q1->A1 No Q2 Is labeling time sufficient? Q1->Q2 Yes A1->Q2 A2 Increase Incubation Time (e.g., 2h, 4h, 8h, 24h) Q2->A2 No Q3 Are primary cells healthy and actively dividing? Q2->Q3 Yes A2->Q3 A3 Check Viability (e.g., Trypan Blue). Ensure optimal culture conditions. Q3->A3 No Success Signal Improved Q3->Success Yes A3->Success

Caption: Troubleshooting flowchart for addressing low signal in N3-ME-U labeling experiments.

References

Validation & Comparative

A Comparative Guide to Uridine Analogs for Metabolic RNA Labeling: BrU vs. N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is critical for accurately studying RNA dynamics. This guide provides a comprehensive comparison between the well-established 5-Bromouridine (BrU) and the theoretical compound N3-(2-Methoxy)ethyluridine for nascent RNA labeling.

Metabolic labeling of RNA is a powerful technique to investigate the lifecycle of RNA molecules, from synthesis to degradation. The principle relies on introducing a modified nucleoside analog to cells, which is then incorporated into newly synthesized RNA. This "tag" allows for the differentiation and isolation of nascent transcripts from the pre-existing RNA pool. The ideal analog should be efficiently incorporated by cellular machinery without inducing significant toxicity or altering the natural behavior of the RNA.

This guide evaluates two uridine (B1682114) analogs: the widely used 5-Bromouridine (BrU) and the lesser-known this compound. While BrU is a staple in RNA dynamics studies, data on this compound for this application is absent from scientific literature. This comparison is therefore based on the extensive experimental data for BrU and the fundamental biochemical principles governing nucleoside incorporation for this compound.

The Established Standard: 5-Bromouridine (BrU)

5-Bromouridine is a halogenated analog of uridine where a bromine atom replaces the hydrogen at the C5 position of the uracil (B121893) ring. This modification is sterically small enough to be readily accepted by cellular RNA polymerases. Once introduced to cell culture, BrU is processed through the nucleotide salvage pathway, converted to BrU-triphosphate (BrUTP), and incorporated into elongating RNA chains in place of uridine.

The key to BrU's utility lies in the bromine atom, which serves as a handle for specific detection. Antibodies that recognize 5-bromodeoxyuridine (BrdU), used in DNA replication studies, can also effectively immunoprecipitate BrU-labeled RNA. This allows for the enrichment of newly synthesized transcripts for downstream analysis such as RT-qPCR, microarrays, or next-generation sequencing (Bru-seq).

The Theoretical Contender: this compound

This compound is a uridine analog with a methoxyethyl group attached to the nitrogen at the N3 position of the uracil ring. Unlike modifications at the C5 position, alterations at the N3 position have profound implications for the molecule's ability to function as a substrate for RNA synthesis.

The N3 position of uridine is fundamentally involved in the formation of Watson-Crick base pairing with adenine (B156593). Specifically, the hydrogen atom on the N3 imino group acts as a hydrogen bond donor to the N1 of adenine. The presence of a bulky (2-Methoxy)ethyl group at this position would physically obstruct this critical hydrogen bond. Without the ability to correctly pair with adenine in the DNA template, this compound triphosphate would not be recognized and incorporated by RNA polymerase into the nascent RNA strand. This fundamental incompatibility with the machinery of transcription is the primary reason for the absence of N3-substituted nucleosides in metabolic labeling literature.

Comparative Analysis

The following table summarizes the key attributes of BrU and the theoretical properties of this compound as metabolic RNA labels.

Feature5-Bromouridine (BrU)This compound (Theoretical)
Position of Modification C5 of the uracil ringN3 of the uracil ring
Mechanism of Action Incorporated into nascent RNA in place of uridine via the salvage pathway. Detected by anti-BrdU/BrU antibodies.Not incorporated into RNA. The N3 modification prevents Watson-Crick base pairing with adenine.
Labeling Efficiency Generally efficient, though can be cell-type dependent. Allows for capture of nascent RNA within short timeframes (e.g., 1 hour).[1]Theoretically zero. Not a substrate for RNA polymerases.
Cytotoxicity Considered less toxic than other analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4sU).[1] Short-term use has minimal effects on cell viability.[1]Cytotoxicity as a free nucleoside is unknown, but it is not expected to be incorporated into RNA, thus avoiding RNA-related toxicity.
Impact on RNA Stability Generally considered minor for most applications.[1]Not applicable as it is not incorporated into RNA.
Downstream Applications Immunoprecipitation of labeled RNA for RT-qPCR, microarray analysis, or next-generation sequencing (Bru-seq).[1]Not applicable.

Visualizing the Core Concepts

To better illustrate the principles discussed, the following diagrams outline the general workflow of metabolic RNA labeling and the critical hydrogen bonding for uridine incorporation.

G cluster_workflow Experimental Workflow for Metabolic RNA Labeling A 1. Cell Culture Incubate cells with uridine analog (e.g., BrU) B 2. Metabolic Incorporation Analog is converted to NTP and incorporated into nascent RNA A->B C 3. RNA Isolation Extract total RNA from cells B->C D 4. Enrichment of Labeled RNA (e.g., Immunoprecipitation with anti-BrU antibody) C->D E 5. Downstream Analysis (RT-qPCR, RNA-Seq, etc.) D->E

General workflow for metabolic RNA labeling experiments.

G cluster_pairing Base Pairing in RNA Synthesis cluster_N3_mod N3 Modification Uridine Uridine in nascent RNA Adenine Adenine in DNA template Uridine->Adenine H-bond Uridine->Adenine H-bond (N3-H --- N1) Mod This compound Blocked Blocked H-bond at N3

References

A Comparative Guide to Metabolic Labeling of Nascent RNA: 4sU Shines While N3-(2-Methoxy)ethyluridine Data Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the dynamic world of transcriptomics, the ability to specifically analyze newly synthesized RNA is paramount. This guide provides a comparative overview of two uridine (B1682114) analogs, 4-thiouridine (B1664626) (4sU) and N3-(2-Methoxy)ethyluridine (N3-EtO-U), for nascent RNA sequencing. While 4sU has emerged as a robust and widely adopted tool with a wealth of supporting data, information regarding the application of this compound in this context is currently not available in the public domain. Consequently, this guide will provide a comprehensive overview of the well-established 4sU-based methods and discuss the theoretical potential of N3-substituted uridines.

Introduction to Nascent RNA Labeling

The study of nascent RNA provides a real-time snapshot of gene expression, offering insights into transcriptional regulation that are often missed by steady-state RNA sequencing. Metabolic labeling with modified nucleosides that are incorporated into newly transcribed RNA is a powerful technique to isolate and sequence these nascent transcripts. The ideal labeling reagent should be efficiently incorporated into RNA, exhibit low cytotoxicity, and allow for the specific and efficient purification of labeled transcripts.

4-Thiouridine (4sU): The Gold Standard

4-Thiouridine (4sU) is a naturally occurring modified nucleoside that has become the most widely used reagent for nascent RNA labeling. Once introduced to cells, 4sU is converted to 4-thiouridine triphosphate (4sUTP) and is incorporated into newly transcribed RNA in place of uridine by RNA polymerases. The key to 4sU's utility lies in the thiol group at the C4 position of the pyrimidine (B1678525) ring. This thiol group allows for specific chemical reactions that enable the biotinylation and subsequent purification of the 4sU-labeled RNA.

Key Performance Characteristics of 4sU
ParameterPerformanceCitation
Labeling Efficiency High, readily incorporated by cellular machinery.
Cytotoxicity Generally low at typical working concentrations, but can vary between cell types and labeling durations.
Specificity High for newly transcribed RNA.
Purification Efficiency Efficient purification of biotinylated RNA using streptavidin-based methods.
Background Signal Low with appropriate optimization of labeling and purification steps.

Experimental Workflow for 4sU-based Nascent RNA Sequencing (4sU-Seq)

The general workflow for a 4sU-Seq experiment involves several key steps: metabolic labeling of cells with 4sU, total RNA extraction, biotinylation of 4sU-containing RNA, purification of the labeled RNA, and finally, library preparation for next-generation sequencing.

Fig. 1: Experimental workflow for 4sU-based nascent RNA sequencing.

Detailed Experimental Protocol for 4sU Labeling and Enrichment

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 4sU to the culture medium to a final concentration of 100-500 µM.

  • Incubate for the desired labeling period (e.g., 5-60 minutes). The optimal time depends on the research question.

2. Total RNA Extraction:

  • Harvest the cells and lyse them using a suitable reagent (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Quantify the RNA and assess its integrity.

3. Biotinylation of 4sU-labeled RNA:

  • Resuspend total RNA in a biotinylation buffer.

  • Add a biotinylating reagent that reacts specifically with the thiol group of 4sU, such as HPDP-Biotin.

  • Incubate the reaction in the dark at room temperature.

  • Remove unincorporated biotin (B1667282) using chloroform (B151607) extraction or another suitable method.

4. Purification of Biotinylated RNA:

  • Resuspend the biotinylated RNA in a binding buffer.

  • Add streptavidin-coated magnetic beads and incubate to allow binding.

  • Wash the beads several times to remove unlabeled RNA.

5. Elution of Nascent RNA:

  • Elute the captured RNA from the beads using a reducing agent (e.g., dithiothreitol (B142953) - DTT) that cleaves the disulfide bond in the HPDP-Biotin linker.

  • Precipitate the eluted RNA to concentrate it and remove the reducing agent.

6. Library Preparation and Sequencing:

  • Use the purified nascent RNA as input for a standard RNA sequencing library preparation protocol.

  • Perform high-throughput sequencing.

This compound: An Enigmatic Alternative

While 4sU is well-characterized, the exploration of other modified nucleosides for nascent RNA sequencing is an active area of research. N3-substituted uridines, such as this compound, represent a potential alternative. Modification at the N3 position of uridine could theoretically offer a site for chemical ligation or other specific reactions for enrichment.

One study has explored the general principle of modifying the N3 position of uridine for RNA labeling, demonstrating that this position can be a target for chemical modification.[1] However, this study did not specifically use this compound and employed a different chemical strategy.

To date, there is a lack of published research detailing the use of this compound for nascent RNA sequencing. Key information that is currently unavailable includes:

  • Enzymatic Incorporation: Whether this compound triphosphate is a substrate for cellular RNA polymerases and its incorporation efficiency.

  • Cytotoxicity: The effect of this compound on cell viability and physiology.

  • Enrichment Chemistry: A specific and efficient chemical method for the selective biotinylation or purification of RNA containing this modification.

  • Experimental Protocols: Validated protocols for its use in cell culture and subsequent sequencing workflows.

Without this fundamental data, a direct and objective comparison with 4sU is not possible.

Logical Relationship of Nascent RNA Labeling Strategies

The choice of a labeling strategy depends on the availability of a suitable modified nucleoside and a corresponding bioorthogonal chemistry for its detection and enrichment.

Labeling_Strategy cluster_4sU 4sU-based Labeling cluster_N3 Potential N3-Uridine Labeling A Nascent RNA Labeling B 4-Thiouridine (4sU) A->B D N3-substituted Uridine (e.g., N3-EtO-U) A->D C Thiol-reactive Chemistry (e.g., Biotinylation) B->C Enables E Specific Chemistry Needed (Currently Undefined) D->E Requires

Fig. 2: Logical relationship of 4sU and potential N3-uridine labeling strategies.

Conclusion

For researchers seeking a reliable and well-documented method for nascent RNA sequencing, 4-thiouridine (4sU) is the current method of choice. Its efficacy is supported by a large body of literature, and detailed protocols are readily available.

The potential of this compound as an alternative remains to be explored. Future studies are needed to establish its utility for nascent RNA labeling, including its biochemical properties, cytotoxicity, and the development of a robust enrichment strategy. Until such data becomes available, 4sU-based methods will continue to be the cornerstone of nascent RNA analysis. Researchers in drug development and fundamental biology can confidently employ 4sU-Seq to gain critical insights into the real-time regulation of gene expression.

References

Validating N3-(2-Methoxy)ethyluridine Incorporation: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise incorporation of modified nucleotides like N3-(2-Methoxy)ethyluridine (N3-ME-U) into synthetic oligonucleotides is critical for therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the validation and quantification of such modifications. This guide provides an objective comparison of HPLC techniques with alternative analytical methods, supported by experimental data and detailed protocols to inform your selection of the most suitable validation strategy.

The burgeoning field of oligonucleotide therapeutics relies on robust analytical methods to guarantee the purity and integrity of synthetic sequences.[1] HPLC, a versatile and reliable platform, is a powerful technique for separating and quantifying impurities in these preparations.[1] For modified oligonucleotides, ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are the two most common analytical separation techniques.[2][3][4]

The Central Role of HPLC in Oligonucleotide Analysis

HPLC is instrumental in the quality control of synthetic oligonucleotides, offering high-resolution separation of the desired full-length product from impurities such as deletion sequences ('shortmers') and addition sequences ('longmers').[5][6] When dealing with modified nucleotides like N3-ME-U, HPLC methods can be optimized to resolve and quantify the oligonucleotide based on the presence of this modification.

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely adopted method for oligonucleotide analysis.[6] It operates by neutralizing the negative charges of the phosphate (B84403) backbone using an ion-pairing agent, allowing the oligonucleotides to be separated based on their hydrophobicity on a reversed-phase column.[1] IP-RP HPLC is often coupled with mass spectrometry (LC-MS) for comprehensive characterization of oligonucleotides and their impurities.[5]

Anion-Exchange (AEX) HPLC: AEX chromatography separates oligonucleotides based on the interaction between the negatively charged phosphate backbone and a positively charged stationary phase.[4] Elution is typically achieved by increasing the salt concentration of the mobile phase.[4] This method is well-suited for separating oligonucleotides of varying lengths.

A Comparative Look: HPLC vs. Alternative Technologies

While HPLC is a mainstay, other techniques offer complementary or, in some cases, superior information for the validation of modified oligonucleotides.

Analytical TechniquePrincipleAdvantagesLimitations
IP-RP HPLC Separation based on hydrophobicity after neutralizing backbone charge.[1]High resolution, compatibility with MS.[5]Use of ion-pairing reagents can dedicate instrument use.[2][3]
AEX HPLC Separation based on charge of the phosphate backbone.[4]Excellent for resolving different lengths of oligonucleotides.[4]Mobile phase incompatibility with MS detection.[2][3]
Capillary Gel Electrophoresis (CGE) Separation based on size in a gel matrix under an electric field.Very high resolution, often exceeding HPLC for longer oligonucleotides; capable of single-base resolution.[1]Can be less robust for routine QC compared to HPLC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise mass information for sequence confirmation and impurity identification.[5]Does not provide quantitative information on its own without chromatographic separation.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on analyte polarity.[2][3]MS-compatible mobile phases, offers a different selectivity compared to IP-RP.[2][3]Less commonly used for oligonucleotides than IP-RP and AEX.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[2][3]Gold-standard for monitoring aggregation and higher-order structures.[2][3]Not suitable for resolving oligonucleotides of similar length or with single nucleotide modifications.

Experimental Protocols

Protocol 1: Validation of N3-ME-U Incorporation by IP-RP HPLC-UV

Objective: To quantify the incorporation of this compound in a synthetic oligonucleotide by comparing the retention time and peak area with a known standard.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 100 mM TEAA in acetonitrile

  • N3-ME-U modified oligonucleotide sample

  • Unmodified oligonucleotide standard of the same sequence

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

Procedure:

  • Sample Preparation (Enzymatic Digestion):

    • To a 10 µL aliquot of the N3-ME-U modified oligonucleotide (1 mg/mL), add 2 µL of Nuclease P1 (10 units) and 2 µL of a suitable buffer.

    • Incubate at 37°C for 2 hours.

    • Add 2 µL of BAP (5 units) and incubate for an additional 1 hour at 37°C.

    • Centrifuge the sample to pellet any precipitate and collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 100 mM TEAA, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-20% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the canonical nucleosides (dC, dG, dA, T) and the modified nucleoside (N3-ME-U) by comparing their retention times to standards.

    • Calculate the percentage of N3-ME-U incorporation by integrating the peak areas. The ratio of the N3-ME-U peak area to the sum of all nucleoside peak areas, corrected for molar extinction coefficients, will give the incorporation efficiency.

Protocol 2: Intact Mass Analysis of N3-ME-U Oligonucleotide by LC-MS

Objective: To confirm the successful incorporation of this compound into the full-length oligonucleotide by accurate mass measurement.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C18 column

  • Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 10 mM Triethylamine (TEA) in water

  • Mobile Phase B: Methanol

  • N3-ME-U modified oligonucleotide sample

Procedure:

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in Mobile Phase A to a final concentration of 10 pmol/µL.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 100 mM HFIP, 10 mM TEA in water

    • Mobile Phase B: Methanol

    • Gradient: 10-50% B over 15 minutes

    • Flow Rate: 0.2 mL/min

    • MS Detection: Negative ion mode, with a mass range appropriate for the expected mass of the oligonucleotide.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide.

    • Compare the experimentally determined mass to the theoretical mass of the N3-ME-U modified oligonucleotide. A match within an acceptable mass error confirms the incorporation.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Oligo N3-ME-U Oligonucleotide Digest Enzymatic Digestion (Nuclease P1 & BAP) Oligo->Digest Nucleosides Free Nucleosides Digest->Nucleosides HPLC IP-RP HPLC System Nucleosides->HPLC Injection UV UV Detector (260 nm) HPLC->UV Chromatogram Chromatogram UV->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Incorporation Integration->Quantification Method_Selection Start Start: Validate N3-ME-U Oligonucleotide Purity Primary Goal: Routine Purity & Quantification? Start->Purity Confirm Primary Goal: Confirm Identity & Mass? Purity->Confirm No IP_RP_HPLC Use IP-RP HPLC-UV Purity->IP_RP_HPLC Yes Aggregate Concerned about Aggregation? Confirm->Aggregate No LC_MS Use LC-MS Confirm->LC_MS Yes SEC Use SEC Aggregate->SEC Yes CGE Consider CGE for high resolution of long oligos Aggregate->CGE No

References

A Comparative Analysis of N3-(2-Methoxy)ethyluridine and 5-Ethynyluridine (5-EU) for Metabolic RNA Labeling: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the metabolic labeling of nascent RNA.

Executive Summary

The metabolic labeling of newly synthesized RNA is a cornerstone technique for studying gene expression dynamics, RNA processing, and decay. For years, 5-ethynyluridine (B57126) (5-EU) has been a widely adopted tool for this purpose, allowing for the bioorthogonal labeling and subsequent visualization or enrichment of nascent transcripts. This guide sought to provide a comprehensive comparison between 5-EU and a potential alternative, N3-(2-Methoxy)ethyluridine.

However, a thorough review of the scientific literature and available technical data reveals a significant disparity in the established applications of these two molecules. While 5-EU is extensively documented as a robust reagent for metabolic RNA labeling, there is currently no scientific literature or experimental data supporting the use of this compound for this application.

Information available from chemical suppliers suggests that this compound is a uridine (B1682114) analog primarily explored for its potential in neuropharmacology, specifically in studies related to anticonvulsant, anxiolytic, and antihypertensive activities[1][2].

Therefore, this guide will proceed by providing a detailed overview of 5-ethynyluridine as a tool for metabolic RNA labeling, including its advantages over other labeling methods, experimental protocols, and supporting data. This will serve as a valuable resource for researchers currently using or considering 5-EU for their studies.

5-Ethynyluridine (5-EU): A Detailed Profile

5-Ethynyluridine (5-EU) is a cell-permeable nucleoside analog of uridine that is incorporated into newly transcribed RNA by RNA polymerases. The key feature of 5-EU is the presence of a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry reactions. This allows for the covalent attachment of a variety of molecules, such as fluorescent dyes or biotin (B1667282), for downstream applications.

Advantages of 5-EU in Metabolic RNA Labeling:
  • High Specificity: The click reaction between the alkyne group of 5-EU and an azide-containing reporter molecule is highly specific and does not interfere with biological processes.

  • Versatility: The ability to attach different reporter molecules allows for a wide range of applications, including fluorescence microscopy, flow cytometry, and affinity purification for sequencing.

  • Temporal Resolution: Pulse-labeling with 5-EU allows for the study of RNA synthesis and decay with high temporal resolution.

  • Reduced Toxicity Compared to BrU: While not entirely without cytotoxic effects, 5-EU is generally considered less toxic than other uridine analogs like 5-bromouridine (B41414) (BrU).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of 5-EU in metabolic RNA labeling, compiled from various studies.

ParameterTypical RangeCell/System TypeNotes
Labeling Concentration 0.1 - 1 mMMammalian cell linesOptimal concentration should be determined empirically for each cell type.
Labeling Time (Pulse) 15 - 120 minutesMammalian cell linesShorter times for capturing nascent transcripts; longer times for higher signal.
Labeling Time (Pulse-Chase) 30 - 60 minutes (pulse)Mammalian cell linesChase with uridine-containing medium for varying durations to measure RNA decay.
Toxicity (IC50) Varies by cell lineMammalian cell linesGenerally less toxic than BrU, but can affect cell proliferation at high concentrations or long exposures.

Experimental Protocols

I. Metabolic Labeling of Nascent RNA with 5-EU for Fluorescence Microscopy

This protocol describes the labeling and visualization of newly synthesized RNA in cultured mammalian cells.

Materials:

  • Mammalian cells cultured on coverslips

  • 5-Ethynyluridine (5-EU) stock solution (100 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on coverslips and allow them to adhere and grow to the desired confluency.

  • 5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 0.1-1 mM. Incubate for the desired labeling period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-functionalized fluorescent dye. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

II. Enrichment of Nascent RNA using 5-EU for Sequencing (EU-Seq)

This protocol outlines the labeling, biotinylation, and enrichment of 5-EU-labeled RNA for downstream sequencing analysis.

Materials:

  • Cultured cells

  • 5-Ethynyluridine (5-EU)

  • Cell lysis buffer

  • Total RNA extraction kit

  • Biotin-azide

  • Click chemistry reaction components

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

Procedure:

  • 5-EU Labeling: Treat cells with 5-EU as described in the microscopy protocol.

  • Cell Lysis and RNA Extraction: Harvest the cells and extract total RNA using a standard RNA extraction kit.

  • Click Reaction with Biotin-Azide: Perform a click reaction on the purified total RNA to attach biotin to the 5-EU-labeled transcripts.

  • Purification of Biotinylated RNA: Remove unreacted biotin-azide and other reaction components using a suitable RNA cleanup method.

  • Enrichment of Nascent RNA: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the nascent transcripts.

  • Washing: Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.

  • Elution: Elute the captured nascent RNA from the beads.

  • Downstream Analysis: The enriched nascent RNA is now ready for library preparation and next-generation sequencing.

Visualizations

Experimental_Workflow_5EU_Microscopy cluster_cell_culture In Cellulo cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis start Plate Cells labeling Incubate with 5-EU start->labeling Growth fixation Fixation (PFA) labeling->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Click Reaction (Fluorescent Azide) permeabilization->click_reaction washing Washing & Counterstaining (DAPI) click_reaction->washing imaging Fluorescence Microscopy washing->imaging

Caption: Workflow for fluorescent labeling of nascent RNA using 5-EU.

Signaling_Pathway_RNA_Labeling EU 5-Ethynyluridine (5-EU) EUTP 5-EU Triphosphate EU->EUTP Cellular Kinases RNAP RNA Polymerase EUTP->RNAP NascentRNA Nascent RNA with 5-EU RNAP->NascentRNA Transcription ClickReaction Click Reaction NascentRNA->ClickReaction LabeledRNA Labeled RNA ClickReaction->LabeledRNA Reporter Azide-Reporter (Fluorophore/Biotin) Reporter->ClickReaction

References

A Comparative Analysis of N3-Substituted Uridine Analogs and Other Nucleoside Inhibitors Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to develop effective antiviral therapeutics, a critical evaluation of emerging and established nucleoside analogs is paramount for guiding future research and drug development. This guide provides a comparative analysis of N3-substituted uridine (B1682114) derivatives against two leading antiviral agents, Remdesivir and Molnupiravir, with a focus on their in vitro efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

This analysis synthesizes key experimental data on antiviral activity and cytotoxicity, presents detailed methodologies for the cited experiments, and visualizes the fundamental mechanism of action shared by these compounds. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.

Comparative Antiviral Performance

The antiviral efficacy of N3-substituted uracil (B121893) derivatives has been evaluated against SARS-CoV-2 variants in Vero E6 cell lines. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), providing a direct comparison with the benchmark nucleoside analogs Remdesivir and Molnupiravir (active form NHC) tested under similar conditions.[1][2] A higher SI value indicates a more favorable safety and efficacy profile.

CompoundVirus Strain (Cell Line)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
N1,N3-Disubstituted Uracil Analogs
Compound 1 (872)SARS-CoV-2 Delta (Vero E6)13.3>50>3.76
Compound 2 (875)SARS-CoV-2 Delta (Vero E6)24.9>50>2.01
Compound 3 (611)SARS-CoV-2 Delta (Vero E6)49.97>50>1.00
Compound 4 (872)SARS-CoV-2 Beta (Vero E6)15.6>50>3.21
Compound 5 (875)SARS-CoV-2 Beta (Vero E6)20.3>50>2.46
Compound 6 (611)SARS-CoV-2 Beta (Vero E6)27.9>50>1.79
Benchmark Nucleoside Analogs
RemdesivirSARS-CoV-2 (Vero E6)1.65[3][4]>100>60.6
Molnupiravir (NHC, active form)SARS-CoV-2 (Vero E6-GFP)0.3[5]>10>33.3

Note: Data for N1,N3-disubstituted uracil analogs are derived from a study by Gushchin et al. (2022).[1][2] Data for Remdesivir and Molnupiravir are compiled from multiple sources for comparison in the same cell line.[3][4][5] The specific compound N3-(2-Methoxy)ethyluridine was not individually assessed in the primary source, but the data represents the performance of structurally related N3-substituted analogs.

Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition

Nucleoside analogs, including N3-substituted uridines, Remdesivir, and Molnupiravir, share a common mechanism of action. They function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome.[6][7] These drugs are prodrugs that, once inside the host cell, are metabolized into their active triphosphate form. This active form mimics natural nucleoside triphosphates and is incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to the termination of RNA synthesis, thereby preventing viral replication.[7]

Nucleoside Analog Mechanism of Action cluster_cell Host Cell Prodrug Nucleoside Analog (Prodrug) Metabolism Cellular Kinases (Phosphorylation) Prodrug->Metabolism Enters Cell Active_TP Active Nucleoside Triphosphate (NTP*) Metabolism->Active_TP Activation RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Substrate RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination Prevents further elongation Virus Virus Virus->Prodrug Infection

Caption: General mechanism of action for nucleoside analog RdRp inhibitors.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antiviral activity and cytotoxicity of the compounds.

Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Methodology:

  • Cell Preparation: Vero E6 cells are seeded in 96-well microplates at a density that forms a near-confluent monolayer and incubated for 24 hours.[3]

  • Compound Dilution: Test compounds are prepared in a serial dilution series (e.g., eight half-log₁₀ concentrations, starting from 100 µM) in cell culture medium.[3]

  • Infection: The cell culture medium is removed from the plates, and the cells are treated with the various compound concentrations. Subsequently, cells are infected with a standardized amount of SARS-CoV-2 (e.g., 100 TCID₅₀).[1]

  • Controls: Each plate includes virus controls (cells with virus, no compound) and cell controls (cells with no virus, no compound). A known active drug, such as Remdesivir, may be used as a positive control.[3]

  • Incubation: Plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 72 hours).[1]

  • Quantification of CPE: Cell viability is quantified using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to a purple formazan (B1609692) product.[1]

  • Data Analysis: The absorbance is read using a microplate spectrophotometer. The percentage of CPE reduction is calculated relative to the control wells. The EC₅₀ value is determined by regression analysis of the dose-response curve.

Antiviral Assay Workflow start Start seed_cells Seed Vero E6 Cells (96-well plate) start->seed_cells add_compounds Add Serial Dilutions of Compounds seed_cells->add_compounds infect_cells Infect Cells with SARS-CoV-2 add_compounds->infect_cells incubate Incubate (72 hours) infect_cells->incubate mt_assay Add MTT Reagent & Incubate incubate->mt_assay read_plate Read Absorbance mt_assay->read_plate calculate_ec50 Calculate EC₅₀ read_plate->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a typical cytopathic effect (CPE) reduction assay.

Cytotoxicity Assay

This assay is crucial for determining the concentration at which a compound is toxic to host cells, which is necessary for calculating the selectivity index.[8]

Methodology:

  • Cell Preparation: The protocol is run in parallel with the antiviral assay. Vero E6 cells are seeded in 96-well plates under the same conditions.[9]

  • Compound Application: The same serial dilutions of the test compounds are applied to the cells. However, no virus is added to these wells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours) to ensure that any observed toxicity is relevant to the conditions of the efficacy test.

  • Viability Measurement: Cell viability is measured using the MTT assay, identical to the method used in the antiviral assay.

  • Data Analysis: The absorbance values from the compound-treated wells are compared to the cell control wells (no compound). The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated using regression analysis from the dose-response curve.[10]

Conclusion

The comparative analysis reveals that while N1,N3-disubstituted uracil derivatives demonstrate antiviral activity against SARS-CoV-2 in the mid-micromolar range, their in vitro efficacy and selectivity indices are modest compared to the potent, sub-micromolar activity of benchmark nucleoside analogs like Remdesivir and Molnupiravir's active metabolite, NHC.[1][3][4][5] The data underscores the high bar for new antiviral candidates and highlights the continued importance of optimizing the therapeutic window—maximizing antiviral potency while minimizing host cell cytotoxicity. The provided experimental frameworks serve as a standardized basis for the consistent evaluation of novel nucleoside analogs in the drug discovery pipeline.

References

Decoding Nascent RNA: A Comparative Guide to 5-Ethynyluridine and 4-Thiouridine for RNA Polymerase II Transcript Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and analysis of newly synthesized RNA transcripts are critical for unraveling the complexities of gene regulation. This guide provides a comprehensive comparison of two widely used uridine (B1682114) analogs, 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU), for the metabolic labeling of nascent RNA, with a focus on confirming specificity for RNA polymerase II (Pol II) transcripts.

Metabolic labeling of RNA with modified nucleosides has become an indispensable tool for studying the dynamics of transcription, RNA processing, and decay. By introducing these analogs into cellular systems, researchers can tag and isolate newly transcribed RNA, providing a snapshot of the active transcriptome. Among the most popular of these molecular tags are 5-ethynyluridine (EU) and 4-thiouridine (4sU). While both are effective, their mechanisms of capture and potential for off-target effects differ, making the choice between them dependent on the specific experimental goals and the level of specificity required.

This guide will delve into the performance of EU and 4sU, presenting a comparison of their labeling efficiencies, potential off-target incorporations, and the experimental protocols necessary to assess their specificity for transcripts generated by RNA polymerase II, the key enzyme responsible for producing messenger RNA (mRNA) in eukaryotes.

Quantitative Comparison of Nascent RNA Labeling Reagents

The selection of a metabolic labeling reagent is often guided by its efficiency of incorporation into nascent RNA and its potential for unintended side effects. Below is a summary of the key characteristics of 5-ethynyluridine and 4-thiouridine based on available data.

Feature5-Ethynyluridine (EU)4-Thiouridine (4sU)
Capture Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry)Thiol-specific biotinylation (e.g., with HPDP-biotin)
Reported Labeling Efficiency High correlation with transcriptional activity.High, with >90% conversion reported for some downstream applications.[1]
Specificity for RNA vs. DNA Caution advised: Can be incorporated into DNA in some organisms.Generally high for RNA.
Known Off-Target Effects May impede RNA splicing efficiency and subsequent nuclear RNA processing.[2]High concentrations can inhibit rRNA synthesis (Pol I) and affect pre-mRNA splicing.[3]
Mitochondrial RNA Labeling Protocols available for labeling nascent mitochondrial transcripts.[4][5][6]Protocols available for measuring mitochondrial RNA stability.[7][8]

Delving into Specificity: Pol II Transcripts and Beyond

A primary concern for researchers studying protein-coding genes is the specific labeling of transcripts produced by RNA polymerase II. Both EU and 4sU are generally incorporated by all three major nuclear RNA polymerases (I, II, and III) as well as the mitochondrial RNA polymerase, due to their structural similarity to uridine. However, the relative efficiency of incorporation and the potential for off-target effects can influence the interpretation of results.

5-Ethynyluridine (EU): The primary concern with EU is its potential for incorporation into DNA, which can confound the analysis of nascent RNA. This is particularly relevant in studies involving DNA replication.

4-Thiouridine (4sU): While generally specific to RNA, high concentrations of 4sU have been shown to inhibit the synthesis of ribosomal RNA (rRNA), the product of RNA polymerase I.[3] This inhibitory effect could, in principle, enrich for Pol II and Pol III transcripts in the labeled population. Furthermore, 4sU incorporation can influence pre-mRNA splicing, a key processing step for Pol II transcripts.[3]

Experimental Protocols for Assessing Specificity

To empirically determine the specificity of EU or 4sU for Pol II transcripts in a given experimental system, a combination of metabolic labeling and polymerase-specific inhibition is recommended.

Protocol: Assessing Nucleoside Analog Incorporation by Different RNA Polymerases

Objective: To determine the relative incorporation of a uridine analog (EU or 4sU) into transcripts produced by RNA polymerase I, II, and III.

Principle: This protocol utilizes specific inhibitors for each of the major nuclear RNA polymerases. By comparing the amount of labeled RNA in the presence and absence of each inhibitor, the contribution of each polymerase to the total pool of newly synthesized, labeled RNA can be estimated.

Materials:

  • Cell line of interest

  • 5-ethynyluridine (EU) or 4-thiouridine (4sU)

  • Actinomycin D (low concentration for Pol I inhibition)

  • α-Amanitin (for Pol II inhibition)

  • ML-60218 (or other specific Pol III inhibitor)

  • Appropriate cell culture reagents

  • RNA extraction kit

  • Reagents for click chemistry (if using EU) or thiol-specific biotinylation (if using 4sU)

  • Streptavidin beads (for capture of biotinylated RNA)

  • qRT-PCR reagents and primers for specific Pol I, Pol II, and Pol III transcripts (e.g., 18S rRNA for Pol I, a housekeeping mRNA like GAPDH for Pol II, and a tRNA or 5S rRNA for Pol III)

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Plate cells to achieve approximately 70-80% confluency on the day of the experiment.

    • Pre-treat cells with the specific RNA polymerase inhibitors at their effective concentrations for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle-only control.

      • Pol I inhibition: Low-dose Actinomycin D (e.g., 0.04 µg/mL).

      • Pol II inhibition: α-Amanitin (e.g., 50 µg/mL).

      • Pol III inhibition: ML-60218 (concentration to be optimized for the cell line).

  • Metabolic Labeling:

    • Add EU or 4sU to the cell culture medium at the desired final concentration and incubate for a defined period (e.g., 1-2 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a standard protocol.

  • Nascent RNA Capture:

    • For EU-labeled RNA: Perform a click reaction to attach a biotin (B1667282) tag to the ethynyl (B1212043) group.

    • For 4sU-labeled RNA: Perform thiol-specific biotinylation.

    • Capture the biotinylated nascent RNA using streptavidin-coated magnetic beads.

  • Analysis by qRT-PCR:

    • Elute the captured nascent RNA.

    • Perform reverse transcription followed by quantitative PCR (qRT-PCR) using primers specific for transcripts produced by each polymerase.

    • Analyze the relative abundance of each transcript in the inhibitor-treated samples compared to the untreated control. A significant reduction in the signal for a specific transcript in the presence of its corresponding inhibitor confirms its origin and allows for the quantification of the labeling agent's incorporation by that polymerase.

Visualizing the Workflow and Logic

To better illustrate the experimental design and the underlying logic, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_analysis Analysis A Plate Cells B Inhibitor Treatment (Pol I, II, or III specific) A->B C Metabolic Labeling (EU or 4sU) B->C D Total RNA Extraction C->D Labeled Cells E Nascent RNA Capture (Click Chemistry or Biotinylation) D->E F qRT-PCR Analysis E->F G G F->G Quantify Polymerase-Specific Transcript Abundance

Experimental workflow for assessing polymerase specificity.

LogicDiagram cluster_condition Experimental Condition cluster_observation Observation cluster_conclusion Conclusion Inhibitor Polymerase-Specific Inhibitor Reduction Reduced Labeled Transcript from Specific Polymerase Inhibitor->Reduction Labeling Uridine Analog (EU or 4sU) Labeling->Reduction Incorporation Analog is a Substrate for that Polymerase Reduction->Incorporation

Logic for determining polymerase-specific incorporation.

Conclusion

Both 5-ethynyluridine and 4-thiouridine are powerful tools for the study of nascent RNA. While neither is exclusively specific to RNA polymerase II transcripts, their characteristics and potential off-target effects are now better understood. For researchers aiming to specifically study Pol II-driven transcription, it is crucial to be aware of the potential for EU to incorporate into DNA and for high concentrations of 4sU to impact rRNA synthesis and splicing. The provided experimental protocol offers a robust framework for quantifying the relative contribution of each RNA polymerase to the pool of labeled transcripts in any given cellular system. By carefully designing experiments and including appropriate controls, researchers can confidently utilize these uridine analogs to gain deeper insights into the dynamic world of the transcriptome.

References

A Comparative Analysis of N3-Substituted Uridine Analogs: Antinociceptive and Hypnotic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of various N3-substituted uridine (B1682114) analogs, focusing on their antinociceptive and hypnotic properties. The information presented is compiled from preclinical studies and aims to assist researchers in understanding the structure-activity relationships of these compounds and identifying potential candidates for further investigation.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative data on the biological activities of several N3-substituted uridine analogs. The primary focus is on their effects on nociception and sedation.

Compound NameSubstitution at N3 PositionBiological ActivityQuantitative DataSource
N3-PhenacyluridinePhenacylAntinociceptive16% antinociceptive effect (Hot Plate Test); ED50: 0.02 µmol/mouse (i.c.v.)[1][2]
HypnoticPotent depressant effects; 20 times stronger than N3-benzyluridine[3]
N3-(2',4'-Dimethoxyphenacyl)uridine2',4'-DimethoxyphenacylAntinociceptive93% antinociceptive effect (Hot Plate Test)[4]
N3-(2',4'-Dimethoxyphenacyl)2'-deoxyuridine2',4'-DimethoxyphenacylAntinociceptive86% antinociceptive effect (Hot Plate Test)[4]
N3-(2',5'-Dimethoxyphenacyl)arabinofuranosyluracil2',5'-DimethoxyphenacylAntinociceptive82% antinociceptive effect (Hot Plate Test)[4]
N3-BenzyluridineBenzylHypnoticExhibited hypnotic activity[3]

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental protocols:

Hot Plate Test for Antinociceptive Activity

This method is used to evaluate the analgesic properties of compounds by measuring the reaction time of an animal to a heat stimulus.[5]

Apparatus:

  • A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • A transparent glass cylinder to confine the animal to the heated surface.

  • A stopwatch.

Procedure:

  • Male mice are used for the experiment.

  • The N3-substituted uridine analog is administered to the test group of mice, typically via intracerebroventricular (i.c.v.) injection. A control group receives a vehicle injection.

  • At a predetermined time after injection, each mouse is individually placed on the hot plate.

  • The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

  • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.

  • The percentage of antinociceptive effect is calculated based on the increase in latency time compared to the control group.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a chemical-based pain model used to screen for analgesic drugs. The intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, which is then quantified.[6][7]

Materials:

  • Male mice.

  • 0.6% solution of acetic acid in saline.

  • Test compounds (N3-substituted uridine analogs).

  • Vehicle control (e.g., 1% Tween 80 in saline).

  • Stopwatch.

Procedure:

  • Mice are divided into control and test groups.

  • The test compound or vehicle is administered (e.g., i.c.v.).

  • After a set absorption period (e.g., 30 minutes), each mouse is injected intraperitoneally with the acetic acid solution.

  • Immediately after the acetic acid injection, the mouse is placed in an observation chamber.

  • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted over a specific period (e.g., 10-20 minutes).

  • The analgesic effect is determined by the reduction in the number of writhes in the test group compared to the control group.

Mandatory Visualization

Proposed Mechanism of Action for Hypnotic and Sedative Effects

The hypnotic and sedative effects of many centrally acting drugs are mediated through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][8][9] While the specific molecular targets for N3-substituted uridine analogs have not been definitively elucidated, a plausible mechanism involves the modulation of GABAergic neurotransmission.

GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Glutamate->GABA_Vesicle GABA Synthesis GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Inhibition (Hyperpolarization) GABA_A_Receptor->Hyperpolarization Cl- Influx Action_Potential Action Potential Action_Potential->GABA_Vesicle Triggers GABA_Release->GABA_A_Receptor Binds to N3_Uridine_Analog N3-Substituted Uridine Analog N3_Uridine_Analog->GABA_A_Receptor Potentiates GABA effect

Caption: Proposed mechanism of N3-substituted uridine analogs enhancing GABAergic inhibition.

Experimental Workflow for Antinociceptive Screening

The following diagram illustrates the general workflow for evaluating the antinociceptive properties of N3-substituted uridine analogs using in vivo models.

Antinociceptive Screening Workflow Start Start: Synthesized N3-Substituted Uridine Analogs Animal_Grouping Animal Grouping (e.g., Male Mice) Start->Animal_Grouping Compound_Admin Compound Administration (i.c.v.) - Test Group: Analog - Control Group: Vehicle Animal_Grouping->Compound_Admin Hot_Plate Hot Plate Test Compound_Admin->Hot_Plate Writhing_Test Acetic Acid-Induced Writhing Test Compound_Admin->Writhing_Test Measure_Latency Measure Latency to Nociceptive Response Hot_Plate->Measure_Latency Count_Writhes Count Number of Writhes Writhing_Test->Count_Writhes Data_Analysis Data Analysis: - % Antinociceptive Effect - Reduction in Writhing Measure_Latency->Data_Analysis Count_Writhes->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: General workflow for in vivo screening of antinociceptive N3-uridine analogs.

References

Unveiling RNA-Protein Interactions: A Comparative Guide to N3-(2-Methoxy)ethyluridine Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA and its binding proteins is paramount to unraveling cellular regulation and designing novel therapeutics. This guide provides a comprehensive comparison of N3-(2-Methoxy)ethyluridine (N3-moeU) labeling, a chemical method for validating RNA-protein interactions, with established alternative techniques. We delve into the experimental workflows, present available data in a comparative format, and provide detailed protocols to empower informed methodological choices in your research.

At a Glance: Comparing Methodologies for RNA-Protein Interaction Validation

The selection of an appropriate method for validating RNA-protein interactions hinges on various factors, including the specific research question, the nature of the interaction, and available resources. While this compound (N3-moeU) represents a chemical labeling approach, its direct comparative and quantitative data in peer-reviewed literature is limited. Therefore, this guide draws comparisons based on the general principles of chemical labeling versus well-established techniques like Cross-Linking and Immunoprecipitation (CLIP-seq) and RNA Pull-down assays.

FeatureThis compound (N3-moeU) Labeling (Inferred)CLIP-seq (e.g., HITS-CLIP, PAR-CLIP, iCLIP)RNA Immunoprecipitation (RIP-seq)RNA Pull-down Assay
Principle Covalent modification of uridine (B1682114) residues in RNA enables subsequent capture of interacting proteins.UV cross-linking of RNA-protein complexes in vivo, followed by immunoprecipitation of the protein of interest and sequencing of the bound RNA.Co-immunoprecipitation of an RNA-binding protein along with its associated RNAs, without cross-linking.In vitro interaction of a biotinylated RNA probe with a protein lysate, followed by affinity purification.
Interaction Type Primarily direct interactions at or near the labeled uridine.Direct, covalent cross-links between RNA and protein.Both direct and indirect interactions within a larger complex.Primarily direct interactions.
In vivo / In vitro Can potentially be applied in vivo through metabolic labeling or in vitro on isolated RNA.In vivo.In vivo.In vitro.
Resolution Potentially nucleotide-level, depending on the downstream analysis.Nucleotide-level resolution, especially with variants like iCLIP and PAR-CLIP.Low resolution; identifies bound transcripts but not precise binding sites.Identifies interacting proteins for a given RNA but does not map binding sites.
Specificity Dependent on the chemical reactivity of the label and the accessibility of uridine residues.High, due to UV cross-linking and specific antibody-based enrichment.Lower specificity, as it can co-precipitate entire protein complexes.Can be high, but prone to non-specific binding to the RNA probe or beads.
Throughput Potentially high-throughput when coupled with mass spectrometry.High-throughput, enabling transcriptome-wide analysis.High-throughput.Lower throughput, typically used for validating specific interactions.
Bias Potential bias towards uridine-rich regions and accessible single-stranded RNA.UV cross-linking can have a bias for certain nucleotides (e.g., uridine).Antibody quality is a major source of bias.In vitro conditions may not reflect the native cellular environment.

Visualizing the Workflow: N3-moeU Labeling

The following diagram illustrates a hypothetical workflow for validating RNA-protein interactions using this compound labeling, followed by protein identification via mass spectrometry.

N3_moeU_Workflow cluster_labeling Step 1: RNA Labeling cluster_incubation Step 2: Interaction cluster_capture Step 3: Capture & Elution cluster_analysis Step 4: Analysis RNA Target RNA Labeled_RNA N3-moeU Labeled RNA RNA->Labeled_RNA Chemical Reaction N3_moeU This compound N3_moeU->RNA Complex RNA-Protein Complex Labeled_RNA->Complex Cell_Lysate Cell Lysate / Purified Protein Cell_Lysate->Complex Captured_Complex Captured Complex Complex->Captured_Complex Beads Affinity Beads (e.g., Streptavidin if biotinylated) Beads->Captured_Complex Eluted_Protein Eluted Proteins Captured_Complex->Eluted_Protein Elution MS Mass Spectrometry Eluted_Protein->MS Identified_Proteins Identified Interacting Proteins MS->Identified_Proteins

A hypothetical workflow for N3-moeU-based RNA-protein interaction validation.

Biological Context: The TGF-β Signaling Pathway and RNA-Binding Proteins

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Recent studies have highlighted the involvement of core components of this pathway, such as Smad proteins, as RNA-binding proteins, adding another layer of regulation to this essential signaling cascade. Understanding the interactions between these signaling proteins and RNA is critical for a complete picture of TGF-β-mediated gene regulation.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII Binds ReceptorI Type I Receptor ReceptorII->ReceptorI Recruits & Phosphorylates p_R_SMAD Phosphorylated R-SMAD ReceptorI->p_R_SMAD Phosphorylates R_SMAD R-SMAD (e.g., SMAD2/3) R_SMAD->p_R_SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation DNA DNA (SBE) SMAD_complex_nuc->DNA Binds RBP_interaction RNA-Protein Interaction SMAD_complex_nuc->RBP_interaction Binds Target_Gene Target Gene Transcription DNA->Target_Gene Regulates RNA RNA Transcript Target_Gene->RNA RNA->RBP_interaction

TGF-β signaling pathway highlighting the dual role of SMAD proteins in DNA and RNA binding.

Experimental Protocols

This compound (N3-moeU) Labeling and Pull-down (Hypothetical Protocol)

This protocol is a generalized procedure based on the principles of chemical labeling and affinity purification. Optimization will be required for specific applications.

1. In Vitro Transcription and N3-moeU Labeling:

  • Synthesize the RNA of interest using in vitro transcription, incorporating N3-moeU-triphosphate in the nucleotide mix.

  • Purify the labeled RNA using standard methods (e.g., column purification, gel electrophoresis).

  • Note: The efficiency of N3-moeU incorporation should be assessed, for example, by mass spectrometry.

2. RNA-Protein Binding Reaction:

  • Fold the N3-moeU labeled RNA into its native conformation by heating and slow cooling.

  • Incubate the labeled RNA with cell lysate or a purified protein of interest in a suitable binding buffer. Include RNase inhibitors.

3. Chemical Cross-linking (Optional but Recommended):

  • To stabilize the interaction, a cross-linking step can be introduced. This might involve UV irradiation or the use of a chemical cross-linker that reacts with the methoxyethyl group. The specific chemistry for cross-linking the N3-moeU modification would need to be empirically determined.

4. Affinity Purification:

  • If the N3-moeU modification allows for biotinylation (e.g., through a clickable moiety), incubate the reaction mixture with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specific binders.

5. Elution and Protein Identification:

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting for a specific candidate.

  • For unbiased identification of interacting proteins, perform on-bead digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS).

Cross-Linking and Immunoprecipitation Sequencing (CLIP-seq) Protocol (Generalized)

This protocol is a simplified overview of the HITS-CLIP procedure.

1. In Vivo UV Cross-linking:

  • Grow cells to the desired confluency and irradiate with 254 nm UV light to covalently cross-link RNA-protein complexes.

2. Cell Lysis and Partial RNA Digestion:

  • Lyse the cells and treat with a low concentration of RNase A to partially fragment the RNA.

3. Immunoprecipitation:

  • Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the RNA-binding protein of interest.

  • Wash the beads stringently to remove non-specific interactions.

4. RNA End Repair and Adapter Ligation:

  • Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter.

  • Radiolabel the 5' ends with ɣ-³²P-ATP and ligate a 5' adapter.

5. Protein Digestion and RNA Purification:

  • Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE.

  • Transfer the complexes to a nitrocellulose membrane and excise the region corresponding to the protein of interest.

  • Digest the protein with proteinase K to release the RNA fragments.

  • Purify the RNA fragments.

6. Reverse Transcription and PCR Amplification:

  • Reverse transcribe the RNA into cDNA.

  • Amplify the cDNA by PCR.

7. High-Throughput Sequencing and Data Analysis:

  • Sequence the cDNA library on a high-throughput sequencing platform.

  • Align the reads to the reference genome/transcriptome and identify binding sites (peaks).

In Vitro RNA Pull-down Assay Protocol

1. Biotinylated RNA Probe Preparation:

  • Synthesize the RNA of interest with a 3' or 5' biotin (B1667282) tag using in vitro transcription with biotinylated nucleotides or by chemical synthesis.

  • Purify the biotinylated RNA probe.

2. Preparation of Cell Lysate:

  • Prepare a whole-cell or nuclear extract from the cells of interest.

3. RNA-Protein Binding:

  • Incubate the biotinylated RNA probe with the cell lysate in a binding buffer containing RNase inhibitors.

4. Capture of RNA-Protein Complexes:

  • Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA and any interacting proteins.

5. Washing and Elution:

  • Wash the beads multiple times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

6. Analysis of Interacting Proteins:

  • Analyze the eluted proteins by western blotting using an antibody against a specific protein of interest or by mass spectrometry for global identification of interactors.

Conclusion

The validation of RNA-protein interactions is a dynamic field with a growing arsenal (B13267) of techniques. While established methods like CLIP-seq provide high-resolution, transcriptome-wide data, they can be technically demanding. Chemical labeling approaches, represented here by the emerging this compound, offer a potentially powerful and more direct way to capture and identify RNA-binding proteins. As with any method, a thorough understanding of its principles, advantages, and limitations is crucial for successful implementation and data interpretation. The choice of methodology should be carefully considered based on the specific biological question at hand, and often, a combination of approaches will provide the most robust and comprehensive understanding of the complex world of RNA-protein interactions.

Benchmarking N3-(2-Methoxy)ethyluridine: A Comparative Guide to Established RNA Labeling Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published, peer-reviewed data on the performance of N3-(2-Methoxy)ethyluridine (N3-EtOU) as a metabolic RNA labeling agent. Consequently, a direct, data-driven comparison against established methods such as 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU) is not currently feasible.

This guide, therefore, aims to provide a framework for such a comparison by outlining the key performance metrics, established experimental protocols, and the necessary data required for an objective evaluation. Researchers, scientists, and drug development professionals considering N3-EtOU are encouraged to use this document as a template for their own internal validation studies.

Key Performance Metrics for RNA Labeling Methods

The ideal metabolic RNA label should offer high efficiency and specificity with minimal disruption to normal cellular processes. The following table summarizes the critical parameters for evaluating any new RNA labeling candidate like N3-EtOU against current standards.

Performance MetricDescriptionEstablished Methods (4sU, EU) PerformanceThis compound (N3-EtOU) Data
Labeling Efficiency The rate and extent of incorporation of the nucleoside analog into newly transcribed RNA. This is often measured by quantifying the labeled RNA relative to the total RNA pool.High incorporation rates have been reported, though they can be cell-type dependent.Data not publicly available.
Cytotoxicity The degree to which the labeling compound is toxic to cells. This is typically assessed using cell viability assays (e.g., MTT, trypan blue exclusion) over a range of concentrations and incubation times.Generally low cytotoxicity at optimized concentrations, but can vary with cell type and experimental conditions.Data not publicly available.
Perturbation to RNA Function The extent to which the incorporated analog alters RNA structure, processing, stability, or function. This can be evaluated by examining splicing patterns, RNA decay rates, and translational efficiency.Minimal perturbation reported at standard working concentrations, though some studies suggest potential effects at higher concentrations or with prolonged exposure.Data not publicly available.
Bioorthogonal Chemistry Compatibility The efficiency and specificity of the subsequent chemical reaction used to attach a reporter molecule (e.g., biotin, fluorophore) to the incorporated analog.Well-established and highly efficient "click chemistry" (for EU) and thiol-specific biotinylation (for 4sU) are routinely used.Requires a compatible bioorthogonal reaction for the N3-methoxyethyl group. Specific reaction and efficiency data are not publicly available.
Specificity The selective incorporation into RNA versus DNA. This is a critical parameter to ensure that the detected signal originates solely from newly synthesized RNA.While generally specific to RNA, some studies have reported potential for incorporation into DNA under certain conditions, particularly for EU.Data not publicly available.

Experimental Protocols for Comparative Analysis

To generate the necessary data for a robust comparison, a series of standardized experiments should be performed. The following protocols, adapted from established methodologies for 4sU and EU labeling, can serve as a starting point for the evaluation of N3-EtOU.

Metabolic Labeling of Nascent RNA

This protocol outlines the fundamental steps for incorporating a nucleoside analog into cellular RNA.

Workflow for Metabolic RNA Labeling

G cluster_0 Cell Culture cluster_1 Labeling cluster_2 RNA Isolation cluster_3 Downstream Analysis A Seed cells and grow to desired confluency B Incubate with N3-EtOU, 4sU, or EU at various concentrations and time points A->B C Harvest cells and isolate total RNA B->C D Proceed to bioorthogonal reaction, purification, and quantification C->D

Caption: Workflow for metabolic labeling of RNA with nucleoside analogs.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (N3-EtOU)

  • 4-thiouridine (4sU) - Control

  • 5-ethynyluridine (EU) - Control

  • RNA isolation kit (e.g., TRIzol-based or column-based)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare stock solutions of N3-EtOU, 4sU, and EU in a suitable solvent (e.g., DMSO or PBS).

  • Aspirate the culture medium and replace it with fresh medium containing the desired concentration of the nucleoside analog. A concentration range (e.g., 10 µM to 500 µM) should be tested.

  • Incubate the cells for a defined period (e.g., 1, 2, 4, 8, 12, 24 hours).

  • After incubation, wash the cells with ice-cold PBS.

  • Harvest the cells and proceed with total RNA isolation according to the manufacturer's protocol of the chosen kit.

  • Quantify the isolated RNA using a spectrophotometer.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

Workflow for Cytotoxicity Assessment

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Measurement A Seed cells in a 96-well plate B Treat with a serial dilution of N3-EtOU, 4sU, and EU A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for determining the cytotoxicity of nucleoside analogs.

Materials:

  • Cells seeded in a 96-well plate

  • N3-EtOU, 4sU, and EU stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of N3-EtOU, 4sU, and EU in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the nucleoside analogs. Include untreated control wells.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Bioorthogonal Ligation and Detection

For N3-EtOU, a suitable bioorthogonal reaction will need to be identified and optimized. This will likely involve a reaction that specifically targets the N3-methoxyethyl group. For comparison, established click chemistry for EU and thiol-specific biotinylation for 4sU should be performed in parallel.

Conceptual Signaling Pathway for Detection

G cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Reaction cluster_2 Detection/Purification A N3-EtOU incorporated into nascent RNA B Addition of a bioorthogonal probe (e.g., DBCO-biotin) A->B C Specific ligation to the N3-methoxyethyl group B->C D Streptavidin-based purification or fluorescence detection C->D

Caption: Conceptual pathway for the detection of N3-EtOU labeled RNA.

Procedure (General Framework):

  • Following RNA isolation, the labeled RNA is subjected to the appropriate bioorthogonal reaction.

  • For EU-labeled RNA, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized reporter (e.g., biotin-azide) is performed.

  • For 4sU-labeled RNA, a thiol-specific reaction with a biotinylating reagent (e.g., biotin-HPDP) is carried out.

  • For N3-EtOU-labeled RNA, a compatible chemistry will need to be employed.

  • Following the ligation reaction, the labeled RNA is purified to remove unreacted reagents.

  • The efficiency of labeling can then be quantified using methods such as dot blot analysis with streptavidin-HRP or fluorescence imaging if a fluorescent reporter was used.

Conclusion and Future Directions

While this compound presents a novel chemical modification for potential use in RNA labeling, the current lack of publicly available performance data prevents a direct and objective comparison with well-established methods like 4sU and EU. The experimental framework provided in this guide offers a roadmap for researchers to internally validate N3-EtOU and generate the necessary data to determine its efficacy and suitability for their specific research applications. The generation and publication of such data will be crucial for the broader scientific community to assess the potential advantages and limitations of this new tool in the ever-evolving field of transcriptomics.

Safety Operating Guide

Essential Guide to the Safe Disposal of N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N3-(2-Methoxy)ethyluridine, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its safe disposal, based on best practices for analogous chemical compounds and general laboratory safety protocols.

Immediate Safety and Disposal Plan

Adherence to a structured disposal protocol is paramount to mitigate potential hazards and ensure environmental protection. The following procedure outlines the necessary steps for the safe handling and disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure. This includes:

  • Safety Goggles to shield the eyes from accidental splashes.

  • Chemical-resistant gloves to protect the hands from direct contact.

  • A laboratory coat to safeguard skin and clothing.

Step 2: Waste Characterization and Segregation

Proper identification and separation of chemical waste are fundamental to a safe disposal process.

  • Chemical Waste Designation: this compound must be managed as chemical waste. Under no circumstances should it be discarded down the drain or in standard refuse containers.

  • Segregation: This chemical waste must be kept separate from other waste streams, such as biological, radioactive, or sharp materials, to prevent hazardous reactions and ensure correct disposal pathways.

Step 3: Secure Collection and Storage

The integrity of waste containment is crucial for safe temporary storage within the laboratory.

  • Appropriate Containers: Solid forms of this compound should be collected in a durable, sealable container designated for solid chemical waste. Liquid solutions containing the compound must be stored in a compatible, leak-proof container intended for liquid chemical waste.

  • Comprehensive Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," accompanied by relevant hazard warnings. The date when the waste was first added to the container should also be clearly visible.

  • Secure Storage: Waste containers should be stored in a designated, well-ventilated, and secure location, away from incompatible substances.

Step 4: Institutional Disposal Procedures

Disposal of chemical waste is regulated and must be conducted in accordance with institutional and local guidelines.

  • Adherence to Institutional Protocols: Strictly follow your organization's established procedures for chemical waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.

  • Waste Pickup Request: The process generally involves submitting a formal request for waste collection to the EHS office.

  • Provision of Information: Be prepared to provide detailed information about the waste, including its chemical name, quantity, and any known or presumed hazards.

Step 5: Meticulous Record-Keeping

Accurate documentation is essential for regulatory compliance and effective laboratory management.

  • Disposal Log: Maintain a detailed log of the quantities of this compound that have been disposed of, including the dates of disposal.

Comparative Data of this compound and Uridine

Due to the lack of specific data for this compound, the following table presents its known properties alongside those of its parent compound, uridine, for comparative purposes. The hazardous properties of uridine, such as being an irritant, suggest a cautious approach should be taken with its analogue.[1]

PropertyThis compoundUridine
Molecular Formula C₁₂H₁₈N₂O₇C₉H₁₂N₂O₆
Molecular Weight 302.28 g/mol 244.20 g/mol
Primary Hazards Data not available (handle as an irritant)Irritant

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical steps and decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Start: Initiate disposal of This compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Determine Waste Form: Solid or Liquid? B->C D_solid Use labeled, sealable solid waste container C->D_solid Solid D_liquid Use labeled, leak-proof liquid waste container C->D_liquid Liquid E Label Container: - Full Chemical Name - Hazard Warnings - Accumulation Date D_solid->E D_liquid->E F Store in a designated, well-ventilated, and secure area E->F G Consult and Follow Institutional EHS Procedures F->G H Submit Chemical Waste Pickup Request G->H I Provide Detailed Information About the Waste H->I J Maintain Accurate Disposal Records I->J K End: Waste Properly Disposed J->K

Caption: A workflow for the safe and compliant disposal of this compound.

References

Essential Safety & Logistical Information for Handling N3-(2-Methoxy)ethyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N3-(2-Methoxy)ethyluridine was not publicly available at the time of this writing. The following guidance is based on best practices for handling similar nucleoside analogs and general laboratory chemical safety protocols. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The minimum required PPE includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1][2] For tasks with a higher risk of splash or aerosol generation, additional protection is necessary.

Table 1: Personal Protective Equipment (PPE) Recommendations

TaskMinimum PPERecommended Additional PPE
Handling solid compound (weighing, preparing solutions) Lab coat, safety glasses with side shields, disposable nitrile gloves.[1][2]Double-gloving (two pairs of nitrile gloves), face shield, and respiratory protection (e.g., N95 respirator or working in a chemical fume hood).[1][3]
Working with solutions of the compound Lab coat, safety glasses with side shields, disposable nitrile gloves.[1][2]Chemical splash goggles and a face shield are recommended to protect against splashes.[1][4]
Cleaning spills Lab coat, safety glasses with side shields, double nitrile gloves.Chemical splash goggles, face shield, and appropriate respiratory protection based on the spill size and volatility of the solvent.
Waste disposal Lab coat, safety glasses with side shields, disposable nitrile gloves.[1][2]Consider double-gloving and a face shield if there is a risk of splashing.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in this process.

G Figure 1: Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (e.g., chemical fume hood) prep_ppe->prep_workspace prep_sds Review Safety Information (or equivalent for similar compounds) prep_sds->prep_ppe receive Receive and Inspect Compound prep_workspace->receive weigh Weigh Solid Compound receive->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Experimental Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect all disposable materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour any solutions down the drain.

  • Contaminated Labware: Reusable labware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor, following all local, state, and federal regulations.

Logical Relationships in Safety Decisions

The selection of appropriate safety measures is based on a logical assessment of the potential hazards associated with each step of the experimental process. The following diagram illustrates the decision-making process for PPE selection.

G Figure 2: PPE Selection Logic start Start: Handling This compound ppe_base Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves start->ppe_base is_solid Handling Solid? is_splash_risk Risk of Splash? is_solid->is_splash_risk No (Solution) is_aerosol_risk Risk of Aerosolization? is_solid->is_aerosol_risk Yes ppe_goggles Add Chemical Splash Goggles is_splash_risk->ppe_goggles Yes end Proceed with Experiment is_splash_risk->end No is_aerosol_risk->is_splash_risk No ppe_respirator Add Respiratory Protection (or use fume hood) is_aerosol_risk->ppe_respirator Yes ppe_base->is_solid ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->end ppe_respirator->is_splash_risk

Caption: Decision-making diagram for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.